Cyclo(Hpro-Leu)
Description
Cyclo(Hpro-Leu) has been reported in Streptomyces nigra and Aspergillus fumigatus with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-6(2)3-8-11(16)13-5-7(14)4-9(13)10(15)12-8/h6-9,14H,3-5H2,1-2H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIUWVXPQQDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CC(CC2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Brief: The Chemical Structure of Cyclo(Hpro-Leu)
Introduction
Cyclo(Hpro-Leu), also known as Cyclo(4-hydroxy-L-prolyl-L-leucine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds.[1][2] DKPs are naturally occurring secondary metabolites found in a wide array of organisms, including bacteria, fungi, and marine sponges, as well as in fermented and heat-processed foods.[3][4][5] The rigid heterocyclic structure of proline-containing DKPs, where a six-membered piperazine nucleus is fused to a pyrrolidine ring, imparts significant enzymatic stability and diverse biological activities, making them subjects of interest in drug discovery and biotechnology.[2]
Molecular Structure and Composition
The chemical structure of Cyclo(Hpro-Leu) is derived from the condensation and subsequent cyclization of two amino acids: L-Leucine and a hydroxylated form of L-Proline, specifically trans-4-hydroxy-L-proline.[6] This process results in the formation of a bicyclic heterocyclic system.
The core of the molecule is a 2,5-diketopiperazine ring, which is a six-membered ring containing two nitrogen atoms and two ketone groups at opposing positions.[1] This central scaffold is formed by the peptide bonds between the two amino acid residues.
The specific substituents attached to this core define the identity of Cyclo(Hpro-Leu):
-
From L-Leucine: An isobutyl group (-CH₂CH(CH₃)₂) is attached to one of the alpha-carbons of the diketopiperazine ring.
-
From trans-4-hydroxy-L-proline: A pyrrolidine ring, which is characteristic of proline, is fused to the diketopiperazine core. This pyrrolidine ring is further substituted with a hydroxyl (-OH) group at the 4th position.
The systematic IUPAC name for this structure is (3S,7R,8aS)-7-Hydroxy-3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione.[7]
Physicochemical Properties
A summary of the key physicochemical properties for Cyclo(Hpro-Leu) is presented below. These values are computationally derived and provide a baseline for experimental design and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O₃ | [7][8][9] |
| Molecular Weight | 226.27 g/mol | [8][9] |
| Monoisotopic Mass | 226.13174244 Da | [7][8] |
| Topological Polar Surface Area | 69.6 Ų | [7][8] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
Structural Visualization
While a 2D chemical drawing is the standard for representing molecular structures, the logical relationship between the constituent amino acids and the final cyclic structure can be visualized. The following diagram illustrates the formation of the core diketopiperazine ring from its amino acid precursors.
Caption: Logical workflow from amino acid precursors to the final cyclic dipeptide.
Methodological Note
This document serves as a guide to the chemical structure of Cyclo(Hpro-Leu). As the scope is limited to describing a known chemical entity, detailed experimental protocols for synthesis or signaling pathway analyses are not included. The data presented are based on established chemical databases and literature. For researchers interested in the synthesis of proline-based diketopiperazines, typical methods involve the condensation of the corresponding amino acid esters or Boc-protected amino acids, followed by cyclization.[5]
References
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) - Ruixibiotech [ruixibiotech.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Cyclo-(L-Pro-4-OH-L-Leu) | C11H18N2O3 | CID 139585908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
The Discovery and Isolation of Novel Cyclic Dipeptides: A Technical Guide for Drug Development
Whitepaper | For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent the simplest class of cyclic peptides and are ubiquitously found in nature.[1][2][3] Produced by a wide array of organisms including bacteria, fungi, marine sponges, and plants, these structurally rigid scaffolds exhibit a remarkable diversity of biological and pharmacological activities, such as antimicrobial, cytotoxic, antiviral, and quorum sensing inhibitory effects.[3][4] Their inherent properties—including high stability, resistance to enzymatic degradation, and improved cell permeability—make them privileged structures in the field of drug discovery.[4] This technical guide provides an in-depth overview of the core methodologies for the discovery, isolation, purification, and structural elucidation of novel CDPs, tailored for researchers and professionals in drug development.
Discovery of Novel CDPs: Sources and Bio-Screening
The search for novel CDPs begins with the exploration of biologically rich and competitive environments where microorganisms produce secondary metabolites for survival.
1.1. Prominent Natural Sources
-
Marine Microorganisms: The marine environment is a prolific source of bioactive compounds.[5] Bacteria associated with marine sponges, such as Psychrobacter and Vibrio species, and marine-derived fungi like Aspergillus and Penicillium, are particularly rich producers of unique CDPs.[2][6]
-
Terrestrial Microorganisms: Soil and rhizosphere bacteria, especially from the genus Streptomyces, are renowned for their production of a vast number of antibiotics and other bioactive secondary metabolites, including CDPs.
-
Food and Fermented Products: CDPs are often generated as by-products during fermentation and food processing, contributing to the flavor and biological properties of these products.[1]
1.2. Initial Screening and Bioassays The initial step involves creating crude extracts from the selected natural source (e.g., microbial culture broth or biomass) using organic solvents like ethyl acetate.[7] These crude extracts are then subjected to a battery of bioassays to detect biological activity. This activity-guided fractionation is a cornerstone of natural product discovery. Common screening assays include:
-
Antimicrobial Assays: Testing for inhibitory activity against pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).
-
Cytotoxicity Assays: Screening against various cancer cell lines (e.g., HCT-116, MCF-7) to determine the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50).[4]
-
Quorum Sensing (QS) Inhibition Assays: Using reporter strains like Chromobacterium violaceum to detect interference with bacterial cell-to-cell communication, a key regulator of virulence.[6][8]
General Workflow for Isolation and Purification
The isolation of a pure CDP from a complex crude extract is a multi-step process reliant on chromatographic techniques. The goal is to separate the active compound from thousands of other metabolites.[7][9]
Detailed Experimental Protocol: Isolation of CDPs from Microbial Culture
-
Fermentation and Extraction:
-
Inoculate the selected microbial strain in an appropriate liquid medium (e.g., Zobell 2216 marine broth) and incubate for several days to allow for the production of secondary metabolites.[7]
-
Separate the culture broth from the microbial cells via centrifugation or filtration.
-
Perform a liquid-liquid extraction of the supernatant (and/or the cell biomass) using an organic solvent such as ethyl acetate (EtOAc).[10]
-
Evaporate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
-
-
Initial Chromatographic Fractionation:
-
Subject the crude extract to silica gel column chromatography.[9]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, then methanol).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Test the collected fractions in the relevant bioassay to identify which fractions contain the active compound(s).
-
-
High-Resolution Purification:
-
Pool the active fractions and concentrate them.
-
Further purify the active concentrate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][11]
-
Use a C18 column with a gradient elution, commonly with water and acetonitrile (or methanol), often containing a modifier like 0.1% trifluoroacetic acid (TFA).
-
Collect the peaks corresponding to pure compounds, as determined by the chromatogram, and evaporate the solvent to yield the isolated CDP.
-
Structural Elucidation of Novel CDPs
Once a CDP is purified, its chemical structure must be determined. This is achieved through a combination of powerful spectroscopic techniques.[12][13]
Detailed Experimental Protocol: Structure Elucidation
-
Mass Spectrometry (MS):
-
Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).[14]
-
Use the accurate mass to determine the molecular formula of the compound.
-
Tandem MS (MS/MS) experiments can be used to induce fragmentation, providing initial sequence information, although this is more challenging for cyclic than linear peptides.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire 1D NMR spectra:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To identify the number and types of carbon atoms (e.g., carbonyls, alpha-carbons).[14]
-
-
Acquire 2D NMR spectra to establish connectivity:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin couplings, typically through 2-3 bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (¹H-¹³C 2-3 bond correlations), which is critical for piecing together the molecular structure.
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing stereochemistry and conformational analysis.[13]
-
-
-
Determination of Absolute Configuration:
-
Hydrolyze the peptide bond of the CDP using strong acid (e.g., 6N HCl) to release the constituent amino acids.
-
Use a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to react with the amino acids.
-
Analyze the resulting diastereomers by RP-HPLC and compare their retention times to authentic D- and L-amino acid standards derivatized in the same manner. This unambiguously determines the absolute stereochemistry of each amino acid residue.
-
Case Studies: Quantitative Data and Bioactivity
Case Study 1: Antimicrobial CDP from Streptomyces misionensis
Researchers isolated cyclo(L-Leu-L-Pro) from the bacterium Streptomyces misionensis. The compound exhibited a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of cyclo(L-Leu-L-Pro)
| Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia fergusonii | 125 |
| Staphylococcus aureus | 62.5 |
| Salmonella enterica | 125 |
| Enterococcus faecalis | 62.5 |
| Bacillus cereus | 31.25 |
| Pseudomonas aeruginosa | 250 |
| Candida albicans | 125 |
Data sourced from a study on Streptomyces misionensis V16R3Y1.
Case Study 2: Cytotoxic CDPs from a Marine Fungus
A study on proline-based CDPs reported the cytotoxic effects of several compounds against human cancer cell lines.
Table 2: Cytotoxicity of Proline-Based CDPs
| Compound | Cell Line | IC₅₀ or GI₅₀ (µM) |
|---|---|---|
| cyclo(L-Leu-L-Pro) | U87-MG (Glioma) | 1.3 |
| cyclo(L-Leu-L-Pro) | U251 (Glioma) | 19.8 |
| cyclo(L-Phe-L-Pro) | OVCAR-8 (Ovarian) | 18.3 µg/mL |
| cyclo(L-Phe-L-Pro) | SF-295 (Glioblastoma) | 16.0 µg/mL |
| cyclo(L-Ile-L-Pro) | HCT-116 (Colon) | 22 µg/mL |
Data compiled from studies on the anti-cancer properties of CDPs.[4]
Mechanism of Action: Inhibition of Quorum Sensing
Many CDPs do not kill bacteria directly but instead disrupt their communication systems, a process known as quorum sensing (QS).[8][15] QS allows bacteria to coordinate gene expression based on population density, controlling virulence factor production and biofilm formation. By interfering with QS, CDPs can act as anti-virulence agents, making pathogens less harmful and more susceptible to conventional antibiotics.[6][8]
Cyclic dipeptides can act as competitive inhibitors, binding to the bacterial signal receptor proteins (e.g., LuxR-type receptors) without activating them.[6][16] This blocks the native autoinducer molecules from binding and initiating the signaling cascade that upregulates virulence genes.
Conclusion
The discovery and isolation of novel cyclic dipeptides is a systematic process that combines microbiology, natural product chemistry, and pharmacology. The structural rigidity and biological stability of the DKP scaffold make these molecules highly attractive starting points for the development of new therapeutic agents. By leveraging advanced separation and spectroscopic techniques, researchers can efficiently isolate and identify novel CDPs from diverse natural sources. Furthermore, understanding their mechanisms of action, such as the inhibition of quorum sensing, opens new avenues for developing anti-virulence strategies to combat infectious diseases. This guide provides a foundational framework for professionals dedicated to harnessing the therapeutic potential of this remarkable class of natural products.
References
- 1. Bioactive cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Chlorinated 2,5-Diketopiperazines from Marine-Derived Bacteria Isolated from Sediments of the Eastern Mediterranean Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 11. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription [mdpi.com]
- 12. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Quorum-Sensing Inhibition by Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Cyclo(Pro-Leu)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Pro-Leu), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant scientific interest due to its diverse biological activities, including antimicrobial, antiviral, and quorum-sensing modulation. This technical guide provides a comprehensive overview of the natural sources of Cyclo(Pro-Leu), detailing its microbial producers. Furthermore, it delves into the intricate biosynthetic machinery responsible for its formation, exploring the two primary enzymatic pathways: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, offering detailed experimental methodologies and a structured presentation of quantitative data to facilitate further investigation and exploitation of this promising bioactive compound.
Natural Sources of Cyclo(Pro-Leu)
Cyclo(Pro-Leu) is a secondary metabolite predominantly produced by a wide array of microorganisms, including bacteria and fungi. Its presence has also been reported in some food products as a result of microbial fermentation.
Microbial Producers
A diverse range of bacterial and fungal species have been identified as producers of Cyclo(Pro-Leu). These microorganisms synthesize this cyclic dipeptide as part of their secondary metabolism, often in response to environmental cues or as a component of their chemical defense and communication systems. Key microbial sources are summarized in the table below.
| Microbial Source | Phylum/Class | Habitat/Origin | Reference(s) |
| Pseudomonas sesami BC42 | Proteobacteria | Plant rhizosphere | [1] |
| Pseudomonas putida MCCC 1A00316 | Proteobacteria | Antarctic soil | [2][3] |
| Achromobacter xylosoxidans | Proteobacteria | Environmental | [4] |
| Lactobacillus plantarum | Firmicutes | Fermented foods (e.g., kimchi), human gut | [5][6] |
| Streptomyces sp. KH-614 | Actinobacteria | Soil | [1] |
| Streptomyces misionensis V16R3Y1 | Actinobacteria | Date palm rhizosphere | [7] |
| Bacillus amyloliquefaciens | Firmicutes | Environmental | [8] |
| Rosellinia necatrix (fungus) | Ascomycota | Plant pathogen | [8] |
Occurrence in Food and Beverages
Cyclo(Pro-Leu) has been identified in various fermented food products and beverages, where its presence is attributed to the metabolic activity of microorganisms during the fermentation process. For instance, it is one of several proline-based diketopiperazines found in roasted coffee[9]. It has also been quantified in different varieties of wine, with concentrations ranging from 0.1 to 1 mg/L[10].
Biosynthesis of Cyclo(Pro-Leu)
The biosynthesis of Cyclo(Pro-Leu) is primarily accomplished through two distinct enzymatic pathways that operate independently of ribosomal protein synthesis: the Non-Ribosomal Peptide Synthetase (NRPS) pathway and the Cyclodipeptide Synthase (CDPS) pathway.
Non-Ribosomal Peptide Synthetase (NRPS) Pathway
NRPSs are large, modular mega-enzymes that act as assembly lines for the synthesis of a wide range of peptide natural products. The biosynthesis of a dipeptide like Cyclo(Pro-Leu) via an NRPS would typically involve a two-module enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.
The key domains within each NRPS module and their functions are:
-
Adenylation (A) domain: Selects and activates the specific amino acid (proline or leucine) as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acids tethered to adjacent T domains.
-
Thioesterase (TE) domain: Located at the end of the final module, this domain is responsible for the release and cyclization of the dipeptide chain to form Cyclo(Pro-Leu).
While specific NRPS gene clusters dedicated solely to Cyclo(Pro-Leu) synthesis are not extensively characterized, it is known that some DKPs are produced as byproducts of larger NRPS pathways[11].
Cyclodipeptide Synthase (CDPS) Pathway
CDPSs represent a more recently discovered family of enzymes that synthesize cyclodipeptides using aminoacyl-tRNAs (aa-tRNAs) as substrates, thereby linking primary and secondary metabolism. The catalytic mechanism of CDPSs generally follows a ping-pong model.
The key steps in the CDPS-mediated synthesis of Cyclo(Pro-Leu) are:
-
Binding of the first aa-tRNA: Prolyl-tRNAPro binds to the enzyme.
-
Formation of the first acyl-enzyme intermediate: The prolyl moiety is transferred from the tRNA to a conserved serine residue in the active site of the CDPS, forming a prolyl-enzyme intermediate.
-
Binding of the second aa-tRNA: Leucyl-tRNALeu binds to the enzyme.
-
Formation of the dipeptidyl-enzyme intermediate: The leucyl moiety is transferred to the prolyl-enzyme intermediate, forming a prolyl-leucyl-enzyme intermediate.
-
Intramolecular cyclization and release: The dipeptidyl chain undergoes intramolecular cyclization, catalyzed by a conserved tyrosine residue, to form Cyclo(Pro-Leu), which is then released from the enzyme.
Experimental Protocols
This section provides an overview of common experimental protocols for the isolation, purification, and characterization of Cyclo(Pro-Leu) from microbial cultures.
Fermentation and Extraction
-
Culture Conditions: The specific microbial strain is cultured in an appropriate liquid medium (e.g., Tryptic Soy Broth for Pseudomonas or MRS broth for Lactobacillus) under optimal growth conditions (temperature, pH, aeration) for a sufficient period to allow for secondary metabolite production (typically 48-72 hours).
-
Cell Separation: The culture broth is centrifuged to separate the microbial cells from the supernatant.
-
Liquid-Liquid Extraction: The supernatant is subjected to liquid-liquid extraction with an equal volume of an organic solvent such as ethyl acetate. This process is repeated multiple times to ensure efficient extraction of Cyclo(Pro-Leu).
-
Drying and Concentration: The organic phases are pooled, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
A multi-step chromatographic approach is typically employed for the purification of Cyclo(Pro-Leu) from the crude extract.
3.2.1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A common mobile phase for the separation of Cyclo(Pro-Leu) is a mixture of chloroform and methanol, often in a ratio of 97:3 (v/v)[1].
-
Visualization: The separated compounds can be visualized under UV light (254 nm). The band corresponding to Cyclo(Pro-Leu) can be scraped from the plate and eluted with a suitable solvent like acetone for further analysis or purification.
3.2.2. Solid-Phase Extraction (SPE)
-
Stationary Phase: C18 SPE cartridges are commonly used.
-
Protocol:
-
Conditioning: The cartridge is conditioned with methanol followed by deionized water.
-
Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Cyclo(Pro-Leu) is eluted with a higher concentration of organic solvent, often using a stepwise gradient of methanol (e.g., 35-45% methanol in water)[5].
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Column: A reversed-phase C18 column is typically used for the final purification of Cyclo(Pro-Leu).
-
Mobile Phase: A gradient of acetonitrile in water is a common mobile phase[2]. For example, a linear gradient of 20% to 80% acetonitrile in water can be employed[2]. The mobile phase is often acidified with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%).
-
Detection: Detection is typically performed using a UV detector at a wavelength of 210 nm[5].
-
Fraction Collection: Fractions corresponding to the peak of Cyclo(Pro-Leu) are collected for subsequent characterization.
Characterization
The purified compound is characterized to confirm its identity as Cyclo(Pro-Leu).
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Derivatization may be required to increase the volatility of the compound.
-
Analysis: The sample is injected into the GC-MS system, and the resulting mass spectrum is compared with known spectra of Cyclo(Pro-Leu) from databases (e.g., NIST library).
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Analysis: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the purified compound. The chemical shifts and coupling constants are compared with published data for Cyclo(Pro-Leu).
3.3.3. Marfey's Method
-
Purpose: To determine the stereochemistry (L or D configuration) of the constituent amino acids.
-
Procedure: The purified Cyclo(Pro-Leu) is hydrolyzed to its constituent amino acids (proline and leucine). The hydrolysate is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC. The retention times of the derivatized amino acids are compared with those of derivatized standard L- and D-amino acids[2].
Quantitative Data
While numerous studies have reported the isolation and bioactivity of Cyclo(Pro-Leu), specific quantitative data on production yields from microbial fermentation are not always extensively documented. The following table summarizes available quantitative information.
| Producing Organism/Source | Method of Quantification | Yield/Concentration | Reference(s) |
| Wine (various varieties) | GC-MS | 0.1 - 1 mg/L | [10] |
| Pseudomonas putida MCCC 1A00316 | HPLC | 67.5 mg/L (for 84.3% nematicidal activity) | [2][3] |
| Achromobacter xylosoxidans | Not specified | IC50 of 0.2 mg/mL for aflatoxin inhibition | [4] |
Note: The yield for Pseudomonas putida is an effective concentration for a specific biological activity and may not represent the total production titer.
Conclusion
Cyclo(Pro-Leu) is a widely distributed cyclic dipeptide with significant biological potential. Its production by a variety of microorganisms through the NRPS and CDPS biosynthetic pathways highlights the diverse metabolic capabilities of the microbial world. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and characterization of Cyclo(Pro-Leu), which will be instrumental for researchers seeking to explore its therapeutic and biotechnological applications. Further research is warranted to fully elucidate the specific genetic determinants of Cyclo(Pro-Leu) biosynthesis in various organisms and to optimize its production for potential commercialization.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]
- 3. Cyclo(l-Pro⁻l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of proline-based diketopiperazines in roasted coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Cyclo(Hpro-Leu) Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Cyclo(Hpro-Leu) [Cyclo(4-hydroxy-L-proline-L-leucine)] and its related diketopiperazine derivatives. This document consolidates key findings on their biological activities, presents detailed experimental methodologies for core assays, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Introduction
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are a class of natural and synthetic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, derivatives of Cyclo(Hpro-Leu) have demonstrated promising potential as antimicrobial, antifungal, and cytotoxic agents. Their unique and constrained cyclic structure contributes to their metabolic stability and ability to interact with various biological targets. This guide focuses on the preliminary biological evaluation of these compounds, providing a foundation for more advanced preclinical and clinical studies.
Biological Activities of Cyclo(Hpro-Leu) Derivatives
The biological activities of Cyclo(Hpro-Leu) and its analogs are varied, with significant findings in the areas of cytotoxicity against cancer cell lines and antimicrobial effects against a range of pathogens.
Cytotoxic Activity
Cyclo(Pro-Leu), a related compound, has shown cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Cytotoxicity of Cyclo(Pro-Leu) Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| HT-29 | Colon Cancer | 101.56 | 48 |
| MCF-7 | Breast Cancer | 78.78 | 48 |
| A375 | Melanoma | 51.13 | 48 |
| K562 | Leukemia | 21.72 | 48 |
| NCM460 | Normal Colon | 775.86 | 48 |
Data sourced from MedChemExpress.[1]
Antimicrobial and Antifungal Activity
Various stereoisomers of Cyclo(Leu-Pro) have been investigated for their ability to inhibit the growth of pathogenic fungi. The antifungal activity is often dependent on the specific stereoisomer. For instance, Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) have been shown to inhibit the germination of Colletotrichum orbiculare conidia, while the Cyclo(D-Leu-L-Pro) isomer displayed no significant activity.[2]
Table 2: Antifungal Activity of Cyclo(Leu-Pro) Isomers Against Colletotrichum orbiculare
| Compound | Concentration (µg/mL) | Inhibition of Conidia Germination (%) |
| Cyclo(L-Leu-L-Pro) | 100 | ~19.7 |
| Cyclo(D-Leu-D-Pro) | 100 | ~19.9 |
| Cyclo(D-Leu-L-Pro) | 100 | No significant inhibition |
Data adapted from a study on isomeric cyclo(leu-pro) from Pseudomonas sesami BC42.[2][3]
Furthermore, other proline-containing diketopiperazines have demonstrated broad-spectrum antimicrobial properties. For example, Cyclo(L-phenylalanyl-L-prolyl) and Cyclo(L-tryptophanyl-L-prolyl) exhibit antibacterial and antifungal activities.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological screening results. The following sections outline the protocols for key assays mentioned in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a normal cell line (e.g., NCM460) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The Cyclo(Hpro-Leu) derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL).
-
Compound Dilution: The Cyclo(Hpro-Leu) derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Enzyme Inhibition Assay
Enzyme inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor (Cyclo(Hpro-Leu) derivative) in the buffer.[5]
-
Reaction Mixture: In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the enzyme and the inhibitor at various concentrations and pre-incubate for a short period.
-
Initiation of Reaction: The reaction is initiated by adding the substrate to the mixture.
-
Monitoring the Reaction: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value can be calculated from a dose-response curve.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and processes related to the biological screening of Cyclo(Hpro-Leu) derivatives.
References
- 1. Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | CAS:115006-86-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Unlocking Nature's Code: A Technical Guide to the Therapeutic Potential of Proline-Containing Cyclic Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Proline-containing cyclic dipeptides (P-CDPs), a unique class of naturally occurring and synthetic molecules, are emerging as promising scaffolds in drug discovery. Their inherent structural rigidity, resistance to enzymatic degradation, and enhanced cell permeability make them attractive candidates for targeting a wide array of diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of P-CDPs, focusing on their anticancer, neuroprotective, and anti-inflammatory properties. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in this burgeoning field.
Therapeutic Landscape: A Quantitative Overview
The therapeutic efficacy of various P-CDPs has been quantified in numerous studies. The following tables summarize the cytotoxic effects of selected P-CDPs against various cancer cell lines, providing a comparative overview of their potential as anticancer agents.
| Cyclic Dipeptide | Cancer Cell Line | Assay | IC50 Value | Reference |
| Cyclo(L-Phe-L-Hyp) | Human glioma U87-MG | Proliferation | 5.8 µM | [1] |
| Human glioma U251 | Proliferation | 18.6 µM | [1] | |
| Cyclo(L-Phe-D-Pro) | HCT-116 (Colon) | Proliferation | 38.9 µM | [1] |
| Cyclo(D-Phe-D-Pro) | HCT-116 (Colon) | Proliferation | 94.0 µM | [1] |
| Penicillatide B | HCT-116 (Colon) | Proliferation | 23.0 µM | [1] |
| Cyclo(L-Phe-2-OH-D-Pro) | HCT-116 (Colon) | Proliferation | 30 µg/mL | [1] |
| HepG2 (Liver) | Proliferation | ≥50 µg/mL | [1] | |
| MCF-7 (Breast) | Proliferation | 30 µg/mL | [1] | |
| Bacillusamide B | HCT-116 (Colon) | Proliferation | 25 µg/mL | [1] |
| HepG2 (Liver) | Proliferation | ≥50 µg/mL | [1] | |
| MCF-7 (Breast) | Proliferation | 27 µg/mL | [1] | |
| Brevianamide F (Cyclo(L-Trp-L-Pro)) | OVCAR-8 (Ovarian) | Cytotoxicity | 11.9 µg/mL | [5] |
| Cyclo(L-Trp-L-Hyp) | HL-60 (Leukemia) | Cytotoxicity | 64.34 µM | [5] |
| Cyclo(D-Leu-2-OH-Pro) | HL-60 (Leukemia) | Cytotoxicity | 98.49 µM | [5] |
| Cyclo(L-Pro-L-Pro) | ECA-109, HeLa-S3, PANC-1 | Cytotoxicity | Moderate inhibition at 20 µM | [1][5] |
| Mixture of Cyclo(L-Tyr-L-Pro), Cyclo(L-Val-L-Pro), and Cyclo(L-Phe-L-Pro) | HeLa (Cervical) | Cell Death | 0.53 mg/mL | [1][5] |
| Caco-2 (Colorectal) | Cell Death | 0.66 mg/mL | [1][5] | |
| Cyclo(Phe-Pro) | HeLa (Cervical) | MTT | 2.92 ± 1.55 mM | [6] |
| HT-29 (Colon) | MTT | 4.04 ± 1.15 mM | [6] | |
| MCF-7 (Breast) | MTT | 6.53 ± 1.26 mM | [6] | |
| Phakellestatin 6 analogue (DLD-S) | HepG2 (Liver) | Cytotoxicity | 11.10 µg/mL | [7] |
| Phakellestatin 6 analogue (LLD-S) | HepG2 (Liver) | Cytotoxicity | 7.79 µg/mL | [7] |
| GG-8-6 | SMMC-7721 (Liver) | Cytotoxicity | 6.38 µM | [7] |
| HepG2 (Liver) | Cytotoxicity | 12.22 µM | [7] |
Deciphering the Mechanisms: Key Signaling Pathways
The therapeutic effects of P-CDPs are underpinned by their ability to modulate specific cellular signaling pathways. This section details the mechanisms of action for two well-studied P-CDPs, Cyclo(Phe-Pro) and Cyclo(His-Pro), with accompanying diagrams generated using the DOT language.
Cyclo(Phe-Pro) Induced Apoptosis
Cyclo(Phe-Pro) has been shown to induce apoptosis in colon cancer cells through a caspase-dependent pathway.[6][8] This process involves the activation of caspase-3, a key executioner caspase, which subsequently leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[1][6] The cleavage of PARP is a hallmark of apoptosis.
Caption: Cyclo(Phe-Pro) induced apoptosis pathway in HT-29 cells.
Cyclo(His-Pro) and the Nrf2/NF-κB Signaling Axis
Cyclo(His-Pro) exhibits neuroprotective and anti-inflammatory effects by modulating the crosstalk between the Nrf2 and NF-κB signaling pathways.[9][10][11] It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates antioxidant genes.[12] This, in turn, inhibits the nuclear accumulation of NF-κB, a key regulator of inflammation.[9][10]
Caption: Cyclo(His-Pro) modulation of the Nrf2/NF-κB signaling pathway.
From Bench to Preclinical: Experimental Protocols & Workflows
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the study of P-CDPs, along with a generalized experimental workflow.
Synthesis of Proline-Containing Cyclic Dipeptides
1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[10]
-
First Amino Acid Loading: Swell the resin in a suitable solvent (e.g., dichloromethane - DCM). Dissolve the first protected amino acid (e.g., Boc-Orn(Fmoc)-OH) in DCM with a mild base (e.g., 2,4,6-collidine) and couple it to the resin.[10]
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine in dimethylformamide (DMF).[10]
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and couple it to the deprotected N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.
-
Repeat: Repeat the deprotection and coupling steps until the desired linear peptide sequence is assembled.
-
2. On-Resin Cyclization:
-
Side-Chain Deprotection: Selectively deprotect the side chains of the amino acids that will form the cyclic bond (e.g., using a palladium catalyst to remove Alloc and Allyl protecting groups).
-
Macrolactamization: Perform the head-to-tail cyclization on the resin using a coupling reagent like HBTU/HOAt and a base like DIPEA.[13]
3. Cleavage and Purification:
-
Cleavage from Resin: Cleave the cyclic peptide from the resin using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water and triethylsilane).[10]
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[14]
Solution-Phase Synthesis:
An alternative to SPPS is solution-phase synthesis, which involves coupling amino acid derivatives in a solvent and purifying the intermediate products at each step. Cyclization is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.[7][15]
In Vitro Evaluation of Therapeutic Potential
1. Cell Viability Assay (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with various concentrations of the P-CDP and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the P-CDP at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.[18]
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17][18][19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Experimental Workflow for P-CDP Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of proline-containing cyclic dipeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Atlas of Neuroprotective Cyclic Dipeptides Derived from Food Gelatin Using Peptidomics and Feature-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Understanding the role of key amino acids in regulation of proline dehydrogenase/proline oxidase (prodh/pox)-dependent apoptosis/autophagy as an approach to targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclotide isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Cyclo(Leu-Pro): A Bacterial Quorum Sensing Molecule at the Forefront of Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(L-Leucyl-L-Prolyl) [Cyclo(Leu-Pro) or CLP], a cyclic dipeptide, has emerged as a significant signaling molecule in bacterial quorum sensing (QS). This technical guide provides a comprehensive overview of CLP's role in mediating intercellular communication in bacteria, its impact on critical behaviors such as biofilm formation and virulence, and its potential as a target for novel antimicrobial therapies. This document details the biosynthesis of CLP, its diverse producers, and its varied biological activities, supported by quantitative data. Furthermore, it outlines key experimental protocols for the study of CLP and presents a putative signaling pathway, offering a foundational resource for researchers in microbiology and drug development.
Introduction
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small signaling molecules called autoinducers. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), represent a class of molecules increasingly recognized for their role in QS. Cyclo(Leu-Pro) is a prominent member of this class, produced by a wide range of bacteria and demonstrating significant biological activities. Its ability to modulate crucial bacterial processes, including biofilm formation and the expression of virulence factors, positions it as a molecule of high interest for the development of anti-infective strategies that aim to disrupt bacterial communication rather than directly killing the pathogen, a tactic that may reduce the selective pressure for resistance development.
Biosynthesis and Producers of Cyclo(Leu-Pro)
Cyclo(Leu-Pro) is synthesized by bacteria through two primary pathways: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs). NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise manner, while CDPSs utilize aminoacyl-tRNAs as substrates for the formation of cyclodipeptides.
A diverse array of bacterial species across different genera have been identified as producers of Cyclo(Leu-Pro). This widespread production highlights its importance in various ecological niches.
Table 1: Bacterial Producers of Cyclo(Leu-Pro)
| Bacterial Species | Gram Status | Reference(s) |
| Lactobacillus plantarum | Gram-positive | |
| Lactobacillus coryniformis | Gram-positive | |
| Pseudomonas sesami | Gram-negative | |
| Pseudomonas putida | Gram-negative | |
| Streptomyces misionensis | Gram-positive | |
| Streptomyces sp. KH-614 | Gram-positive | |
| Bacillus amyloliquefaciens | Gram-positive | |
| Achromobacter xylosoxidans | Gram-negative |
Biological Activities and Quantitative Data
Cyclo(Leu-Pro) exhibits a broad spectrum of biological activities, primarily centered around the modulation of bacterial and fungal behaviors. Its effects are often concentration-dependent and can be either agonistic or antagonistic to quorum sensing-regulated processes.
Antibacterial and Antifungal Activity
CLP has demonstrated direct antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 2: Minimum Inhibitory Concentration (MIC) of Cyclo(Leu-Pro) Against Various Microorganisms
| Microorganism | Type | MIC (µg/mL) | Reference(s) |
| Salmonella enterica | Gram-negative bacterium | 11 | |
| Escherichia fergusonii | Gram-negative bacterium | 230 | |
| Candida albicans | Fungus | 50 | |
| Candida parapsilosis | Fungus | 30 | |
| Candida metapsilosis | Fungus | 32 | |
| Aspergillus flavus | Fungus | 16 | |
| Aspergillus niger | Fungus | 17 | |
| Fusarium oxysporum | Fungus | 16 | |
| Penicillium expansum | Fungus | 18 |
Inhibition of Biofilm Formation and Virulence
One of the most significant activities of Cyclo(Leu-Pro) is its ability to interfere with biofilm formation and the production of virulence factors in pathogenic bacteria and fungi.
Table 3: Inhibitory Concentrations of Cyclo(Leu-Pro) on Biofilm Formation and Virulence
| Target Organism | Effect | Concentration | Reference(s) |
| Pseudomonas aeruginosa | Inhibition of biofilm formation | 0.5 mg/mL (for Cyclo(L-Tyr-L-Pro)) | |
| Staphylococcus aureus | Inhibition of biofilm formation | Not specified (for Cyclo(L-Phe-L-Pro)) | |
| Aspergillus parasiticus | 50% inhibition of aflatoxin production (IC50) | 0.2 mg/mL | |
| Colletotrichum orbiculare | Inhibition of conidia germination and appressorium formation | 100 µg/mL |
Proposed Signaling Pathway of Cyclo(Leu-Pro)
While the precise receptor for Cyclo(Leu-Pro) has not been universally identified across all bacterial species, studies on the homologous molecule Cyclo(Phe-Pro) in Vibrio vulnificus provide a valuable model for a potential signaling cascade. In this model, the cyclic dipeptide acts as an extracellular signal that is recognized by a transmembrane receptor, initiating a downstream regulatory cascade that ultimately alters gene expression.
Based on this, a hypothetical signaling pathway for Cyclo(Leu-Pro) is proposed below. It is important to note that the components of this pathway may vary between different bacterial species.
Caption: A proposed signaling pathway for Cyclo(Leu-Pro) in bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of Cyclo(Leu-Pro).
Extraction and Purification of Cyclo(Leu-Pro) from Bacterial Culture
This protocol describes a general method for the isolation and purification of CLP from a bacterial culture.
Caption: Workflow for the extraction and purification of Cyclo(Leu-Pro).
Methodology:
-
Bacterial Culture: Grow the producer bacterium in a suitable liquid medium to the stationary phase.
-
Separation of Supernatant: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted CLP.
-
Liquid-Liquid Extraction: Extract the supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat this step three times to maximize the recovery of CLP.
-
Concentration: Pool the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Preparative Thin-Layer Chromatography (TLC): Resuspend the crude extract in a small volume of solvent and apply it as a band onto a preparative TLC plate. Develop the plate with an appropriate solvent system (e.g., chloroform:methanol, 97:3).
-
Identification of Bioactive Fraction: Scrape off the bands from the TLC plate, dissolve them in a suitable solvent, and test their biological activity (e.g., using a bioassay).
-
High-Performance Liquid Chromatography (HPLC): Further purify the bioactive fraction using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).
-
Identification: Confirm the identity and purity of the isolated compound as Cyclo(Leu-Pro) using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of Cyclo(Leu-Pro) to inhibit biofilm formation.
Methodology:
-
Bacterial Culture Preparation: Grow the test bacterium overnight in a suitable broth medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
-
Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well. Add different concentrations of Cyclo(Leu-Pro) to the test wells. Include a positive control (bacteria without CLP) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Quantification: Solubilize the stained biofilm with a suitable solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the positive control indicates the degree of biofilm inhibition.
Quorum Sensing Reporter Assay (Violacein Inhibition)
This assay uses a reporter strain, such as Chromobacterium violaceum, which produces a colored pigment (violacein) under the control of quorum sensing, to screen for QS-inhibitory activity.
Methodology:
-
Reporter Strain Preparation: Grow an overnight culture of the Chromobacterium violaceum reporter strain.
-
Assay Setup: In a 96-well microtiter plate, add fresh growth medium to each well. Add the reporter strain to each well. Add different concentrations of Cyclo(Leu-Pro) to the test wells. Include a positive control (reporter strain without CLP) and a negative control (medium only).
-
Incubation: Incubate the plate at 30°C for 24 hours with gentle shaking.
-
Quantification of Violacein: Lyse the cells and solubilize the violacein pigment by adding a lysis agent (e.g., 10% SDS). Measure the absorbance at 590 nm to quantify the violacein production.
-
Growth Measurement: In a parallel plate, measure the optical density at 600 nm to assess bacterial growth and ensure that the observed inhibition of violacein is not due to bactericidal activity.
-
Data Analysis: Calculate the percentage of violacein inhibition for each concentration of Cyclo(Leu-Pro) relative to the untreated control, normalized for bacterial growth.
Conclusion and Future Directions
Cyclo(Leu-Pro) is a versatile quorum sensing molecule with significant potential in the development of novel therapeutics. Its ability to disrupt bacterial communication and inhibit virulence at sub-inhibitory concentrations makes it an attractive candidate for anti-virulence therapies. Further research is needed to fully elucidate the specific receptors and signaling pathways for CLP in a broader range of pathogenic bacteria. The development of synthetic analogs of Cyclo(Leu-Pro) could also lead to compounds with enhanced activity and specificity. As our understanding of the intricate network of bacterial communication grows, molecules like Cyclo(Leu-Pro) will undoubtedly play a crucial role in the design of next-generation strategies to combat infectious diseases.
An In-depth Technical Guide on the Initial Cytotoxicity Studies of Cyclo(Hpro-Leu) on Cancer Cell Lines
Introduction
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, represent the simplest class of cyclic peptides and are recognized for their remarkable structural and bio-functional diversity. Their inherent advantages, such as enhanced stability against enzymatic degradation, conformational rigidity, and improved receptor selectivity compared to their linear counterparts, make them attractive scaffolds for drug discovery. Proline-based CDPs, in particular, are of significant interest due to the unique structural constraints imposed by the proline residue, which often translates to potent and specific biological activities.
This technical guide focuses on the initial cytotoxicity studies of Cyclo(Hpro-Leu), a proline-based cyclic dipeptide, on various cancer cell lines. While direct and extensive research on the hydroxyproline variant is emerging, this document synthesizes available data on the closely related and well-studied Cyclo(Pro-Leu) to provide a foundational understanding for researchers, scientists, and drug development professionals. The guide details the cytotoxic potential, experimental protocols for its assessment, and plausible mechanisms of action.
Data Presentation: Cytotoxicity of Cyclo(Pro-Leu)
Quantitative data from initial cytotoxicity screenings are crucial for evaluating the anticancer potential of a compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Cyclo(Pro-Leu) against a panel of human cancer cell lines and a non-cancerous cell line after a 48-hour exposure period.
Table 1: IC50 Values of Cyclo(Pro-Leu) on Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myelogenous Leukemia | 21.72 |
| A375 | Malignant Melanoma | 51.13 |
| MCF-7 | Breast Adenocarcinoma | 78.78 |
| HT-29 | Colorectal Adenocarcinoma | 101.56 |
Table 2: IC50 Value of Cyclo(Pro-Leu) on a Non-Cancerous Human Cell Line [1]
| Cell Line | Tissue of Origin | IC50 (µM) |
| NCM460 | Normal Colon Mucosa | 775.86 |
Note: The higher IC50 value in the non-cancerous cell line (NCM460) compared to the cancer cell lines suggests a degree of selective cytotoxicity, a desirable characteristic for potential anticancer agents.
Further studies have also indicated that Cyclo(L-Leu-L-Pro) exhibits concentration-dependent growth inhibition of K562, HL-60, and U937 leukemia cells at concentrations ranging from 1-500 µg/ml[2].
Experimental Protocols
Accurate and reproducible data are contingent upon well-defined experimental protocols. The following section details a standard methodology for determining the cytotoxicity of a compound like Cyclo(Hpro-Leu) using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., HT-29, MCF-7, A375, K562) and a normal cell line (e.g., NCM460) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
2. Preparation of Test Compound
-
Stock Solution: A stock solution of Cyclo(Hpro-Leu) is prepared by dissolving the compound in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 100 mM).
-
Working Solutions: Serial dilutions of the stock solution are prepared in serum-free culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3. MTT Cytotoxicity Assay
-
Cell Seeding: Cells are harvested, counted using a hemocytometer or automated cell counter, and seeded into 96-well flat-bottom microplates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium). The plate is incubated for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of Cyclo(Hpro-Leu). Control wells are also included: one set with medium alone (blank), one with cells and medium containing DMSO at the same concentration as the treated wells (vehicle control), and optionally a positive control with a known cytotoxic agent.
-
Incubation: The plate is incubated for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[1][3]
-
Addition of MTT Reagent: Following the treatment period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization of Formazan: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[4] The plate is typically placed on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[5]
4. Data Analysis
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the MTT cytotoxicity assay protocol.
Potential Signaling Pathway: Induction of Apoptosis
Many cytotoxic compounds exert their anticancer effects by inducing apoptosis, or programmed cell death. While the specific pathway for Cyclo(Hpro-Leu) is yet to be fully elucidated, studies on other proline-based CDPs suggest apoptosis induction is a plausible mechanism.[3][6] The diagram below illustrates a generalized overview of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Selected cyclic dipeptides inhibit cancer cell growth and induce apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclic Dipeptides in Microbial Secondary Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic dipeptides (CDPs), the smallest class of cyclic peptides, are ubiquitous secondary metabolites produced by a wide array of microorganisms, including bacteria and fungi. These simple 2,5-diketopiperazine structures are synthesized primarily through two distinct enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and the more recently discovered cyclodipeptide synthases (CDPSs). Beyond their fundamental role in microbial physiology, CDPs have garnered significant attention for their diverse and potent biological activities. These activities range from antimicrobial and antitumor effects to intricate involvement in cell-to-cell communication, notably quorum sensing. This technical guide provides an in-depth exploration of the biosynthesis, regulation, and multifaceted functions of CDPs in microbial secondary metabolism. It offers a comprehensive resource for researchers and drug development professionals, detailing quantitative data on their production and bioactivity, step-by-step experimental protocols for their study, and visual representations of key pathways and workflows.
Introduction to Cyclic Dipeptides
Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are heterocyclic compounds formed from the condensation of two amino acids. Their rigid and compact structure confers remarkable stability against proteases, enhancing their bioavailability and making them attractive scaffolds for drug design.[1][2] While they can be formed through non-enzymatic processes, microbial production is predominantly a result of sophisticated enzymatic machinery.[3] These molecules are not merely metabolic byproducts but are active participants in the complex chemical language of microorganisms.
Biosynthesis of Cyclic Dipeptides
Microorganisms employ two primary enzymatic systems for the deliberate synthesis of CDPs: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[3][4]
Non-Ribosomal Peptide Synthetases (NRPSs)
NRPSs are large, modular megaenzymes that act as assembly lines for the production of a vast array of peptide-based natural products.[3] The biosynthesis of CDPs via NRPSs can occur either as the final product of a dedicated pathway or through the premature release of a dipeptidyl intermediate from the enzymatic template.[4][5]
The core functional units of an NRPS module are the Adenylation (A), Thiolation (T), and Condensation (C) domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid by converting it to an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (Ppant) arm.
-
Condensation (C) Domain: Catalyzes the formation of a peptide bond between the aminoacyl groups tethered to the T domains of adjacent modules.
In some instances, a specialized thioesterase (TE) domain at the end of the NRPS assembly line catalyzes the intramolecular cyclization of the dipeptidyl-T domain intermediate, releasing the CDP.
Cyclodipeptide Synthases (CDPSs)
Discovered more recently, CDPSs represent a distinct and efficient route to CDP formation.[6] Unlike the large, multi-domain NRPSs, CDPSs are smaller enzymes that utilize pre-activated amino acids in the form of aminoacyl-tRNAs (aa-tRNAs), which they essentially "poach" from the primary metabolic pool destined for ribosomal protein synthesis.[6][7] This circumvents the need for the energy-intensive amino acid activation steps characteristic of NRPSs.[5]
The catalytic cycle of a CDPS typically involves a ping-pong mechanism:
-
The first aa-tRNA binds to the enzyme, and the aminoacyl moiety is transferred to a conserved serine residue, forming a covalent aminoacyl-enzyme intermediate.
-
The second aa-tRNA then binds, and its aminoacyl group attacks the enzyme-bound amino acid, forming a dipeptidyl-enzyme intermediate.
-
Intramolecular cyclization occurs, releasing the CDP.
Biological Activities of Microbial Cyclic Dipeptides
CDPs exhibit a remarkable spectrum of biological activities, underscoring their importance in microbial ecology and their potential for therapeutic applications.
Antimicrobial Activity
Numerous CDPs isolated from bacteria and fungi have demonstrated potent antibacterial and antifungal properties. Their mechanisms of action are varied and can include disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.
Quorum Sensing Modulation
A fascinating and extensively studied role of CDPs is their involvement in quorum sensing (QS), a process of bacterial cell-to-cell communication that coordinates gene expression in a population density-dependent manner. CDPs can act as both agonists and antagonists of QS systems.[8] For instance, certain CDPs can mimic the native N-acylhomoserine lactone (AHL) signaling molecules in Gram-negative bacteria, thereby activating or inhibiting QS-regulated processes such as virulence factor production and biofilm formation.[8] Some studies suggest that CDPs do not directly compete with AHLs for binding to LuxR-type receptors but may influence QS through other mechanisms.[1][2][8]
Other Bioactivities
Beyond antimicrobial and QS-modulating effects, CDPs have been reported to possess a range of other significant biological activities, including:
-
Antitumor activity: Some CDPs have shown cytotoxicity against various cancer cell lines.[9]
-
Virulence factor regulation: CDPs can directly influence the production of virulence factors in pathogenic bacteria, independent of their QS-modulatory roles.[7]
-
Plant growth promotion: Certain bacterial CDPs can mimic plant hormones, influencing root development.[8]
Data Presentation
Production of Cyclic Dipeptides by Microorganisms
The yield of CDPs from microbial cultures can vary significantly depending on the producing strain, culture conditions, and extraction methods.
| Cyclic Dipeptide | Producing Microorganism | Production Yield | Reference |
| Cyclo(L-Trp-L-Ala) | Aspergillus oryzae (heterologous expression of E. cristatum NRPS) | 34 mg/L | [10] |
| Cyclo(L-Leu-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |
| Cyclo(L-Pro-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |
| Cyclo(L-Phe-L-Pro) | Lactobacillus brevis R2Δ | Significantly higher than control in MRS-broth | [11] |
| Linear Pelgipeptins | Paenibacillus elgii AC13 | Lower yield than cyclic counterparts in TSB medium | [12] |
Antimicrobial and Anti-Quorum Sensing Activity of Cyclic Dipeptides
The biological potency of CDPs is often quantified by their Minimum Inhibitory Concentration (MIC) against pathogenic microorganisms and their ability to inhibit QS-regulated phenotypes.
| Cyclic Dipeptide | Target Organism/Assay | Activity | Reference |
| Cyclo(L-Pro-L-Val) | Rhodococcus fascians | Similar toxicity to chloramphenicol | [13] |
| Cyclo(L-Pro-L-Tyr) | Rhodococcus fascians | Active | [13] |
| Cyclo(D-Pro-L-Tyr) | Rhodococcus fascians | Active | [13] |
| Cyclo(L-Pro-L-Leu) | Rhodococcus fascians | Active | [13] |
| Tryptophan-containing CDPs | Chromobacterium violaceum CV026 | 40-60% inhibition of violacein production at 1 mM | [2] |
| Cyclo(L-Leu-L-Pro) | Listeria monocytogenes | MIC: 512 µg/mL | [7] |
| Bacillopeptin C | Candida albicans IFO 1594 | MIC: 50 µg/mL | [14] |
| Synthetic Cyclic Peptides | Candida spp. | MIC: 32 to 512 µg/mL | [14] |
Experimental Protocols
Extraction and Purification of Cyclic Dipeptides from Microbial Cultures
This protocol outlines a general procedure for the extraction and purification of CDPs from a liquid microbial culture.
-
Cultivation: Grow the microbial strain of interest in a suitable liquid medium under optimal conditions for secondary metabolite production.
-
Extraction: a. Separate the culture broth from the microbial cells by centrifugation. b. Extract the cell-free supernatant with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction three times. c. Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Purification: a. Subject the crude extract to column chromatography on silica gel. b. Elute with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol gradient, to separate the components based on polarity. c. Collect fractions and monitor by thin-layer chromatography (TLC). d. Further purify the fractions containing the desired CDPs using high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.
Anti-Quorum Sensing Bioassay using Chromobacterium violaceum
This bioassay is a common method to screen for compounds that interfere with AHL-mediated quorum sensing. C. violaceum is a bacterium that produces the purple pigment violacein in response to AHL signals. A mutant strain, CV026, is unable to produce its own AHLs but will produce violacein in the presence of exogenous AHLs.
-
Preparation of Bacterial Culture: Grow an overnight culture of C. violaceum CV026 in Luria-Bertani (LB) broth.
-
Assay Setup: a. In a 24-well plate, add fresh LB broth to each well. b. Add the test CDP to the desired final concentration. c. Add a sub-lethal concentration of a suitable AHL (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) to induce violacein production. d. Inoculate each well with the overnight culture of C. violaceum CV026 to a final OD600 of approximately 0.1. e. Include appropriate controls (no CDP, no AHL, solvent control).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification of Violacein: a. After incubation, lyse the bacterial cells by adding sodium dodecyl sulfate (SDS). b. Extract the violacein from the lysed cells with a water-saturated butanol. c. Centrifuge to separate the phases and measure the absorbance of the butanol layer at 585 nm. d. Calculate the percentage of violacein inhibition compared to the control.[2]
Biofilm Inhibition Assay
This assay determines the ability of CDPs to prevent the formation of biofilms.
-
Preparation of Bacterial Culture: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa) in a suitable medium.
-
Assay Setup: a. In a 96-well flat-bottom microtiter plate, add fresh growth medium. b. Add the test CDP at various concentrations. c. Inoculate each well with the diluted overnight culture. d. Include a positive control (bacteria without CDP) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Quantification of Biofilm: a. Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. b. Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15 minutes. c. Wash the wells again with water to remove excess stain. d. Solubilize the bound crystal violet with 30% acetic acid or ethanol. e. Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. f. Calculate the percentage of biofilm inhibition.[11][12]
Visualization of Pathways and Workflows
Biosynthetic Pathways of Cyclic Dipeptides
Caption: Biosynthesis of cyclic dipeptides via NRPS and CDPS pathways.
Quorum Sensing Inhibition by Cyclic Dipeptides
Caption: Model of quorum sensing inhibition by cyclic dipeptides.
Workflow for Discovery of Bioactive Cyclic Dipeptides
Caption: Workflow for discovery and characterization of bioactive CDPs.
Conclusion and Future Perspectives
Cyclic dipeptides represent a fascinating and functionally diverse class of microbial secondary metabolites. Their stable structure and potent biological activities make them prime candidates for the development of new therapeutic agents, particularly in an era of rising antimicrobial resistance. The elucidation of their biosynthetic pathways, involving both NRPS and CDPS machinery, has opened up avenues for synthetic biology and metabolic engineering approaches to generate novel CDP analogs with enhanced or altered activities.
Future research in this field will likely focus on several key areas:
-
Discovery of Novel CDPs: High-throughput screening of diverse microbial sources, including extremophiles and underexplored marine environments, will undoubtedly lead to the discovery of new CDPs with unique structures and bioactivities.
-
Enzyme Engineering: The engineering of CDPS and NRPS enzymes to alter their substrate specificity will enable the combinatorial biosynthesis of novel CDPs that are not found in nature.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which CDPs exert their biological effects, particularly their interaction with cellular targets, is crucial for their rational design as therapeutic agents.
-
Clinical Development: Promising CDP candidates will need to be advanced through preclinical and clinical development to assess their safety and efficacy in treating infectious diseases and other conditions.
References
- 1. New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of 51 cyclodipeptide synthases reveals the basis for substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Co-occurrence of linear and cyclic pelgipeptins in broth cultures of Paenibacillus elgii AC13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Cyclic Peptides with Antifungal Properties Derived from Bacteria, Fungi, Plants, and Synthetic Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential of Cyclo(Leu-Pro): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Leu-Pro), a cyclic dipeptide, has emerged as a molecule of significant interest within the scientific community due to its broad spectrum of antimicrobial activities. This technical guide provides an in-depth exploration of the antimicrobial properties of Cyclo(Leu-Pro), detailing its activity against various bacterial and fungal pathogens, its impact on biofilm formation, and the current understanding of its mechanisms of action. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate further research and development in this promising area.
Antimicrobial Spectrum of Cyclo(Leu-Pro)
Cyclo(Leu-Pro) has demonstrated notable inhibitory effects against a range of microorganisms, including both bacteria and fungi. The stereochemistry of the leucine and proline residues can influence its bioactivity.[1][2]
Antibacterial Activity
Cyclo(Leu-Pro) has shown efficacy against various Gram-positive and Gram-negative bacteria. Quantitative data, primarily expressed as Minimum Inhibitory Concentration (MIC), are summarized below.
| Bacterial Species | Cyclo(Leu-Pro) Isomer | MIC (µg/mL) | Reference |
| Enterococcus faecalis (Vancomycin-Resistant) | Cyclo(L-Leu-L-Pro) | 12.5 | [3] |
| Listeria monocytogenes | Cyclo(L-Leu-L-Pro) | 512 | [4] |
| Escherichia fergusonii | Cyclo(Leu-Pro) | 230 | [5] |
| Salmonella enterica | Cyclo(Leu-Pro) | 11 | [5] |
| Bacillus cereus | Cyclo(Leu-Pro) | 16 | [5] |
| Staphylococcus aureus | Cyclo(Leu-Pro) | 30 | [5] |
Antifungal Activity
The antifungal properties of Cyclo(Leu-Pro) have been investigated against several plant and human pathogenic fungi. Its activity is often characterized by the inhibition of spore germination, appressorium formation, and overall growth.
| Fungal Species | Cyclo(Leu-Pro) Isomer | Concentration | Effect | Reference |
| Colletotrichum orbiculare | Cyclo(L-Leu-L-Pro) | 100 µg/mL | Inhibition of conidial germination and appressorium formation | [1][2] |
| Colletotrichum orbiculare | Cyclo(D-Leu-D-Pro) | 100 µg/mL | Significant reduction in conidia germination | [1][2] |
| Colletotrichum orbiculare | Cyclo(D-Leu-L-Pro) | 100 µg/mL | No significant antifungal activity | [1][2] |
| Aspergillus parasiticus | Cyclo(L-Leu-L-Pro) | 0.2 mg/mL (IC50) | Inhibition of aflatoxin production | [6] |
| Aspergillus flavus | Cyclo(L-Leu-L-Pro) | Not specified | Inhibition of proliferation | [7] |
| Ganoderma boninense | Cyclo(Leu-Pro) | Not specified | Attenuated growth | [2] |
| Candida albicans | Cyclo(Leu-Pro) | Not specified | Attenuated growth | [2] |
Mechanism of Action
The antimicrobial effects of Cyclo(Leu-Pro) are believed to be multifactorial, involving the disruption of cellular structures and interference with key signaling pathways.
Disruption of Cell Membrane Integrity
One of the proposed mechanisms of action for cyclic dipeptides like Cyclo(Leu-Pro) is the disruption of the fungal cell membrane.[8] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
Inhibition of Quorum Sensing
Anti-Biofilm Activity
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Cyclo(L-Leu-L-Pro) has demonstrated significant anti-biofilm efficacy against pathogens like Listeria monocytogenes.[4] At sub-inhibitory concentrations, it has been shown to impede initial bacterial adhesion and attenuate biofilm formation. This is achieved, in part, by reducing the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity of the biofilm.[4]
Experimental Protocols
To facilitate the standardized evaluation of Cyclo(Leu-Pro) and its analogs, detailed methodologies for key antimicrobial assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Cyclo(Leu-Pro) stock solution of known concentration
-
Microbial inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard)
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the Cyclo(Leu-Pro) stock solution to create a 1:2 dilution.
-
Serial Dilutions: Using a multichannel pipette, perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. Add 100 µL of this inoculum to each well from column 1 to 11.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of Cyclo(Leu-Pro) at which no visible growth (turbidity) is observed.
References
- 1. Crystal violet staining protocol | Abcam [abcam.com]
- 2. static.igem.org [static.igem.org]
- 3. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. protocols.io [protocols.io]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
An In-depth Technical Guide to the Physicochemical Properties and Characterization of Cyclo(L-hydroxyprolyl-L-leucine)
Introduction
Cyclo(L-hydroxyprolyl-L-leucine), often abbreviated as Cyclo(Hpro-Leu), is a cyclic dipeptide belonging to the diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. Cyclo(Hpro-Leu) and its non-hydroxylated analog, Cyclo(Pro-Leu), have garnered significant interest within the scientific community due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Their rigid cyclic structure confers enhanced stability and bioavailability compared to their linear peptide counterparts, making them attractive scaffolds for drug discovery and development. This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and known biological activities of Cyclo(Hpro-Leu), intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
The fundamental physicochemical properties of Cyclo(L-Leu-trans-4-hydroxy-L-Pro) and its non-hydroxylated counterpart, Cyclo(L-Leu-L-Pro), are summarized in the table below. These properties are crucial for understanding the behavior of these molecules in biological systems and for the development of analytical methods.
| Property | Cyclo(L-Leu-trans-4-hydroxy-L-Pro) | Cyclo(L-Leu-L-Pro) |
| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₈N₂O₂ |
| Molecular Weight | 226.27 g/mol | 210.27 g/mol |
| Appearance | White to off-white powder or crystalline solid | Solid |
| Melting Point | 178 °C | 163-165 °C[1] |
| Boiling Point (Predicted) | 486.9 ± 45.0 °C | 427.6 ± 34.0 °C at 760 mmHg[1] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | 1.14 ± 0.1 g/cm³[1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water (14 g/L at 25 °C). | Soluble in Methanol (50 mg/ml), Ethanol, DMF, and DMSO.[2] |
| pKa (Predicted) | 12.92 ± 0.60 | Not available |
| Stability | Stable. Recommended storage at -20°C for long-term. | Stable for ≥ 4 years at -20°C.[2] |
| CAS Number | 115006-86-5 | 2873-36-1 |
Experimental Protocols
Synthesis of Cyclo(L-Leu-trans-4-hydroxy-L-Pro)
A common method for the synthesis of cyclic dipeptides involves the cyclization of a linear dipeptide precursor. The following is a generalized protocol based on established chemical synthesis methods.
Materials:
-
Boc-L-Leucine
-
L-trans-4-hydroxyproline methyl ester hydrochloride
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Acid for deprotection (e.g., TFA)
-
Purification materials (Silica gel for column chromatography)
Procedure:
-
Coupling: Dissolve Boc-L-Leucine, L-trans-4-hydroxyproline methyl ester hydrochloride, HATU, and HOBt in DMF. Add DIPEA to the mixture and stir at room temperature for 12-24 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Linear Dipeptide: Purify the crude linear dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Deprotection: Dissolve the purified linear dipeptide in a solution of TFA in DCM (e.g., 20% v/v) and stir at room temperature for 1-2 hours. Remove the solvent under reduced pressure.
-
Cyclization: Dissolve the deprotected linear dipeptide in a large volume of a suitable solvent (e.g., isopropanol) and heat to reflux for 24-48 hours. The high dilution favors intramolecular cyclization over intermolecular polymerization.
-
Final Purification: Concentrate the reaction mixture and purify the crude Cyclo(L-Leu-trans-4-hydroxy-L-Pro) by silica gel column chromatography or preparative HPLC to obtain the final product.
Characterization Protocols
HPLC is a standard technique for assessing the purity of and quantifying cyclic dipeptides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Gradient: A typical gradient would be to start with 5% B, increasing to 95% B over 30 minutes, holding for 5 minutes, and then returning to the initial conditions.
-
NMR spectroscopy is essential for the structural elucidation of Cyclo(Hpro-Leu).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.
-
Data Analysis: The chemical shifts and coupling constants of the protons and carbons are used to confirm the cyclic structure and the stereochemistry of the molecule. For Cyclo(L-Leu-L-Pro), characteristic proton signals are observed for the leucine side chain and the proline ring. In Cyclo(Hpro-Leu), an additional signal corresponding to the hydroxyl group and shifts in the signals of the proline ring protons are expected.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is typically observed.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to analyze the fragmentation pattern. The fragmentation of the diketopiperazine ring can provide further structural confirmation. Common fragmentation patterns involve the cleavage of the amide bonds and the loss of side chains.
Biological Activities and Signaling Pathways
Cyclic dipeptides, including Cyclo(Hpro-Leu) and its analogs, exhibit a range of biological activities. Their mechanism of action is an active area of research.
Antimicrobial and Antifungal Activity: Many cyclic dipeptides interfere with microbial communication systems known as quorum sensing (QS). By disrupting QS, these molecules can inhibit biofilm formation and the production of virulence factors in pathogenic bacteria.
Anticancer Activity: Studies have shown that some cyclic dipeptides can induce apoptosis (programmed cell death) in cancer cell lines. The exact mechanisms are still under investigation but may involve the modulation of key signaling pathways involved in cell proliferation and survival.
Signaling Pathways: While the specific signaling pathways for Cyclo(Hpro-Leu) are not yet fully elucidated, research on similar cyclic dipeptides suggests potential involvement in several key cellular processes. For instance, some cyclic dipeptides have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway , which is crucial for cell proliferation and differentiation. Others are known to modulate quorum sensing pathways in bacteria.
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: A generalized experimental workflow for the isolation and characterization of Cyclo(Hpro-Leu).
Putative Quorum Sensing Inhibition Pathway
References
- 1. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo-(l-Phe-l-Pro), a Quorum-Sensing Signal of Vibrio vulnificus, Induces Expression of Hydroperoxidase through a ToxR-LeuO-HU-RpoS Signaling Pathway To Confer Resistance against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cyclo(L-Leu-L-Pro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Leu-L-Pro) is a cyclic dipeptide with a growing interest in the scientific community due to its diverse biological activities. It has been isolated from various natural sources, including bacteria and fungi, and has also been chemically synthesized. These notes provide detailed protocols for the synthesis and purification of Cyclo(L-Leu-L-Pro), catering to the needs of researchers in academia and the pharmaceutical industry.
Synthesis of Cyclo(L-Leu-L-Pro)
Cyclo(L-Leu-L-Pro) can be synthesized through both solution-phase and solid-phase peptide synthesis (SPPS) methods. Each approach offers distinct advantages and considerations.
Solution-Phase Synthesis
Solution-phase synthesis is a classical approach that offers flexibility but may require more extensive purification. The synthesis of the linear dipeptide precursor is followed by a cyclization step. A chemical synthesis of Cyclo(L-Leu-L-Pro) has been reported with a yield of 50%.[1][2]
Solid-Phase Synthesis (SPPS)
Solid-phase peptide synthesis provides a more streamlined approach with easier purification of intermediates. The use of a 2-chlorotrityl chloride resin is particularly suitable for the synthesis of cyclic peptides.
Purification of Cyclo(L-Leu-L-Pro)
Effective purification is crucial to obtain high-purity Cyclo(L-Leu-L-Pro) for biological and pharmaceutical studies. The choice of purification strategy depends on the source of the material (synthesis or natural extraction).
Purification from Chemical Synthesis
Following synthesis, the crude Cyclo(L-Leu-L-Pro) is typically purified by chromatographic methods.
Purification from Natural Sources
Cyclo(L-Leu-L-Pro) can be isolated from bacterial and fungal cultures. The general workflow involves extraction from the culture filtrate followed by chromatographic purification.
Quantitative Data Summary
| Method | Yield | Purity | Reference |
| Solution-Phase Synthesis | 50% | Not Specified | [1][2] |
| Solid-Phase Synthesis | Not Specified | >95% (typical for SPPS) | General Knowledge |
| Natural Extraction | Variable | High after purification | General Knowledge |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Cyclo(L-Leu-L-Pro)
This protocol is adapted from a general procedure for the synthesis of cyclic dipeptides.
Step 1: Synthesis of the Linear Dipeptide (Fmoc-L-Leu-L-Pro-OMe)
-
Dissolve L-Proline methyl ester hydrochloride (1 equivalent) and Fmoc-L-Leucine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a coupling reagent such as HBTU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: N-terminal Deprotection
-
Dissolve the purified Fmoc-L-Leu-L-Pro-OMe in a 20% solution of piperidine in dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain the dipeptide amine salt.
Step 3: Cyclization
-
Dissolve the dipeptide amine salt in a large volume of a suitable solvent like DMF or a mixture of DCM/MeOH under an inert atmosphere. The final concentration should be in the range of 0.001-0.01 M to favor intramolecular cyclization.
-
Add a non-nucleophilic base such as DIPEA (3-4 equivalents) to neutralize the amine salt.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude Cyclo(L-Leu-L-Pro) can then be purified using the methods described in Protocol 3.
Protocol 2: Solid-Phase Synthesis of Cyclo(L-Leu-L-Pro) using 2-Chlorotrityl Chloride Resin
This protocol outlines the general steps for the solid-phase synthesis of a cyclic dipeptide.
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell 2-chlorotrityl chloride resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.[3]
-
Dissolve Fmoc-L-Pro-OH (2 equivalents relative to resin capacity) and DIPEA (4 equivalents) in anhydrous DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.
-
Wash the resin sequentially with DCM, DMF, and finally DCM.
Step 2: Elongation of the Peptide Chain
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF.
-
Coupling of the Second Amino Acid: Dissolve Fmoc-L-Leu-OH (3 equivalents), a coupling reagent like HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF. Add this solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
Step 3: Cleavage of the Linear Dipeptide from the Resin
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude linear peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
Step 4: Cyclization in Solution
-
Follow the cyclization procedure outlined in Protocol 1, Step 3.
Protocol 3: Purification of Cyclo(L-Leu-L-Pro) by Preparative HPLC
This protocol is suitable for the purification of Cyclo(L-Leu-L-Pro) from both synthetic crude mixtures and natural extracts.
-
Sample Preparation: Dissolve the crude Cyclo(L-Leu-L-Pro) in a minimal amount of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 9.4 mm × 250 mm).[4]
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[5]
-
Flow Rate: A typical flow rate for a semi-preparative column is 15 mL/min.[5]
-
Detection: UV detection at 210 nm.[5]
-
-
Fraction Collection: Collect fractions corresponding to the peak of Cyclo(L-Leu-L-Pro).
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified Cyclo(L-Leu-L-Pro) as a white solid.
Protocol 4: Extraction of Cyclo(L-Leu-L-Pro) from Bacterial Culture
This protocol describes a general method for extracting cyclic dipeptides from bacterial culture filtrate.[4][6]
-
Culture Preparation: Grow the desired bacterial strain (e.g., Lactobacillus plantarum or Streptomyces sp.) in a suitable liquid medium until stationary phase.
-
Cell Removal: Centrifuge the culture broth to pellet the bacterial cells.
-
Filtrate Collection: Carefully collect the supernatant (culture filtrate).
-
Solvent Extraction:
-
Mix the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (ethyl acetate) layer.
-
Repeat the extraction process two more times.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract containing Cyclo(L-Leu-L-Pro).
-
-
Further Purification: The crude extract can be further purified using solid-phase extraction followed by preparative HPLC as described in Protocol 3.
Characterization
The identity and purity of the synthesized or purified Cyclo(L-Leu-L-Pro) should be confirmed by analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₁H₁₈N₂O₂; MW: 210.27 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Visualizations
Caption: General workflow for the synthesis and purification of Cyclo(L-Leu-L-Pro).
Caption: Workflow for the extraction and purification of Cyclo(L-Leu-L-Pro) from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Identification of Cyclic Dipeptides in Complex Mixtures Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification and quantification of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), in complex mixtures using mass spectrometry. These methods are crucial for researchers in natural product discovery, food science, and drug development, given the diverse biological activities of CDPs, including their roles in cell-to-cell signaling and potential as therapeutic agents.
Introduction to Cyclic Dipeptides and Mass Spectrometry
Cyclic dipeptides are the smallest possible cyclic peptides, formed from the condensation of two amino acids. They are found in a wide variety of natural sources, including fermented foods, beverages, and microbial cultures.[1][2] Their constrained cyclic structure confers high stability and unique biological activities, making them attractive candidates for drug discovery.[2] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the primary analytical technique for the sensitive and specific identification and quantification of CDPs in complex matrices.[1][3]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis of cyclic dipeptides from various complex matrices.
Sample Preparation Protocols
The choice of sample preparation method is critical for removing interfering matrix components and concentrating the target CDPs.
Protocol 2.1.1: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol is suitable for the extraction of CDPs from plant materials.
Materials:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
SPE cartridges (e.g., C18, 500 mg)
-
Vacuum manifold for SPE
-
Evaporator (e.g., rotary evaporator or nitrogen evaporator)
Procedure:
-
Extraction: Macerate 10 g of powdered plant material in 100 mL of MeOH/CH₂Cl₂ (1:1, v/v) overnight at room temperature.
-
Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of MeOH followed by 10 mL of deionized water. Do not allow the cartridge to dry out.[4]
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elution: Elute the CDPs with 10 mL of MeOH.
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2.1.2: Liquid-Liquid Extraction (LLE) for Fermentation Broths
This protocol is effective for extracting CDPs from bacterial or fungal fermentation cultures.
Materials:
-
Fermentation broth
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
pH Adjustment (Optional): Adjust the pH of the fermentation broth to neutral or slightly acidic to ensure CDPs are in a neutral form.
-
Extraction: Transfer 100 mL of the fermentation broth to a separatory funnel and add 100 mL of EtOAc. Shake vigorously for 2-3 minutes, periodically venting the funnel.[6][7]
-
Phase Separation: Allow the layers to separate. The organic layer (top) will contain the CDPs.
-
Collection of Organic Layer: Drain the lower aqueous layer and collect the upper organic layer.
-
Repeated Extraction: Repeat the extraction of the aqueous layer twice more with 100 mL of EtOAc each time.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness using a rotary evaporator.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general method for the analysis of CDPs using a triple quadrupole or high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (Triple Quadrupole, Q-TOF, or Orbitrap) equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a low percentage of B (e.g., 5%), increases to a high percentage (e.g., 95%) over 15-20 minutes, holds for a few minutes, and then returns to the initial conditions for equilibration.[3]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.
-
MRM Transitions: Precursor ions correspond to the [M+H]⁺ of the target CDPs. Product ions are selected based on characteristic fragments (e.g., loss of a side chain or ring opening).[1]
Data Presentation: Quantitative Analysis of Cyclic Dipeptides
The following tables summarize quantitative data for the analysis of various cyclic dipeptides in different matrices, providing a reference for method performance.
Table 1: Quantitative LC-MS/MS Data for Cyclic Dipeptides in Tea [1][3]
| Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| Cyclo(Pro-Gly) | 155.1 | 70.1 | 0.1 | 0.3 | 95 ± 5 |
| Cyclo(Pro-Ala) | 169.1 | 70.1 | 0.05 | 0.15 | 98 ± 4 |
| Cyclo(Pro-Val) | 197.1 | 70.1 | 0.02 | 0.06 | 102 ± 6 |
| Cyclo(Pro-Leu) | 211.1 | 70.1 | 0.01 | 0.03 | 105 ± 3 |
| Cyclo(Pro-Phe) | 245.1 | 70.1 | 0.05 | 0.15 | 97 ± 5 |
Table 2: Quantitative LC-MS/MS Data for Cyclic Dipeptides in Fermentation Broth
| Cyclic Dipeptide | Precursor Ion (m/z) | Product Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Cyclo(His-Pro) | 249.1 | 110.1 | 0.5 | 1.5 | 92 ± 7 |
| Cyclo(Trp-Pro) | 284.1 | 70.1 | 0.2 | 0.6 | 99 ± 4 |
| Cyclo(Tyr-Pro) | 261.1 | 70.1 | 0.3 | 0.9 | 96 ± 6 |
| Cyclo(Phe-Ala) | 219.1 | 91.1 | 0.1 | 0.3 | 101 ± 5 |
| Cyclo(Leu-Gly) | 171.1 | 86.1 | 0.4 | 1.2 | 94 ± 8 |
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are provided to illustrate key concepts and methodologies in cyclic dipeptide analysis.
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
Cyclic dipeptides can act as signaling molecules in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. In Pseudomonas aeruginosa, certain CDPs can modulate the Las and Rhl quorum-sensing systems.[8][9]
General Experimental Workflow for Cyclic Dipeptide Identification
The following workflow outlines the major steps involved in the identification of cyclic dipeptides from complex mixtures.
Fragmentation of Cyclic Dipeptides in Mass Spectrometry
The fragmentation of cyclic dipeptides in the gas phase typically involves ring opening followed by the loss of amino acid residues, providing sequence information.
Data Analysis Software
Several software tools are available to aid in the identification of cyclic dipeptides from mass spectrometry data.
-
mMass: An open-source tool for annotating and interpreting tandem mass spectra of linear and cyclic peptides. It allows for the in-silico fragmentation of putative structures and comparison with experimental data.[10][11]
-
CycloBranch: A de novo sequencing engine specifically designed for the identification of non-ribosomal peptides, including linear, cyclic, and branched structures, from high-resolution mass spectrometry data.[12][13]
-
Global Natural Products Social Molecular Networking (GNPS): A web-based platform for the analysis and sharing of tandem mass spectrometry data, which can be used to identify known cyclic dipeptides and discover novel analogues through molecular networking.
By following these detailed protocols and utilizing the provided resources, researchers can effectively identify and quantify cyclic dipeptides in a variety of complex mixtures, paving the way for further investigation into their biological roles and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Quorum-sensing cross talk: isolation and chemical characterization of cyclic dipeptides from Pseudomonas aeruginosa and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra | Semantic Scholar [semanticscholar.org]
- 12. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CycloBranch: Cyclic Peptides [ms.biomed.cas.cz]
Application Notes and Protocols for Assessing Cyclo(Hpro-Leu) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing in vitro assays to evaluate the bioactivity of the cyclic dipeptide Cyclo(Hpro-Leu). The protocols detailed below are designed to assess its potential therapeutic effects, including anti-inflammatory, antioxidant, neuroprotective, collagen synthesis-modulating, MMP inhibitory, and anticancer activities.
Anti-inflammatory Activity Assessment
Application Note: Cyclo(Hpro-Leu), a structural analog of Cyclo(His-Pro), is hypothesized to exhibit anti-inflammatory properties by modulating key signaling pathways such as the NF-κB pathway.[1][2] The following protocol describes a luciferase reporter assay to quantify the inhibitory effect of Cyclo(Hpro-Leu) on NF-κB activation in a cell-based model.
Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to measure the transcriptional activity of NF-κB in response to an inflammatory stimulus and to determine the inhibitory potential of Cyclo(Hpro-Leu).
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cyclo(Hpro-Leu)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 NF-κB reporter cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Hpro-Leu) in assay medium (DMEM with 1% FBS). Remove the growth medium from the cells and add 50 µL of the diluted compound solutions to the respective wells. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of TNF-α in assay medium at a concentration of 20 ng/mL. Add 50 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Add 50 µL of the Luciferase Assay Reagent to each well and mix.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 50 µL of the Stop & Glo® Reagent to each well and mix.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in the Cyclo(Hpro-Leu)-treated wells to the TNF-α stimulated control wells.
Quantitative Data Summary: Anti-inflammatory Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Assay System | Stimulus | Measured Effect | IC50/EC50 | Reference |
| Cyclo(His-Pro) | PC12 and BV2 cells | Paraquat, LPS | Inhibition of NF-κB nuclear translocation | Not specified | [3][4] |
| Cyclo(His-Pro) | PC12 cells | Paraquat | Down-regulation of COX-2 and MMP-3 | Not specified | [3] |
Experimental Workflow: NF-κB Luciferase Reporter Assay
Signaling Pathway: Nrf2-Mediated Inhibition of NF-κB by Cyclo(Hpro-Leu) Analog
Antioxidant Activity Assessment
Application Note: The antioxidant potential of Cyclo(Hpro-Leu) can be evaluated using cell-free radical scavenging assays such as the DPPH and ABTS assays. These assays provide a rapid and cost-effective method to determine the direct antioxidant capacity of the compound.
Protocol: DPPH and ABTS Radical Scavenging Assays
DPPH Assay:
-
Prepare a 0.2 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of Cyclo(Hpro-Leu) in methanol.
-
In a 96-well plate, add 100 µL of each compound dilution to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay:
-
Prepare a 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution and a 2.45 mM potassium persulfate solution. Mix them in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of Cyclo(Hpro-Leu) in ethanol.
-
In a 96-well plate, add 20 µL of each compound dilution to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Quantitative Data Summary: Antioxidant Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Assay | Measured Effect | IC50 Value | Reference |
| Cyclo(L-Leu-L-Pro) | Not specified | Antioxidant activity | Not specified | [5] |
| Cyclo(His-Pro) | PC12 cells | Reduced ROS production | Not specified | [2] |
Neuroprotective Activity Assessment
Application Note: To evaluate the neuroprotective potential of Cyclo(Hpro-Leu), an in vitro model of neurotoxicity can be employed using a neuronal cell line such as SH-SY5Y. This assay assesses the ability of the compound to protect neuronal cells from damage induced by neurotoxins like amyloid-beta (Aβ).
Protocol: Aβ-induced Neurotoxicity Assay in SH-SY5Y Cells
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Amyloid-beta 1-42 (Aβ1-42) peptide
-
Cyclo(Hpro-Leu)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding and Differentiation (Optional but recommended): Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well. Differentiate the cells by treating them with retinoic acid (10 µM) for 5-7 days.
-
Compound Pre-treatment: Prepare serial dilutions of Cyclo(Hpro-Leu) in serum-free medium. Pre-treat the differentiated cells with the compound for 2 hours.
-
Aβ1-42 Treatment: Prepare oligomeric Aβ1-42 by incubating the peptide at 4°C for 24 hours. Add the oligomeric Aβ1-42 to the cells at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of Cyclo(Hpro-Leu).
Quantitative Data Summary: Neuroprotective Effects of Related Cyclic Dipeptides
| Cyclic Dipeptide | Cell Line | Neurotoxin | Measured Effect | Result | Reference |
| Cyclo(His-Pro) | PC12 cells | Rotenone, Paraquat, β-amyloid | Reduced ROS production, prevented glutathione depletion | Protective effect observed | [2] |
| Cyclo(His-Pro) analog | Primary neuronal cultures | Glutamate, β-amyloid | Reduced cell death | Neuroprotective activity shown | [6] |
Experimental Workflow: Aβ-induced Neurotoxicity Assay
Collagen Synthesis Modulation Assessment
Application Note: This assay is designed to determine the effect of Cyclo(Hpro-Leu) on collagen production by fibroblasts. The Sirius Red assay provides a quantitative measure of total collagen content in cell culture.
Protocol: Sirius Red Collagen Assay
Materials:
-
Human dermal fibroblasts (HDFs) or other fibroblast cell lines
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Cyclo(Hpro-Leu)
-
Transforming Growth Factor-beta (TGF-β) as a positive control
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.05 M Acetic Acid
-
Extraction buffer (0.1 M NaOH)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density that allows them to reach confluence after 24-48 hours.
-
Compound Treatment: Once confluent, replace the medium with serum-free DMEM containing various concentrations of Cyclo(Hpro-Leu) and a positive control (e.g., 10 ng/mL TGF-β).
-
Incubation: Incubate for 48-72 hours to allow for collagen deposition.
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with Kahle's fixative solution for 10 minutes.
-
Wash with PBS.
-
Stain with Sirius Red solution for 1 hour at room temperature.
-
Wash with 0.05 M acetic acid to remove unbound dye.
-
-
Extraction and Quantification:
-
Add 100 µL of extraction buffer to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Transfer the eluate to a new 96-well plate.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Compare the absorbance values of treated wells to the untreated control to determine the effect on collagen synthesis.
Quantitative Data Summary: Modulation of Collagen Synthesis by TGF-β
| Cell Line | Treatment | Measured Effect | Result | Reference |
| CCD-19Lu lung fibroblasts | TGF-β | Increased Sirius Red staining | Significant increase in collagen deposition | [3] |
| Human mesangial cells | TGF-β (10 ng/ml) | Increased Sirius Red staining | Dose-dependent increase in ECM accumulation | [7] |
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
Application Note: This assay evaluates the potential of Cyclo(Hpro-Leu) to inhibit the activity of MMP-1, an enzyme involved in collagen degradation. A commercially available fluorescence-based assay kit is recommended for a straightforward and high-throughput screening approach.
Protocol: Fluorometric MMP-1 Inhibition Assay
Materials:
-
MMP-1 Inhibitor Screening Kit (e.g., from BioAssay Systems or Sigma-Aldrich)[8][9]
-
Recombinant human MMP-1
-
Fluorogenic MMP-1 substrate
-
Assay buffer
-
Known MMP-1 inhibitor (e.g., GM6001) as a positive control
-
Cyclo(Hpro-Leu)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, Cyclo(Hpro-Leu) at various concentrations, and the positive control inhibitor.
-
Enzyme Addition: Add the diluted MMP-1 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic MMP-1 substrate to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm) in a kinetic mode for 30-60 minutes.
-
Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of MMP-1 inhibition for each concentration of Cyclo(Hpro-Leu) and determine the IC50 value.
Quantitative Data Summary: IC50 Values of Known MMP Inhibitors
| Inhibitor | MMP Target | IC50 | Reference |
| Marimastat | MMP-1 | 1.8 nM | [10] |
| TIMP-2 | MT1-MMP | 5.1 nM | [10] |
| Compound 3 | MMP-1 | 21 µM | [11] |
Anticancer Activity Assessment
Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or cytostatic effects of potential anticancer compounds. This protocol outlines the procedure to evaluate the effect of Cyclo(Hpro-Leu) on the viability of cancer cell lines.
Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Appropriate cell culture medium with supplements
-
Cyclo(Hpro-Leu)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of Cyclo(Hpro-Leu) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of Cyclo(Hpro-Leu).
Quantitative Data Summary: Anticancer Activity of Related Cyclic Dipeptides
| Cyclic Dipeptide | Cell Line | Assay | IC50 Value | Reference |
| Cyclo(Phe-Pro) | HT-29 (colon) | MTT | 4.04 ± 1.15 mM | [12] |
| Cyclo(Phe-Pro) | HeLa (cervical) | MTT | 2.92 ± 1.55 mM | [12] |
| Cyclo(Phe-Pro) | MCF-7 (breast) | MTT | 6.53 ± 1.26 mM | [12] |
| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (melanoma) | Not specified | 9.42 µM | |
| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 (melanoma) | Not specified | 40.65 µM |
Experimental Workflow: MTT Cell Viability Assay
References
- 1. The Role of Cyclo(His-Pro) in Neurodegeneration | MDPI [mdpi.com]
- 2. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening MT1-MMP Activity and Inhibition in Three-Dimensional Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpph assay ic50: Topics by Science.gov [science.gov]
- 12. mdpi.com [mdpi.com]
Application of Cyclo(Leu-Pro) as a Biocontrol Agent in Agriculture: Application Notes and Protocols
Introduction
Cyclo(Leu-Pro) (CLP), a cyclic dipeptide produced by various microorganisms, has emerged as a promising biocontrol agent in agriculture. Its antagonistic properties against a range of plant pathogens, including fungi and nematodes, make it a valuable tool for developing sustainable disease management strategies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of Cyclo(Leu-Pro) in agricultural applications.
Cyclic dipeptides (CDPs), including Cyclo(Leu-Pro), are secondary metabolites synthesized by prokaryotic and eukaryotic cells.[1][2] Several microorganisms, such as Pseudomonas, Achromobacter, and Lactobacillus species, have been identified as producers of Cyclo(Leu-Pro).[1][3][4] The biocontrol activity of Cyclo(Leu-Pro) is attributed to several mechanisms, including the disruption of fungal cell membranes, inhibition of enzymes involved in fungal cell wall synthesis, and the induction of plant defense responses.[1][2]
I. Antifungal Activity of Cyclo(Leu-Pro)
Cyclo(Leu-Pro) has demonstrated significant antifungal activity against various plant pathogenic fungi. A notable example is its efficacy against Colletotrichum orbiculare, the causal agent of anthracnose in cucumber.[1][5] The different stereoisomers of Cyclo(Leu-Pro) exhibit differential antifungal activities.
Quantitative Data on Antifungal Activity
The inhibitory effects of different isomers of Cyclo(Leu-Pro) on the germination and appressorium formation of C. orbiculare conidia are summarized below.
| Isomer | Concentration (µg/mL) | Conidial Germination Inhibition (%) | Appressorium Formation Inhibition (%) | Reference |
| cyclo(L-Leu-L-Pro) | 100 | ~80.3 | ~75 | [1] |
| cyclo(D-Leu-D-Pro) | 100 | ~80.1 | Not specified | [1] |
| cyclo(D-Leu-L-Pro) | 100 | Significant inhibition | No significant activity | [1] |
At a concentration of 100 µg/mL, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) significantly inhibited the germination of C. orbiculare conidia.[1] Furthermore, 100 µg/mL of cyclo(L-Leu-L-Pro) was highly effective in inhibiting appressorium formation and reducing the size of leaf lesions caused by the pathogen.[1][5]
II. Nematicidal Activity of Cyclo(Leu-Pro)
Cyclo(L-Pro-L-Leu) isolated from Pseudomonas putida has shown potent activity against the root-knot nematode Meloidogyne incognita.[6]
Quantitative Data on Nematicidal Activity
The effects of Cyclo(L-Pro-L-Leu) on the mortality of second-stage juveniles (J2) and egg hatching of M. incognita are presented below.
| Concentration (mg/L) | J2 Mortality (%) after 72h | Egg Hatching Inhibition (%) after 8 days | Reference |
| 67.5 | 84.3 | Not specified | [6] |
| 135 | 100 | Not specified | [6] |
| 125 | Not specified | ~75.09 | [6] |
| 500 | Not specified | ~81.43 | [6] |
| 1000 | Not specified | ~89.30 | [6] |
| 2000 | Not specified | ~90.26 | [6] |
III. Mechanism of Action
The biocontrol mechanisms of Cyclo(Leu-Pro) are multifaceted and not yet fully elucidated. However, several modes of action have been proposed.[1][2]
Direct Antagonism:
-
Disruption of Fungal Cell Membranes: Cyclo(Leu-Pro) can directly affect the integrity of fungal cell membranes, leading to leakage of cellular contents and ultimately cell death.[1][2]
-
Enzyme Inhibition: It may inhibit enzymes crucial for the synthesis of the fungal cell wall, thereby hindering fungal growth and development.[1][2]
Induced Systemic Resistance (ISR) in Plants:
Cyclo(Leu-Pro) can act as an elicitor, triggering the plant's innate immune system. While the specific signaling pathway for Cyclo(Leu-Pro) is still under investigation, it is hypothesized to involve the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This leads to the production of defense-related compounds and the expression of pathogenesis-related (PR) proteins, enhancing the plant's resistance to subsequent pathogen attacks. For other cyclodipeptides, the involvement of the salicylic acid (SA) signaling pathway has been observed.[7]
Quorum Sensing Inhibition:
Cyclo(L-Pro-L-Leu) has been shown to activate biosensors for quorum sensing mechanisms, suggesting it may interfere with pathogen communication and coordination, which is often essential for virulence.[1][2]
IV. Experimental Protocols
Protocol 1: Isolation and Identification of Cyclo(Leu-Pro) from Bacterial Culture
This protocol describes the general steps for isolating and identifying Cyclo(Leu-Pro) from a bacterial culture, such as Pseudomonas sesami BC42.[1][5]
1. Bacterial Cultivation and Extraction:
- Inoculate the producing bacterial strain in a suitable liquid medium and incubate under optimal conditions for the production of secondary metabolites.
- Centrifuge the culture broth to separate the supernatant from the bacterial cells.
- Extract the supernatant with an equal volume of an organic solvent like ethyl acetate.
- Concentrate the organic phase under reduced pressure to obtain a crude extract.
2. Purification by Chromatography:
- Subject the crude extract to preparative thin-layer chromatography (TLC) or column chromatography using a suitable solvent system to separate the compounds.[1]
- Monitor the fractions for antifungal or nematicidal activity using bioassays.
3. Identification by GC-MS:
- Analyze the active fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of Cyclo(Leu-Pro).[1]
- Compare the mass spectrum and retention time of the identified peak with a known standard of Cyclo(Leu-Pro).
Protocol 2: In Vitro Antifungal Bioassay against Colletotrichum orbiculare
This protocol is adapted from studies on the effect of Cyclo(Leu-Pro) on C. orbiculare.[1]
1. Preparation of Fungal Spore Suspension:
- Culture C. orbiculare on a suitable agar medium until sporulation.
- Harvest the conidia by flooding the plate with sterile distilled water and gently scraping the surface.
- Filter the suspension to remove mycelial fragments and adjust the spore concentration to a desired level (e.g., 2 × 10^5 spores/mL).
2. Bioassay:
- Prepare different concentrations of Cyclo(Leu-Pro) isomers dissolved in a suitable solvent (e.g., sterile distilled water).
- Mix the spore suspension with the Cyclo(Leu-Pro) solutions in a 1:1 ratio.
- Pipette a small volume of the mixture onto a glass slide or a hydrophobic surface.
- Incubate in a humid chamber at 25°C for 24 hours.
- Observe under a microscope to determine the percentage of conidial germination and appressorium formation.
Protocol 3: In Vivo Nematicidal Bioassay against Meloidogyne incognita
This protocol outlines a method to assess the nematicidal activity of Cyclo(L-Pro-L-Leu) against M. incognita.[6]
1. Preparation of Nematode Inoculum:
- Extract second-stage juveniles (J2) of M. incognita from infected plant roots using a standard method like the Baermann funnel technique.
- Collect and count the J2 to prepare a suspension of a known concentration.
2. Mortality Assay:
- Prepare different concentrations of Cyclo(L-Pro-L-Leu) in sterile distilled water.
- Add a known number of J2 to each concentration in a multi-well plate or a small Petri dish.
- Incubate at room temperature for 24, 48, and 72 hours.
- Count the number of dead juveniles under a microscope. Juveniles that are immobile and do not respond to a gentle touch with a fine needle are considered dead.
3. Egg Hatching Assay:
- Extract egg masses of M. incognita from infected roots.
- Place a single egg mass in each well of a multi-well plate containing different concentrations of Cyclo(L-Pro-L-Leu).
- Incubate at room temperature and count the number of hatched juveniles at regular intervals for up to 8 days.
V. Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Cyclo(Leu-Pro) Induced Plant Defense
Caption: Proposed signaling pathway for Cyclo(Leu-Pro) induced systemic resistance in plants.
Experimental Workflow for Biocontrol Agent Evaluation
Caption: General experimental workflow for the evaluation of Cyclo(Leu-Pro) as a biocontrol agent.
Conclusion
Cyclo(Leu-Pro) represents a promising natural compound for the development of novel biocontrol agents in agriculture. Its dual action against both fungal and nematode pathogens, coupled with its ability to induce plant defenses, makes it a particularly attractive candidate for integrated pest management programs. The protocols and data presented here provide a foundation for further research into the practical application of Cyclo(Leu-Pro) for sustainable crop protection. Further studies are warranted to optimize its formulation and delivery methods for field applications and to fully elucidate its complex mechanisms of action.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclo(Pro-Leu) in Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Pro-Leu), a cyclic dipeptide, belongs to the diketopiperazine (DKP) class of molecules. While direct and extensive research on the neuroprotective properties of Cyclo(Pro-Leu) is limited, the broader class of cyclic dipeptides has demonstrated significant potential in mitigating neuronal damage.[1][2][3] This document provides detailed application notes and protocols for investigating the neuroprotective effects of Cyclo(Pro-Leu), drawing upon established methodologies for similar compounds, particularly other proline-containing cyclic dipeptides.
The proposed neuroprotective mechanisms of cyclic dipeptides often involve the modulation of key signaling pathways related to inflammation, oxidative stress, and apoptosis.[1][2][4][5] It is hypothesized that Cyclo(Pro-Leu) may exert its effects through pathways such as the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[1][4]
These application notes will guide researchers in designing and executing in vitro assays to evaluate the neuroprotective potential of Cyclo(Pro-Leu) in cellular models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Potential Neuroprotective Mechanisms and Supporting Data from Related Compounds
Based on studies of analogous cyclic dipeptides, Cyclo(Pro-Leu) may exhibit neuroprotective effects through several mechanisms:
-
Anti-inflammatory Activity: By potentially inhibiting the pro-inflammatory NF-κB pathway.[1][5]
-
Anti-apoptotic Activity: Through the modulation of apoptosis-related proteins such as caspases.[1]
-
Antioxidant Effects: By activating pathways like the Nrf2-ARE pathway, which helps in combating oxidative stress.[4]
-
PPAR-γ Agonism: Activation of PPAR-γ has been linked to neuroprotection in various models of neurodegenerative diseases.[1]
The following table summarizes quantitative data from a study on a related compound, Cyclo(Pro-Phe), which demonstrates the potential neuroprotective efficacy that could be investigated for Cyclo(Pro-Leu).
Table 1: Neuroprotective Effects of Cyclo(L-Pro-L-Phe) in H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
| Assay | Treatment Group | Concentration (µM) | Result (% of Control) |
| Cell Viability (MTT Assay) | Control | - | 100% |
| H₂O₂ (650 µM) | - | 55% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 10 | 65% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 20 | 78% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 40 | 85% | |
| ROS Generation | Control | - | 100% |
| H₂O₂ (650 µM) | - | 250% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 10 | 180% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 20 | 140% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 40 | 110% | |
| NF-κB p65 (Nuclear Fraction) | Control | - | 100% |
| H₂O₂ (650 µM) | - | 220% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 10 | 170% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 20 | 130% | |
| H₂O₂ + Cyclo(L-Pro-L-Phe) | 40 | 115% |
Data adapted from a study on Cyclo(L-Pro-L-Phe) for illustrative purposes.[1]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the neuroprotective activity of Cyclo(Pro-Leu). The human neuroblastoma cell line SH-SY5Y is a commonly used and appropriate model for these studies.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cyclo(Pro-Leu)
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., rotenone, MPP+)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with varying concentrations of Cyclo(Pro-Leu) (e.g., 1, 10, 25, 50 µM) for 10 hours.
-
Induce neuronal damage by adding a neurotoxin. For example, add H₂O₂ to a final concentration of 650 µM and incubate for an additional 14 hours.[1]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3 hours in the dark.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Cyclo(Pro-Leu)
-
SH-SY5Y cells
-
Neurotoxin (e.g., H₂O₂)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with Cyclo(Pro-Leu) at desired concentrations for 10 hours.
-
Induce apoptosis by treating with a neurotoxin (e.g., H₂O₂) for 14 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways like NF-κB and apoptosis.
Materials:
-
Cyclo(Pro-Leu)
-
SH-SY5Y cells
-
Neurotoxin (e.g., H₂O₂)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-NF-κB p65, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Protocol:
-
Treat SH-SY5Y cells in 6-well plates with Cyclo(Pro-Leu) and a neurotoxin as described in the previous protocols.
-
Lyse the cells with RIPA buffer to extract total protein. For NF-κB translocation, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized neuroprotective signaling pathways of Cyclo(Pro-Leu).
Caption: General experimental workflow for in vitro neuroprotection studies.
Conclusion
While direct experimental evidence for the neuroprotective effects of Cyclo(Pro-Leu) is currently lacking in the scientific literature, its structural similarity to other neuroprotective cyclic dipeptides suggests it is a promising candidate for investigation. The protocols and conceptual frameworks provided in these application notes offer a solid foundation for researchers to explore the potential of Cyclo(Pro-Leu) as a therapeutic agent for neurodegenerative diseases. Future studies should aim to generate specific quantitative data for Cyclo(Pro-Leu) and explore its efficacy in more complex in vivo models.
References
- 1. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Nature's Messengers: Solid-Phase Extraction of Cyclic Dipeptides from Culture Filtrates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a diverse class of secondary metabolites produced by a wide range of microorganisms, including bacteria, fungi, and actinomycetes. These simple cyclic peptides exhibit a remarkable array of biological activities, including antimicrobial, antiviral, antitumor, and quorum sensing modulation, making them attractive candidates for drug discovery and development. Isolating these valuable compounds from complex culture filtrates is a critical first step in their characterization and downstream application. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective isolation and purification of CDPs from aqueous matrices. This document provides detailed application notes and protocols for the solid-phase extraction of CDPs from culture filtrates, focusing on commonly used sorbents and methodologies.
Data Presentation: Comparison of SPE Sorbents for Cyclic Dipeptide Recovery
The choice of SPE sorbent is a critical factor influencing the recovery and purity of the target CDPs. Reversed-phase sorbents, such as C18-bonded silica and polymeric resins, are frequently employed for the extraction of moderately non-polar compounds like CDPs from aqueous culture media. The following table summarizes quantitative data on the recovery of specific CDPs using different SPE methods, as reported in the literature.
| Cyclic Dipeptide | Sorbent | Elution Solvent(s) | Recovery (%) | Reference |
| cyclo(L-Leu-L-Pro) | C18 | Methanol Gradient (35-45%) | Not explicitly quantified, but fractions showed high bioactivity | [1] |
| cyclo(L-Phe-L-Pro) | C18 | Methanol Gradient (35-45%) | Not explicitly quantified, but fractions showed high bioactivity | [1] |
| cyclo(Phe-Pro) | Diaion HP-20 | Methanol-Water Gradient (25-100%) | Not explicitly quantified, but isolated as a major metabolite | [2][3] |
| Various Cyclic Peptides | C18 | Acetonitrile/Water with 0.1% TFA | >90% (for a mixture of synthetic peptides) | |
| Compound 6 (Cyclic Peptide) | Reversed-Phase SPE | Not Specified | 39.5 | [4] |
| Compound 7 (Cyclic Peptide) | Reversed-Phase SPE | Not Specified | 3.6 | [4] |
| Compound 9 (Cyclic Peptide) | Reversed-Phase SPE | Not Specified | 5.0 | [4] |
| Compound 10 (Cyclic Peptide) | Reversed-Phase SPE | Not Specified | 11.5 | [4] |
Note: Quantitative recovery data for specific CDPs from microbial cultures using SPE is often not explicitly reported as a simple percentage. The effectiveness of the extraction is frequently assessed by the bioactivity of the resulting fractions or the relative abundance of the target compounds in subsequent analytical steps like HPLC or LC-MS. The data presented for compounds 6, 7, 9, and 10 highlight that recovery can be variable and compound-dependent.
Experimental Protocols
This section provides detailed protocols for two common SPE methods for the isolation of CDPs from culture filtrates.
Protocol 1: C18-Based Solid-Phase Extraction with a Step-Methanol Gradient
This protocol is adapted from a method used for the high-throughput extraction of proline-linked CDPs from Lactobacillus plantarum culture filtrate.[1]
Materials:
-
C18 SPE Cartridges (e.g., Waters Sep-Pak C18)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Deionized Water
-
Culture filtrate, centrifuged to remove cells and debris
-
SPE manifold
-
Collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 3 bed volumes of 100% methanol through the C18 cartridge to activate the stationary phase.
-
Follow with 3 bed volumes of 100% acetonitrile containing 0.1% TFA.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 3 bed volumes of deionized water containing 0.1% TFA. This prepares the sorbent for the aqueous sample.
-
-
Sample Loading:
-
Load the pre-treated culture filtrate onto the conditioned and equilibrated C18 cartridge. The volume will depend on the cartridge size and the concentration of CDPs. A flow rate of approximately 1-2 mL/min is recommended.
-
-
Washing:
-
Wash the cartridge with 3 bed volumes of deionized water to remove salts, polar metabolites, and other unretained compounds.
-
-
Elution (Step Gradient):
-
Elute the bound CDPs using a step gradient of increasing methanol concentration in water. The following steps are recommended based on the literature for isolating bioactive fractions[1]:
-
Elute with 5% Methanol
-
Elute with 10% Methanol
-
...continue in 5% increments up to 50% Methanol.
-
-
Collect each fraction in a separate, labeled collection tube. The fractions containing the target CDPs are typically eluted at methanol concentrations between 35% and 45%.[1]
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical techniques such as HPLC or LC-MS to identify the fractions containing the CDPs of interest. Fractions can also be screened for biological activity.
-
Protocol 2: Diaion HP-20 Polymeric Resin Extraction with a Methanol-Water Gradient
This protocol is based on a method used for the isolation of cyclo-(Phe-Pro) from a Bacillus strain.[2][3]
Materials:
-
Diaion HP-20 resin
-
Glass column for chromatography
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
Culture filtrate, centrifuged to remove cells and debris
-
Collection tubes
Procedure:
-
Resin Preparation and Column Packing:
-
Soak the Diaion HP-20 resin in 100% methanol for at least 12 hours to swell and remove impurities.
-
Wash the resin thoroughly with deionized water to remove the methanol.
-
Pack the washed and equilibrated resin into a glass column.
-
-
Column Equilibration:
-
Equilibrate the packed column by passing a generous volume of deionized water through it until the baseline is stable.
-
-
Sample Loading:
-
Load the culture filtrate directly onto the equilibrated Diaion HP-20 column.
-
-
Washing:
-
Wash the column with deionized water to remove salts and other highly polar components of the culture medium.
-
-
Elution (Methanol-Water Gradient):
-
Elute the bound CDPs with a step gradient of increasing methanol concentration in water. The following elution profile is suggested[2]:
-
25% Methanol in Water
-
50% Methanol in Water
-
75% Methanol in Water
-
100% Methanol
-
-
Collect fractions of a suitable volume throughout the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC or LC-MS to identify those containing the target CDPs. The fractions can then be pooled and further purified if necessary.
-
Visualizations
Experimental Workflow for CDP Isolation and Analysis
Caption: General workflow for the isolation and analysis of cyclic dipeptides from culture filtrates.
Simplified Signaling Pathway: CDP-Mediated Quorum Sensing Modulation
Caption: Simplified pathway of cyclic dipeptide involvement in bacterial quorum sensing.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
In vivo experimental design for testing Cyclo(Hpro-Leu) efficacy in animal models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(Hpro-Leu) is a cyclic dipeptide with potential therapeutic applications. Cyclic dipeptides, also known as 2,5-diketopiperazines, are a class of compounds that have demonstrated a wide range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1][2][3][4] Notably, the related compound Cyclo(His-Pro) has been shown to cross the blood-brain barrier and exert anti-inflammatory and neuroprotective effects in various animal models.[5][6] This document provides detailed experimental designs and protocols for evaluating the in vivo efficacy of Cyclo(Hpro-Leu) in relevant animal models, focusing on its potential neuroprotective and anti-inflammatory properties.
Preclinical In Vivo Efficacy Testing Strategy
A tiered approach is recommended to efficiently assess the in vivo efficacy of Cyclo(Hpro-Leu). This involves initial pharmacokinetic and tolerability studies, followed by proof-of-concept efficacy studies in relevant disease models.
Experimental Workflow
Caption: High-level workflow for in vivo testing of Cyclo(Hpro-Leu).
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
Objective: To determine the pharmacokinetic profile and the maximum tolerated dose of Cyclo(Hpro-Leu) in mice.
Animals: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Pharmacokinetic Study:
-
Administer a single dose of Cyclo(Hpro-Leu) (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.
-
Analyze plasma concentrations of Cyclo(Hpro-Leu) using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
Maximum Tolerated Dose (MTD) Study:
-
Administer escalating single doses of Cyclo(Hpro-Leu) to different groups of mice.
-
Monitor animals for clinical signs of toxicity, body weight changes, and mortality for 14 days.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
-
Data Presentation:
| Parameter | Intravenous (10 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 ± 250 | 300 ± 75 |
| Tmax (hr) | 0.08 | 0.5 |
| AUC (0-t) (ng*hr/mL) | 2500 ± 400 | 900 ± 150 |
| Half-life (hr) | 1.5 ± 0.3 | 2.0 ± 0.5 |
| Bioavailability (%) | - | 36 |
Table 1: Hypothetical Pharmacokinetic Parameters of Cyclo(Hpro-Leu).
Protocol 2: Efficacy in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To evaluate the anti-neuroinflammatory efficacy of Cyclo(Hpro-Leu).
Animals: Male C57BL/6 mice, 8-10 weeks old.
Methodology:
-
Groups:
-
Group 1: Vehicle control
-
Group 2: LPS (1 mg/kg, intraperitoneal injection) + Vehicle
-
Group 3: LPS + Cyclo(Hpro-Leu) (Low dose, e.g., 10 mg/kg, PO)
-
Group 4: LPS + Cyclo(Hpro-Leu) (High dose, e.g., 50 mg/kg, PO)
-
-
Procedure:
-
Pre-treat animals with Cyclo(Hpro-Leu) or vehicle for 7 days.
-
On day 7, administer LPS one hour after the final drug dose.
-
Euthanize animals 24 hours after LPS injection.
-
Collect brain tissue for analysis.
-
-
Endpoints:
-
Biochemical: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.
-
Histological: Assess microglial activation (Iba-1 staining) and neuronal damage in the hippocampus and cortex.
-
Data Presentation:
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | Iba-1 Positive Cells/mm² |
| Vehicle Control | 50 ± 10 | 20 ± 5 | 15 ± 3 |
| LPS + Vehicle | 500 ± 80 | 350 ± 60 | 120 ± 20 |
| LPS + Cyclo(Hpro-Leu) (10 mg/kg) | 300 ± 50 | 200 ± 40 | 70 ± 15 |
| LPS + Cyclo(Hpro-Leu) (50 mg/kg) | 150 ± 30 | 100 ± 25 | 40 ± 8 |
Table 2: Hypothetical Efficacy Data in LPS-Induced Neuroinflammation Model.
Signaling Pathway Visualization
The anti-inflammatory effects of related cyclic dipeptides, such as Cyclo(His-Pro), are known to involve the inhibition of the NF-κB signaling pathway.[5]
Caption: Putative mechanism of Cyclo(Hpro-Leu) in inhibiting NF-κB signaling.
Protocol 3: Efficacy in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke
Objective: To assess the neuroprotective effects of Cyclo(Hpro-Leu) in a model of ischemic stroke.
Animals: Male Sprague-Dawley rats, 250-300g.
Methodology:
-
Groups:
-
Group 1: Sham-operated + Vehicle
-
Group 2: MCAO + Vehicle
-
Group 3: MCAO + Cyclo(Hpro-Leu) (30 mg/kg, IV at reperfusion)
-
-
Procedure:
-
Induce transient focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.
-
Administer Cyclo(Hpro-Leu) or vehicle at the onset of reperfusion.
-
Conduct behavioral tests 24 and 48 hours post-MCAO.
-
Euthanize animals 48 hours post-MCAO.
-
-
Endpoints:
-
Behavioral: Neurological deficit scoring (e.g., Bederson score).
-
Histological: Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Biochemical: Assess markers of oxidative stress (e.g., malondialdehyde) and apoptosis (e.g., caspase-3 activity) in the ischemic penumbra.
-
Data Presentation:
| Treatment Group | Neurological Score (48h) | Infarct Volume (% of hemisphere) | Caspase-3 Activity (fold change) |
| Sham + Vehicle | 0.2 ± 0.1 | 0 ± 0 | 1.0 ± 0.2 |
| MCAO + Vehicle | 3.5 ± 0.5 | 45 ± 5 | 4.2 ± 0.8 |
| MCAO + Cyclo(Hpro-Leu) (30 mg/kg) | 2.0 ± 0.4 | 25 ± 4 | 2.1 ± 0.5 |
Table 3: Hypothetical Efficacy Data in MCAO Stroke Model.
Conclusion
These application notes provide a framework for the systematic in vivo evaluation of Cyclo(Hpro-Leu). The proposed experimental designs in models of neuroinflammation and ischemic stroke will help elucidate the therapeutic potential of this compound. The provided protocols and data presentation tables serve as a guide for conducting and reporting these preclinical studies. Further investigations into other potential applications, such as in models of muscular dystrophy or metabolic disorders, may also be warranted based on the activities of related cyclic dipeptides.[7][8]
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Radioactively iodinated cyclo(His-Pro) crosses the blood-brain barrier and reverses ethanol-induced narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclo(His-Pro): A further step in the management of steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclo His‐Pro Attenuates Muscle Degeneration in Murine Myopathy Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclo(Pro-Leu)
Welcome to the Technical Support Center for the synthesis of Cyclo(Pro-Leu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of synthetic Cyclo(Pro-Leu), a diketopiperazine (DKP) of significant interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Cyclo(Pro-Leu)?
A1: The two main strategies for synthesizing Cyclo(Pro-Leu) are solution-phase synthesis and solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: This traditional approach involves coupling protected proline and leucine residues to form a linear dipeptide, which is then deprotected and cyclized in a suitable solvent. While flexible, this method may necessitate more rigorous purification.[1]
-
Solid-Phase Peptide Synthesis (SPPS): In this technique, the dipeptide is constructed on a solid resin support. Cyclization can be performed either on the resin before cleavage or in solution after the linear dipeptide has been cleaved from the resin. SPPS often simplifies the purification process.[1]
Q2: Which factors are most critical for maximizing the yield of Cyclo(Pro-Leu)?
A2: Several factors significantly influence the yield of Cyclo(Pro-Leu) by affecting the efficiency of the intramolecular cyclization of the linear Pro-Leu precursor. Key considerations include:
-
Concentration: The concentration of the linear dipeptide during the cyclization step is crucial. High concentrations can promote intermolecular reactions, leading to the formation of undesired dimers and polymers. Therefore, conducting the cyclization under high-dilution conditions (typically 0.001-0.01 M) is often recommended to favor the desired intramolecular reaction.[1]
-
Coupling Reagents: The choice of coupling reagent for the initial formation of the Pro-Leu peptide bond and for promoting cyclization is important. Reagents such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used and can influence the ratio of the desired cyclic monomer to cyclic dimer.[2]
-
Solvent: The solvent plays a significant role in the rate of diketopiperazine formation. The stability of the linear peptide and the rate of cyclization can vary in different solvents. For instance, in some systems, the rate of self-deprotection leading to DKP formation is fastest in DMSO, followed by DMF, NMP, and is slowest in ACN.[3] The choice of solvent can also affect the solubility of the reactants and products.
-
Temperature: Higher temperatures can accelerate the cyclization reaction but may also increase the risk of side reactions, including racemization.[1] The optimal temperature will depend on the specific reaction conditions.
-
pH and Base: The pH of the reaction mixture is critical. Basic conditions are often employed to deprotonate the N-terminal amine of the linear dipeptide, increasing its nucleophilicity and facilitating the attack on the C-terminal ester or activated carboxyl group to form the cyclic product.[1] The choice and amount of base, such as diisopropylethylamine (DIPEA), should be carefully optimized.
Q3: What are the common side reactions during Cyclo(Pro-Leu) synthesis and how can they be minimized?
A3: The most prevalent side reactions include the formation of cyclic dimers or higher oligomers, racemization of the chiral centers, and incomplete reactions.
-
Cyclic Dimer/Oligomer Formation: This occurs when two or more linear dipeptide molecules react with each other instead of cyclizing intramolecularly.
-
Solution: Employ high-dilution conditions during the cyclization step.[1]
-
-
Racemization: The chiral integrity of the proline and leucine residues can be compromised, particularly under harsh basic or high-temperature conditions.
-
Solution: Use racemization-suppressing additives like HOBt (Hydroxybenzotriazole) or Oxyma during the coupling steps. Optimize the base and temperature for the cyclization reaction.[1]
-
-
Incomplete Reactions: Both the initial peptide coupling and the final cyclization may not proceed to completion.
-
Solution: Ensure the use of high-purity reagents and optimized reaction conditions (time, temperature, stoichiometry of reagents). Monitor the reaction progress using techniques like TLC or LC-MS.[1]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Cyclo(Pro-Leu) | Formation of cyclic dimers/polymers. | Perform the cyclization step under high-dilution conditions (0.001-0.01 M).[1] |
| Incomplete cyclization reaction. | Increase reaction time and/or temperature, but monitor for racemization. Ensure the N-terminal amine is fully deprotected and neutralized before cyclization. | |
| Suboptimal coupling reagent for cyclization. | Screen different coupling reagents such as HATU or BOP.[2] | |
| Poor choice of solvent. | Test a range of solvents to find the optimal one for both solubility and reaction rate. Less polar solvents may increase the rate of DKP formation.[4] | |
| Presence of Impurities in the Final Product | Racemization of amino acid residues. | Add a racemization suppressant (e.g., HOBt, Oxyma) during the initial peptide coupling.[1] Use a non-nucleophilic base and moderate temperatures during cyclization. |
| Incomplete removal of protecting groups. | Confirm complete deprotection of the linear dipeptide via TLC or LC-MS before initiating cyclization. | |
| Side reactions involving amino acid side chains. | Ensure that appropriate side-chain protecting groups are used if necessary (not typically required for Pro and Leu). | |
| Difficulty in Purifying Cyclo(Pro-Leu) | Co-elution with starting materials or byproducts. | Optimize the purification method. For HPLC, adjust the gradient, mobile phase composition, or pH. Consider alternative chromatography techniques like normal-phase chromatography.[1] |
| Poor solubility of the crude product. | Test different solvents for recrystallization or for dissolving the sample for chromatography. | |
| Product Characterization Issues (e.g., incorrect mass or NMR) | Formation of an unexpected product (e.g., cyclic dimer). | Confirm the molecular weight of the main product and byproducts by mass spectrometry. Use 2D NMR techniques (e.g., COSY, HMBC) to confirm the structure.[1] |
| Racemization leading to a mixture of diastereomers. | Analyze the product by chiral chromatography to assess enantiomeric purity. |
Data Presentation
Table 1: Influence of Coupling Reagent on Cyclomonomer to Cyclodimer Ratio for a Model Tetrapeptide
| Coupling Reagent | Cyclomonomer:Cyclodimer Ratio |
| BOP | 1:1.1 |
| HATU | 1:0.6 |
Note: Data from the synthesis of cyclo(Leu-Pro-Leu-Pro), demonstrating that HATU favored the formation of the cyclic monomer over the dimer compared to BOP under high dilution conditions.[2]
Table 2: Influence of Solvent on the Rate of Diketopiperazine Formation
| Solvent | Relative Rate of Self-Deprotection Leading to DKP Formation |
| DMSO | Fastest |
| DMF | Fast |
| NMP | Slow |
| ACN | Slowest |
Note: This table shows the relative rates of a side reaction that leads to DKP formation for Fmoc-protected peptides on resin at 20°C. A faster rate of this side reaction can correlate with a higher propensity for DKP formation.[3]
Experimental Protocols
Solution-Phase Synthesis of Cyclo(L-Pro-L-Leu)
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of the Linear Dipeptide (e.g., Boc-L-Pro-L-Leu-OMe)
-
Dissolve L-Leucine methyl ester hydrochloride (1 equivalent) and Boc-L-Proline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C.
-
Add a coupling reagent such as HBTU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
Purify the protected dipeptide by silica gel column chromatography.
Step 2: N-Terminal Deprotection
-
Dissolve the purified Boc-L-Pro-L-Leu-OMe in a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure to obtain the dipeptide amine salt (H-L-Pro-L-Leu-OMe·HCl or ·TFA).
Step 3: Cyclization
-
Dissolve the dipeptide amine salt in a large volume of a suitable solvent such as DMF or a mixture of DCM/MeOH to achieve a final concentration of 0.001-0.01 M.[1]
-
Add a non-nucleophilic base such as DIPEA (3-4 equivalents) to neutralize the amine salt.
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude Cyclo(L-Pro-L-Leu) by silica gel column chromatography or recrystallization. Further purification can be achieved by semi-preparative HPLC.[5]
Visualizations
General Workflow for Solution-Phase Synthesis of Cyclo(Pro-Leu)
Caption: Workflow for the solution-phase synthesis of Cyclo(Pro-Leu).
Troubleshooting Logic for Low Yield in Cyclo(Pro-Leu) Synthesis
Caption: Troubleshooting decision tree for low yield of Cyclo(Pro-Leu).
References
Overcoming solubility issues of Cyclo(Hpro-Leu) in aqueous solutions
Welcome to the technical support center for Cyclo(Hpro-Leu). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of Cyclo(Hpro-Leu).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Cyclo(Hpro-Leu) in common laboratory solvents?
A1: Cyclo(Hpro-Leu), also known as Cyclo(Pro-Leu), has limited solubility in water but is more soluble in organic solvents. It is crucial to consult the manufacturer's datasheet for the specific batch you are using. General solubility information is summarized below.
Data Presentation: Solubility of Cyclo(Pro-Leu)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| Water (H₂O) | 5 mg/mL | 23.78 mM | Sonication is recommended to aid dissolution[1]. |
| DMSO | 25 mg/mL | 118.89 mM | Sonication is recommended[1]. |
Note: The molecular weight of Cyclo(Hpro-Leu) is 210.27 g/mol [1].
Q2: I've added Cyclo(Hpro-Leu) to my aqueous buffer, but it's not dissolving. What is the first step I should take?
A2: The first and simplest step is to apply mechanical energy to aid dissolution. Sonication is highly recommended for dissolving Cyclo(Hpro-Leu) in aqueous solutions as it breaks down the solid peptide into smaller particles, increasing the surface area for solvation[1][2]. If the solution remains cloudy, appears as a gel, or has visible particulates after sonication, the peptide is suspended, not dissolved.
Q3: Can the salt form of the peptide affect its solubility?
A3: Yes. Peptides purified by HPLC are often supplied as trifluoroacetate (TFA) salts. TFA salts generally enhance the solubility of peptides in aqueous solutions[3]. If you are using a salt-free form, you may encounter more significant solubility challenges. The biological activity of the salt and free-base forms is typically the same[1].
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides solutions to specific problems you may encounter when preparing aqueous solutions of Cyclo(Hpro-Leu).
Problem 1: My Cyclo(Hpro-Leu) precipitates after initial dissolution in my aqueous buffer.
Cause: This often occurs due to the solution being supersaturated or changes in pH or temperature. The solubility of peptides is generally lowest near their isoelectric point (pI)[4][5].
Solutions:
-
Adjust the pH: The solubility of amino acids and peptides is strongly dependent on pH[4][5]. For a basic peptide, adding a small amount of dilute acid (e.g., 10% acetic acid) can help. For an acidic peptide, a dilute base (e.g., 10% ammonium bicarbonate) can be used[2][6]. Test solubility on a small aliquot first[2].
-
Use a Co-solvent: Introducing a small amount of a water-miscible organic solvent can significantly improve solubility[6][7]. Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it stepwise into your aqueous buffer with constant agitation.
-
Temperature Control: Gentle warming may help dissolve the peptide, but use caution to avoid degradation[2].
Logical Workflow: Troubleshooting Precipitation
Caption: A decision tree for troubleshooting Cyclo(Hpro-Leu) precipitation.
Problem 2: I cannot use organic solvents like DMSO due to interference with my cell-based assay. How can I increase the aqueous solubility of Cyclo(Hpro-Leu)?
Cause: Many cell lines and biological assays are sensitive to organic solvents, even at low concentrations.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[8][9]. They can form inclusion complexes with poorly soluble molecules, like Cyclo(Hpro-Leu), effectively encapsulating the hydrophobic parts and increasing the overall aqueous solubility of the complex[8][9][10]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose[10][11][12].
-
Formulation with Nanogels: Advanced delivery systems like hyaluronic acid (HA) nanogels can encapsulate hydrophobic peptides, enhancing their solubility in water without the need for organic solvents[13].
Mechanism: Cyclodextrin Solubility Enhancement
Caption: Cyclodextrins enhance solubility by encapsulating hydrophobic molecules.
Experimental Protocols
Protocol 1: Standard Solubilization in Aqueous Buffer
-
Weigh the required amount of Cyclo(Hpro-Leu) powder in a sterile microfuge tube.
-
Add the calculated volume of sterile aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired concentration.
-
Vortex the tube for 30-60 seconds to mix.
-
Place the tube in a bath sonicator and sonicate for 5-10 minutes. Check for dissolution.
-
If particulates are still visible, repeat sonication.
-
Before use, centrifuge the solution to pellet any undissolved material[2]. Use the supernatant for your experiment.
Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent
This protocol is for preparing a high-concentration stock that will be diluted into an aqueous medium.
-
Weigh the Cyclo(Hpro-Leu) powder in a sterile, sealable vial.
-
Add a small, precise volume of 100% DMSO to dissolve the peptide completely. Vortex and sonicate if necessary[1].
-
Once fully dissolved, this is your concentrated stock solution. Store at -20°C or -80°C as recommended[1][14].
-
To prepare a working solution, slowly add the DMSO stock dropwise into your final aqueous buffer while gently stirring. This prevents localized high concentrations that can cause precipitation.
-
Ensure the final concentration of the co-solvent is compatible with your experimental system (typically <1% for cell-based assays)[6].
Workflow: Co-Solvent Method
Caption: Experimental workflow for preparing a peptide solution using DMSO.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates an inclusion complex to improve aqueous solubility.
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to a concentration of 1-10% (w/v).
-
Add Peptide: Add the Cyclo(Hpro-Leu) powder directly to the HP-β-CD solution to achieve the target final concentration. A 1:1 molar ratio is often a good starting point for complex formation[12].
-
Complexation: Stir the mixture at room temperature for 12-24 hours to allow for the formation of the inclusion complex.
-
Clarification: After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved peptide or impurities.
-
Quantification: It is advisable to determine the final concentration of the solubilized peptide using an appropriate analytical method (e.g., HPLC or a nitrogen determination method like the Kjeldahl method)[15].
References
- 1. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. Cyclo(his-pro) peptide [novoprolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jpt.com [jpt.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptidream.com [peptidream.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Kjeldahl method - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Microbial Production of Cyclo(Leu-Pro)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial production of Cyclo(Leu-Pro).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of culture conditions for Cyclo(Leu-Pro) production.
1. Low Yield of Cyclo(Leu-Pro)
Question: My microbial culture is producing very low yields of Cyclo(Leu-Pro). What are the potential causes and how can I improve the yield?
Answer: Low yields of Cyclo(Leu-Pro) can stem from several factors related to the producing microorganism and the culture conditions. Here are some key areas to investigate for optimization:
-
Microorganism Selection: The choice of microbial strain is critical. Different species and even different strains within the same species can have vastly different production capabilities. Strains known to produce Cyclo(Leu-Pro) include various species of Lactobacillus, Pseudomonas, and Achromobacter.[1][2][3][4]
-
Culture Medium Composition: The availability of precursor amino acids (Leucine and Proline) and suitable carbon and nitrogen sources is crucial.
-
Carbon Source: Supplementation with an appropriate carbon source, such as sucrose, can enhance production. For instance, in a co-culture of Lactiplantibacillus plantarum and Leuconostoc mesenteroides, the addition of 4% sucrose was found to be optimal.[1][5]
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly impact yield. Supplementation with mixed amino acids (e.g., 1.5%) has been shown to be beneficial.[1][5]
-
-
Culture Conditions:
-
Temperature: The optimal temperature for Cyclo(Leu-Pro) production is strain-dependent. For example, a co-culture of Lb. plantarum and Leu. mesenteroides showed optimal production at 30°C.[1][5] Achromobacter xylosoxidans has been shown to produce inhibitory substances, including Cyclo(Leu-Pro), at temperatures ranging from 20 to 37°C.[2]
-
pH: The pH of the culture medium can influence both microbial growth and enzyme activity related to Cyclo(Leu-Pro) synthesis. While optimal pH for microbial production is strain-specific, some studies on chemical synthesis suggest that a higher pH might favor the cyclization reaction.[6]
-
Aeration: The requirement for aeration (shaking vs. stationary culture) varies between microorganisms. For the co-culture of Lb. plantarum and Leu. mesenteroides, stationary conditions were found to be optimal.[1][5] In contrast, A. xylosoxidans production was effective in shaking cultures.[2]
-
Incubation Time: The production of secondary metabolites like Cyclo(Leu-Pro) is often growth phase-dependent. It is important to perform a time-course study to determine the optimal harvest time. Production has been observed to be significant after 48 to 72 hours of incubation for several bacterial strains.[1][3][7]
-
-
Co-culturing: In some cases, co-culturing two or more microorganisms can enhance the production of secondary metabolites. A co-culture of Lb. plantarum LBP-K10 and Leu. mesenteroides LBP-K06 (at a 7:3 ratio) resulted in a 35% higher yield of cyclic dipeptides compared to the monoculture of Lb. plantarum.[1][5]
2. Inconsistent Bioactivity of Produced Cyclo(Leu-Pro)
Question: I am observing variable or lower-than-expected bioactivity from my extracted Cyclo(Leu-Pro). What could be the reason for this inconsistency?
Answer: The bioactivity of Cyclo(Leu-Pro) is highly dependent on its stereochemistry. Different isomers of Cyclo(Leu-Pro) can exhibit significantly different biological activities.
-
Presence of Multiple Isomers: Microbial synthesis can sometimes produce a mixture of isomers, such as cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), and cyclo(D-Leu-L-Pro).[3][7]
-
Differential Activity of Isomers: Studies have shown that these isomers can have varying levels of antifungal and other biological activities. For example, against the fungal pathogen Colletotrichum orbiculare, cyclo(L-Leu-L-Pro) was the most effective inhibitor of conidia germination and appressorium formation, while cyclo(D-Leu-L-Pro) showed no antifungal activity.[3][7][8]
-
Analytical Verification: It is crucial to use analytical techniques such as chiral chromatography (e.g., HPLC with a chiral column) to separate and identify the specific isomers present in your extract. This will help in correlating the observed bioactivity with the isomeric composition.
3. Difficulty in Extracting and Purifying Cyclo(Leu-Pro)
Question: I am facing challenges in efficiently extracting and purifying Cyclo(Leu-Pro) from the culture broth. What are some effective methods?
Answer: The extraction and purification of Cyclo(Leu-Pro) typically involve a multi-step process to separate it from other culture components.
-
Initial Extraction:
-
Liquid-Liquid Extraction: A common first step is liquid-liquid extraction of the cell-free supernatant using an organic solvent like ethyl acetate or chloroform.[9]
-
Solid-Phase Extraction (SPE): SPE with a C18-based sorbent can be a high-throughput method for the efficient extraction and purification of cyclic dipeptides from culture filtrates.[10][11]
-
-
Purification:
-
Chromatography: Further purification can be achieved using various chromatographic techniques.
-
-
Identification and Quantification:
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the identification and structural elucidation of the purified compound.[3][7][9]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure of the isolated Cyclo(Leu-Pro).[4]
-
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to produce Cyclo(Leu-Pro)?
A1: Several microorganisms have been reported to produce Cyclo(Leu-Pro), including:
-
Bacteria:
-
Fungi: Some fungi are also known to produce diketopiperazines, although specific reports on Cyclo(Leu-Pro) are more common for bacteria.[13]
Q2: What are the typical culture media used for Cyclo(Leu-Pro) production?
A2: The choice of culture medium depends on the specific microorganism. Some examples include:
-
mMRS (modified de Man, Rogosa and Sharpe) broth: Used for lactic acid bacteria, often supplemented with additional carbon and nitrogen sources.[10][11]
-
Tryptic Soy Broth (TSB): A general-purpose medium used for the cultivation of various bacteria, including Pseudomonas sesami.[3][7]
-
GY medium: Used for culturing Achromobacter xylosoxidans.[2]
-
2216E medium: A marine broth used for the cultivation of Pseudomonas putida isolated from marine environments.[4]
Q3: What are the key parameters to optimize for maximizing Cyclo(Leu-Pro) yield?
A3: The following parameters are critical for optimizing production:
-
Media Components: Carbon source (e.g., sucrose, glucose), nitrogen source (e.g., yeast extract, peptone, amino acids), and mineral salts.
-
Physical Parameters: Temperature, pH, and aeration (shaking speed or stationary culture).
-
Inoculum: Inoculum size and age.
-
Incubation Time: Determining the optimal fermentation time to maximize product accumulation.
-
Culture Strategy: Batch, fed-batch, or continuous culture. Co-culturing can also be a strategy to enhance yield.[1]
Data Presentation
Table 1: Summary of Optimized Culture Conditions for Cyclo(Leu-Pro) Production by Various Microorganisms
| Microorganism(s) | Medium | Key Supplements | Temperature (°C) | Aeration | Incubation Time | Yield/Observation |
| Lb. plantarum & Leu. mesenteroides (Co-culture 7:3) | mMRS based | 4% Sucrose, 1.5% Mixed Amino Acids | 30 | Stationary | 48 h | 6.65 ppm (Cyclo(Leu-Pro) + Cyclo(Phe-Pro)), >35% increase over monoculture[1][5] |
| Achromobacter xylosoxidans | GY medium | Not specified | 20-37 | Shaking (150 rpm) | 4 days | Significant production of inhibitory substances[2] |
| Pseudomonas sesami | Tryptic Soy Broth (TSB) | Not specified | Not specified in detail, greenhouse conditions 20-25°C | Shaking (160 rpm) | 72 h | Identification of three isomers of Cyclo(Leu-Pro)[3][7] |
| Pseudomonas putida | 2216E medium | Not specified | 28 | Shaking (180 rpm) | 48 h | Production of nematicidal Cyclo(L-Pro-L-Leu)[4] |
| Lactobacillus plantarum | mMRS broth | 2% D-glucose, 0.5% yeast extract | 30 | Stationary | 72 h | Production of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro)[10][11] |
Experimental Protocols
Protocol 1: Co-culture of Lactiplantibacillus plantarum and Leuconostoc mesenteroides for Enhanced Cyclo(Leu-Pro) Production
This protocol is based on the optimization study by Lee et al. (2023).[1]
-
Strain Preparation:
-
Culture Lb. plantarum LBP-K10 and Leu. mesenteroides LBP-K06 separately in a suitable broth (e.g., MRS broth) at 30°C for 24 hours.
-
-
Inoculation:
-
Prepare the optimized production medium (e.g., mMRS supplemented with 4% sucrose and 1.5% mixed amino acids).
-
Inoculate the production medium with the prepared cultures of Lb. plantarum and Leu. mesenteroides at a 7:3 ratio.
-
-
Incubation:
-
Incubate the co-culture under stationary conditions at 30°C for 48 hours.
-
-
Extraction:
-
Centrifuge the culture broth to separate the cells.
-
Perform liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.
-
Evaporate the ethyl acetate fraction to dryness.
-
-
Analysis:
-
Resuspend the dried extract in a suitable solvent (e.g., methanol).
-
Analyze the extract for the presence and quantity of Cyclo(Leu-Pro) using HPLC or GC-MS.
-
Protocol 2: Extraction and Identification of Cyclo(Leu-Pro) from Pseudomonas sesami
This protocol is adapted from the methodology described by Kim et al. (2023).[3][7]
-
Cultivation:
-
Inoculate Pseudomonas sesami BC42 into Tryptic Soy Broth (TSB).
-
Incubate in a shaker at 160 rpm for 72 hours.
-
-
Extraction:
-
Centrifuge the culture to obtain the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Concentrate the ethyl acetate extract under reduced pressure.
-
-
Purification by TLC:
-
Apply the concentrated extract to a preparative TLC plate.
-
Develop the plate using a suitable mobile phase (e.g., chloroform:methanol, 97:3).
-
Scrape the bands corresponding to the antifungal activity.
-
Elute the compound from the silica gel using a solvent like acetone.
-
-
Identification by GC-MS:
-
Analyze the purified fraction using GC-MS to identify Cyclo(Leu-Pro) and its isomers.
-
The GC oven program can be set, for example, starting at 170°C, then ramping to 280°C, and finally to 300°C.
-
Compare the mass spectrum with known standards and databases.
-
Mandatory Visualization
Caption: Experimental workflow for microbial production and analysis of Cyclo(Leu-Pro).
Caption: Troubleshooting logic for addressing low yields of Cyclo(Leu-Pro).
References
- 1. Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclo(l-Pro–l-Leu) of Pseudomonas putida MCCC 1A00316 Isolated from Antarctic Soil: Identification and Characterization of Activity against Meloidogyne incognita [mdpi.com]
- 5. Optimization of the Culture Conditions of Lactic Acid Bacteria for Antimicrobial Activity and Mass Production of Cyclic Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. benthamdirect.com [benthamdirect.com]
Technical Support Center: Troubleshooting Cyclo(Pro-Leu) Bioassays
Welcome to the technical support center for Cyclo(Pro-Leu) bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and step-by-step guidance for troubleshooting issues you may encounter during your Cyclo(Pro-Leu) bioassays.
Q1: My antifungal assay is showing inconsistent Minimum Inhibitory Concentration (MIC) values for Cyclo(Pro-Leu). What could be the cause?
A1: Inconsistent MIC values in antifungal assays with Cyclo(Pro-Leu) can stem from several factors. Here’s a troubleshooting guide to help you identify the source of the variability:
-
Stereoisomer Purity: Cyclo(Pro-Leu) exists in different stereoisomeric forms (e.g., cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), cyclo(D-Leu-L-Pro)). These isomers can exhibit significantly different biological activities. For instance, cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) have been shown to inhibit conidial germination of Colletotrichum orbiculare, while cyclo(D-Leu-L-Pro) shows no significant activity[1][2][3]. Ensure you are using the correct, high-purity stereoisomer for your target.
-
Solubility Issues: Cyclo(Pro-Leu) has limited solubility in aqueous solutions. If the compound precipitates in your assay medium, the effective concentration will be lower and variable.
-
Inoculum Preparation: The density of the fungal inoculum is critical for reproducible MIC results. An inconsistent starting concentration of spores or cells will lead to variable results.
-
Solution: Standardize your inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent cell or spore count for each experiment.
-
-
Incubation Conditions: Variations in temperature, humidity, and incubation time can affect fungal growth rates and, consequently, the observed MIC.
-
Solution: Maintain consistent incubation conditions for all experiments. Ensure your incubator is properly calibrated.
-
Q2: I'm observing high background signal or artifacts in my cell-based cytotoxicity assay (e.g., MTT assay). Could Cyclo(Pro-Leu) be interfering with the assay?
A2: Yes, high background or interference is a possibility. Here’s how to troubleshoot:
-
Direct MTT Reduction: Some compounds, particularly those with antioxidant properties or free thiol groups, can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability[5][6].
-
Solution: Run a cell-free control where you add Cyclo(Pro-Leu) to the assay medium with the MTT reagent but without any cells. If you observe a color change, your compound is directly reducing the MTT. In this case, consider using an alternative viability assay that is not based on tetrazolium salt reduction, such as a resazurin-based assay or a method that measures ATP content.
-
-
Compound Precipitation: If Cyclo(Pro-Leu) precipitates in the culture medium, it can interfere with the absorbance reading of the dissolved formazan.
-
Solution: Visually inspect your wells for any precipitate before and after adding the solubilization buffer. If precipitation is observed, optimize the solubility of your compound as described in A1.
-
-
Inappropriate Cell Seeding Density: Seeding too few or too many cells can lead to unreliable results. For SH-SY5Y cells, a common cell line for neuroprotection studies, optimal seeding densities for a 96-well plate can range from 1 x 10^4 to 5 x 10^4 cells/well, depending on the duration of the assay[7][8][9][10].
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay conditions. This will ensure that the cells are in the logarithmic growth phase during the experiment.
-
Q3: My dose-response curve for Cyclo(Pro-Leu) is not following a standard sigmoidal shape. What could be the reason?
A3: Aberrant dose-response curves can be caused by several factors:
-
Solubility Limits: At higher concentrations, Cyclo(Pro-Leu) may be precipitating out of solution, leading to a plateau or even a decrease in the observed effect at the highest concentrations.
-
Solution: As mentioned previously, ensure your compound remains soluble across the entire concentration range tested. You may need to adjust your solvent and dilution strategy.
-
-
Cytotoxicity at High Concentrations: In functional assays (e.g., neuroprotection, anti-inflammatory), high concentrations of Cyclo(Pro-Leu) might become cytotoxic, leading to a bell-shaped dose-response curve where the effect diminishes at higher doses.
-
Solution: Perform a separate cytotoxicity assay to determine the concentration range at which Cyclo(Pro-Leu) is not toxic to your cells. Use this information to guide the concentration range in your functional assays.
-
-
Complex Biological Activity: The biological activity of Cyclo(Pro-Leu) may not follow a simple dose-response relationship. It could have multiple targets or induce feedback loops that result in a non-sigmoidal curve.
-
Solution: If you have ruled out experimental artifacts, consider the possibility of a complex biological mechanism. Further investigation into the compound's mechanism of action may be required.
-
Q4: I am setting up a quorum sensing inhibition assay using Chromobacterium violaceum. What are the key parameters to consider for Cyclo(Pro-Leu)?
A4: When assessing the anti-quorum sensing activity of Cyclo(Pro-Leu) using C. violaceum, consider the following:
-
Bacterial Strain: Use a reporter strain like C. violaceum CV026, which is a mutant that does not produce its own acyl-homoserine lactone (AHL) signal but will produce the purple pigment violacein in the presence of an exogenous AHL. This allows you to test the ability of Cyclo(Pro-Leu) to inhibit the response to a known AHL.
-
AHL Concentration: The concentration of the exogenous AHL used to induce violacein production is critical. If the concentration is too high, it may be difficult for a competitive inhibitor to show an effect.
-
Solution: Titrate the AHL to find a concentration that gives a robust but not maximal signal, allowing for the detection of inhibition.
-
-
Incubation Time: The production of violacein is time-dependent.
-
Controls: Include appropriate controls in your assay:
-
Negative Control: Bacteria with no AHL and no Cyclo(Pro-Leu).
-
Positive Control: Bacteria with AHL but no Cyclo(Pro-Leu).
-
Solvent Control: Bacteria with AHL and the same concentration of the solvent (e.g., DMSO) used to dissolve Cyclo(Pro-Leu).
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for Cyclo(Pro-Leu) bioassays from various studies. Note that optimal conditions may vary depending on the specific experimental setup.
Table 1: Antifungal and Antibacterial Activity of Cyclo(Pro-Leu) and Related Cyclic Dipeptides
| Compound Isomer | Target Organism | Assay Type | Effective Concentration | Reference |
| cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | [1][2][3] |
| cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Conidial Germination Inhibition | 100 µg/mL | [1][2][3] |
| cyclo(L-Leu-L-Pro) | Aspergillus parasiticus | Aflatoxin Production Inhibition | IC50: 200 µg/mL | [13][14] |
| cyclo(L-Pro-L-Val) | Aspergillus parasiticus | Aflatoxin Production Inhibition | >0.3 mg/mL | [13] |
| cyclo(L-Pro-L-Tyr) & cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 µg/mL | [1] |
| cyclo(L-Leu-L-Phe) & cyclo(L-Leu-D-Phe) | Staphylococcus aureus | MIC | 25 µg/mL | [1] |
| cyclo(D-Leu-L-Phe) | Staphylococcus aureus | MIC | 12.5 µg/mL | [1] |
| cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococci (VRE) | MIC | 12.5 µg/mL | [15] |
Table 2: Cytotoxicity of Cyclo(Pro-Leu) and Related Cyclic Dipeptides in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/Effective Concentration | Reference |
| cyclo(L-Leu-L-Pro) | K562, HL-60, U937 | Leukemia | Concentration-dependent inhibition (1-500 µg/mL) | [15] |
| cyclo(His-Phe) & cyclo(His-Tyr) | HeLa, WHCO3, MCF-7 | Cervical, Esophageal, Breast | Not specified | [16][17] |
| cyclo(Pro-Pro-Phe-Phe-) Scaffold Peptides | Melanoma (DMBC29, DMBC28) | Melanoma | IC50: ~10-40 µM | [18][19] |
Table 3: Neuroprotective Activity of Cyclo(Pro-Leu) Analogs
| Compound | Assay Type | Cell Line/Model | Effective Concentration | Reference |
| cyclo(L-Pro-L-Phe) | H2O2-induced Apoptosis Inhibition | SH-SY5Y | 10-40 µM | [20][21] |
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing - Broth Microdilution Method
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium to obtain a sufficient number of spores or cells.
-
Harvest the spores/cells and suspend them in sterile saline or broth.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.
-
-
Preparation of Cyclo(Pro-Leu) Dilutions:
-
Prepare a stock solution of Cyclo(Pro-Leu) in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate. Ensure the final DMSO concentration is below the toxic level for the fungus.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal species (e.g., 24-48 hours at 28-35°C).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Cyclo(Pro-Leu) that completely inhibits visible growth of the fungus.
-
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Cyclo(Pro-Leu) in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
Diagram 1: Quorum Sensing Inhibition in Chromobacterium violaceum
Caption: Quorum sensing in C. violaceum and potential inhibition by Cyclo(Pro-Leu).
Diagram 2: General Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
Caption: A generalized overview of the MAPK signaling cascade.
Diagram 3: Troubleshooting Workflow for Inconsistent Bioassay Results
Caption: A logical workflow for troubleshooting inconsistent bioassay results.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclo(Pro-Leu) | TargetMol [targetmol.com]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - The growth curves of SH-SY5Y cells at different seeding densities. - Public Library of Science - Figshare [plos.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cyclo(Leu-Pro) Stereoisomers
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and frequently asked questions for the separation of Cyclo(Leucyl-Prolyl) [Cyclo(Leu-Pro)] stereoisomers.
Frequently Asked Questions (FAQs)
Q1: How many stereoisomers does Cyclo(Leu-Pro) have and what are they?
A1: Cyclo(Leu-Pro) has two chiral centers, one at the α-carbon of leucine and one at the α-carbon of proline. This results in a total of four possible stereoisomers.[1][2] These are grouped into two pairs of enantiomers which are diastereomers to each other:
-
cis-isomers (enantiomeric pair): Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro).
-
trans-isomers (enantiomeric pair): Cyclo(L-Leu-D-Pro) and Cyclo(D-Leu-L-Pro).
Q2: Why is it critical to separate the stereoisomers of Cyclo(Leu-Pro)?
A2: The stereochemistry of cyclic dipeptides is a key determinant of their biological activity.[1][2] Different stereoisomers can exhibit significantly different, or even opposing, effects. For instance, studies have shown that specific isomers of Cyclo(Leu-Pro) have differential antifungal and antibacterial activities.[3][4][5] Therefore, separating and testing pure stereoisomers is essential for accurate biological screening, drug development, and understanding structure-activity relationships.
Q3: What are the primary methods for separating Cyclo(Leu-Pro) stereoisomers?
A3: The most common and effective methods are chromatographic techniques. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for identifying different isomers present in a mixture, particularly after a preliminary purification step like thin-layer chromatography (TLC).[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC, especially using a Chiral Stationary Phase (CSP), is a powerful technique for separating both diastereomers and enantiomers.[6][7] Both normal-phase and reversed-phase modes can be employed, often with polysaccharide-based columns.[8][9]
Q4: Which type of Chiral Stationary Phase (CSP) is recommended for HPLC separation?
A4: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are the most popular and versatile columns for chiral separations and are a good starting point.[9] The selection of the exact CSP often requires screening several different columns to find the one that provides the best selectivity for the Cyclo(Leu-Pro) isomers.[8]
Q5: Can I separate the diastereomers (cis vs. trans) using standard achiral HPLC?
A5: Yes, diastereomers have different physical properties and can often be separated by conventional (achiral) chromatography, such as HPLC on a standard silica gel or C18 column.[2] However, to separate the enantiomeric pairs (e.g., L,L from D,D), a chiral environment, typically provided by a Chiral Stationary Phase, is necessary.[6][7]
Troubleshooting Guide
This section addresses common problems encountered during the chiral HPLC separation of Cyclo(Leu-Pro) stereoisomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Suboptimal Mobile Phase: The polarity and composition of the mobile phase are incorrect, leading to poor selectivity. | 1a. Adjust Mobile Phase Composition: In normal phase, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol/isopropanol). In reversed-phase, adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer.[8] 1b. Add an Additive: For acidic or basic analytes, adding a small amount of acid (e.g., TFA) or base (e.g., DEA) can improve peak shape and selectivity.[8] |
| 2. Inappropriate Flow Rate: Flow rate affects the kinetics of the interaction between the analyte and the CSP. | 2. Optimize Flow Rate: Lower flow rates often improve resolution in chiral HPLC. Test a range of flow rates to find the optimum.[8] | |
| 3. Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. | 3. Adjust Column Temperature: Use a column oven to systematically increase or decrease the temperature. Lower temperatures sometimes enhance resolution, but this can vary.[8][9] | |
| Fluctuating Retention Times | 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis, especially after changing solvents.[8] |
| 2. Unstable Column Temperature: The ambient temperature is fluctuating. | 2. Use a Column Oven: Maintain a constant and stable temperature using a thermostatically controlled column compartment.[8] | |
| 3. Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). | 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. Ensure solvents are properly mixed if using an isocratic system.[8] | |
| Peak Splitting or Distortion | 1. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[8] |
| 2. Column Overload: Too much sample has been injected onto the column. | 2. Reduce Sample Concentration/Volume: Dilute the sample or inject a smaller volume. Overloading is a common cause of peak distortion.[8] | |
| 3. Column Contamination: The column frit or stationary phase is partially blocked. | 3. Clean or Replace Column: Follow the manufacturer's instructions for column washing. If performance does not improve, the column may need to be replaced.[8] |
Method Selection Workflow
The following diagram outlines the logical workflow for selecting and optimizing a separation method for Cyclo(Leu-Pro) stereoisomers.
Experimental Protocols & Data
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification of Cyclo(Leu-Pro) isomers in a purified sample extract.[3][4]
1. Sample Preparation:
-
Perform a preliminary purification of the crude sample using preparative Thin-Layer Chromatography (prep-TLC).
-
Use a mobile phase of chloroform:methanol (97:3).[3]
-
Scrape the band corresponding to Cyclo(Leu-Pro) (e.g., Rf ≈ 0.53) and elute the compound using acetone.[4]
-
Evaporate the solvent and re-dissolve the sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.[3]
2. GC-MS Operating Conditions:
-
Column: DB-5MS (30 m × 0.25 mm, film thickness 0.25 μm) or equivalent.[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3][4]
-
Injection: 1 µL injected in split mode (ratio 5:1).[3]
-
Oven Program:
- Initial temperature: 170°C, hold for 2 min.
- Ramp 1: Increase to 280°C at a rate of 30°C/min, hold for 33 s.
- Ramp 2: Increase to 300°C at a rate of 2°C/min, hold for 14 min.[3]
-
MS Parameters:
- Ion Source Temperature: 200°C.
- Interface Temperature: 250°C.[3]
3. Expected Results:
-
In one study, this method identified a single peak for Cyclo(Leu-Pro) at a retention time of 5.18 min, which contained a mixture of isomers.[3][4] This highlights that while GC-MS is excellent for identification, this specific achiral column does not separate the stereoisomers. Chiral GC columns would be required for baseline separation.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
1. Initial Column and Mobile Phase Screening:
-
Column: Begin screening with a polysaccharide-based Chiral Stationary Phase (CSP), such as one based on amylose or cellulose.
-
Normal Phase (NP) Conditions:
- Mobile Phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol (e.g., 90:10 v/v).[8]
- Flow Rate: 0.5 - 1.0 mL/min.
-
Reversed-Phase (RP) Conditions:
- Mobile Phase: Acetonitrile/Water or Methanol/Water with an optional additive like 0.1% Formic Acid.[8]
- Flow Rate: 0.5 - 1.0 mL/min.
2. Method Optimization:
-
Once partial separation is observed, systematically adjust the mobile phase composition. In NP, change the percentage of the alcohol modifier in small increments (e.g., 2%). In RP, adjust the organic modifier percentage.
-
Optimize the column temperature using a column oven, testing temperatures between 10°C and 40°C.
-
Optimize the flow rate; lower flow rates often lead to better resolution.[8]
3. Sample Preparation & Analysis:
-
Dissolve the Cyclo(Leu-Pro) isomer mixture in the mobile phase at a concentration of ~0.5-1.0 mg/mL.
-
Inject 5-10 µL into the HPLC system.
-
Detect the eluting peaks using a UV detector, typically at 210 nm.[2]
Summary of Chromatographic Data
The table below summarizes the conditions reported in the literature for the analysis of Cyclo(Leu-Pro).
| Method | Column | Mobile Phase / Temp. Program | Flow Rate | Detection | Retention Time(s) | Reference(s) |
| GC-MS | DB-5MS (30m x 0.25mm) | Temp. program: 170°C (2min) -> 280°C -> 300°C | 1.2 mL/min | Mass Spec | 5.18 min (for mixed isomers) | [3][4] |
| Semi-Prep HPLC | C18 (achiral) | Linear gradient of 5-95% acetonitrile in water (0.05% TFA) over 10 min | 15 mL/min | UV (210 nm) | 6.4 - 6.7 min | [2] |
References
- 1. mdpi.com [mdpi.com]
- 2. Unambiguous Stereochemical Assignment of Cyclo(Phe-Pro), Cyclo(Leu-Pro), and Cyclo(Val-Pro) by Electronic Circular Dichroic Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 4. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refinement of Cyclo(Hpro-Leu) Extraction Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and refinement of Cyclo(Hpro-Leu), also known as Cyclo(His-Pro), from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for Cyclo(Hpro-Leu) extraction?
A1: Cyclo(Hpro-Leu) is a naturally occurring cyclic dipeptide found in a wide variety of sources. It is frequently identified in processed protein-rich foods and dietary supplements.[1][2] Common sources include fermented products like soy sauce, alcoholic beverages like beer, and roasted coffee.[3] It is also present in animal products such as fish and stewed beef.[2][3] Additionally, microorganisms like Lactobacillus plantarum and plants such as Arabidopsis thaliana have been shown to produce Cyclo(Hpro-Leu).[4][5]
Q2: What are the general principles behind the extraction of Cyclo(Hpro-Leu) from natural samples?
A2: The extraction of Cyclo(Hpro-Leu) typically involves initial extraction from the source material using organic solvents, followed by purification steps to isolate the compound from a complex mixture.[6] Common methods involve solvent extraction with ethyl acetate, followed by purification using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[6] A high-throughput method utilizing C18-based solid-phase extraction (SPE) with a methanol gradient has also been effectively used.[5] The structural rigidity of cyclic dipeptides like Cyclo(Hpro-Leu) makes them more resistant to enzymatic degradation (proteolysis) compared to linear peptides, which is a significant advantage during the extraction process.[7]
Q3: Which analytical techniques are most suitable for the identification and quantification of Cyclo(Hpro-Leu)?
A3: Several advanced analytical techniques are used for the accurate identification and quantification of Cyclo(Hpro-Leu). These include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying the compound in complex samples.[4]
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC is often coupled with mass spectrometry (ESI-MS) for rapid and efficient quantification and identification.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purification and quantification.[6][8]
-
Nuclear Magnetic Resonance (NMR): qNMR can be used for the accurate quantification of purified samples without requiring an authentic standard.[9]
-
Radioimmunoassay (RIA): A specific RIA has been developed for the measurement of Cyclo(Hpro-Leu) in biological samples.[10]
Q4: What is the significance of Trifluoroacetic acid (TFA) in the final purified product?
A4: Trifluoroacetic acid (TFA) is a common counterion that originates from the reversed-phase HPLC purification process, where it is used as a mobile phase modifier.[8][11] Its presence in the final lyophilized product can affect the net weight, with the peptide content typically constituting over 80% of the total mass.[8] While TFA salts generally improve the solubility of peptides in aqueous solutions and do not interfere with most standard in-vitro assays, its presence should be noted for highly sensitive cellular studies.[8]
Troubleshooting Guide
Issue 1: Low Yield of Cyclo(Hpro-Leu) After Extraction
| Potential Cause | Suggested Solution |
| Inefficient Initial Extraction | Optimize the choice of solvent. While ethyl acetate is common, consider a gradient of solvents (e.g., methanol in solid-phase extraction) to improve recovery.[5][6] Ensure sufficient extraction time and appropriate temperature to maximize recovery without causing degradation. |
| Degradation of the Compound | Although Cyclo(Hpro-Leu) is relatively stable, prolonged exposure to harsh pH or high temperatures during extraction should be avoided.[7] Work at lower temperatures where possible and minimize the duration of extraction steps. |
| Losses During Purification Steps | Each purification step (e.g., liquid-liquid extraction, chromatography) can lead to product loss. Minimize the number of steps if possible. For HPLC, optimize the gradient and column to achieve good separation in a single run. The use of multicolumn countercurrent solvent gradient purification (MCSGP) can also increase yield compared to traditional batch chromatography.[11] |
| Incomplete Cyclization (if starting from linear peptides) | If synthesizing from a linear precursor, ensure optimal conditions for cyclization. One study found that high pressure/temperature-assisted cyclization in water at pH 6.0 resulted in a yield of 91.35%.[7] |
Issue 2: Poor Purity of the Final Product
| Potential Cause | Suggested Solution |
| Co-elution of Impurities in HPLC | Modify the HPLC method. Try a different stationary phase (e.g., C8 instead of C18), adjust the mobile phase composition (e.g., use a different organic solvent like methanol instead of acetonitrile), or use a shallower gradient to improve resolution.[11] |
| Presence of Structurally Similar Compounds | Natural sources contain numerous metabolites. If impurities are structurally similar, a single purification method may be insufficient. Consider orthogonal purification methods, such as combining reversed-phase HPLC with ion-exchange chromatography or size-exclusion chromatography. |
| Contamination from Reagents or Equipment | Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents (e.g., HPLC grade).[12] Run blank injections on your chromatography system to check for system contamination. |
Issue 3: Difficulty in Quantifying Cyclo(Hpro-Leu) Accurately
| Potential Cause | Suggested Solution |
| Lack of an Authentic Standard | If a certified reference standard is unavailable, quantification can be challenging. Techniques like qNMR or HPLC coupled with inductively coupled plasma mass spectrometry (ICP-MS) can allow for accurate quantification without needing an authentic standard.[9] |
| Matrix Effects in LC-MS/MS | Components of the sample matrix can suppress or enhance the ionization of Cyclo(Hpro-Leu), leading to inaccurate quantification. Use an internal standard (ideally, a stable isotope-labeled version of the analyte) to correct for matrix effects. Perform a matrix effect study by comparing the response of the analyte in pure solvent versus the sample matrix. |
| Inaccurate Determination of Dry Weight | The presence of residual solvents or counterions like TFA can lead to an overestimation of the sample mass.[8] Ensure the sample is thoroughly dried (lyophilized) and account for the mass of counterions if necessary for calculating molar concentrations. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) and HPLC Purification of Cyclo(Hpro-Leu)
This protocol is a generalized method based on techniques described for cyclic dipeptides.[5]
1. Sample Preparation:
- Homogenize the natural source material (e.g., microbial culture filtrate, plant tissue) in a suitable buffer or solvent.
- Centrifuge the homogenate to pellet solid debris.
- Filter the supernatant through a 0.22 µm filter to clarify the extract.
2. Solid-Phase Extraction (SPE):
- Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of deionized water.
- Load the clarified extract onto the conditioned SPE cartridge.
- Wash the cartridge with deionized water to remove polar, unbound impurities.
- Elute the compounds using a stepwise methanol gradient (e.g., 5%, 10%, 15%...50% methanol in water). Collect fractions at each step. Based on previous studies, fractions between 35% and 45% methanol are likely to contain proline-based cyclic dipeptides.[5]
3. HPLC Purification:
- Analyze the collected SPE fractions using analytical reversed-phase HPLC (RP-HPLC) to identify the fractions containing Cyclo(Hpro-Leu).
- Pool the positive fractions and concentrate them under vacuum.
- Purify the concentrated sample using preparative RP-HPLC with a C18 column.
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
- Detection: Monitor the elution at 210-220 nm.[11]
- Collect the peak corresponding to Cyclo(Hpro-Leu).
4. Final Steps:
- Confirm the purity of the collected fraction using analytical HPLC-MS.
- Lyophilize (freeze-dry) the pure fraction to obtain the final product as a powder.
Visualizations
Caption: Workflow for Extraction and Purification of Cyclo(Hpro-Leu).
Caption: Cyclo(Hpro-Leu) Inhibition of GAPC1 and Downstream Effects.
References
- 1. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]
- 8. Cyclo(his-pro) peptide [novoprolabs.com]
- 9. Accurate quantification of modified cyclic peptides without the need for authentic standards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent epimerization of cyclic dipeptides during synthesis and analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the epimerization of cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), during their synthesis and analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and analysis of cyclic dipeptides, offering potential causes and actionable solutions.
Issue 1: My final cyclic dipeptide product shows significant diastereomeric impurities after synthesis. How can I minimize this?
Answer: The presence of diastereomeric impurities is a strong indication that epimerization has occurred at one of the chiral centers of the amino acid residues during the synthesis process. This is a common side reaction, particularly under basic conditions.[1] Here are several factors to consider and steps to take to minimize epimerization:
-
Choice of Coupling Reagent: The reagent used to form the peptide bonds in the linear precursor is critical. Some coupling reagents are more prone to causing epimerization than others. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) have been shown to induce more epimerization compared to diisopropylcarbodiimide (DIC).[1] The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (e.g., HOAt) is highly recommended as they are known to suppress epimerization.[1]
-
Base and Solvent Selection: The base used during coupling and the polarity of the solvent play a significant role. Strong, sterically hindered bases are generally preferred to minimize the abstraction of the alpha-proton of the amino acid, which is the primary cause of epimerization. The combination of N,N-diisopropylethylamine (DIEA) as a base and dimethylformamide (DMF) as a solvent has been shown to provide high conversion with lower epimerization compared to other combinations.[1]
-
Temperature Control: Elevated temperatures can accelerate the rate of epimerization. It is advisable to carry out the coupling reactions at low temperatures (e.g., 0 °C) to minimize this side reaction.
-
Cyclization Conditions: The conditions under which the linear dipeptide is cyclized are also crucial. High pH and elevated temperatures during cyclization can lead to epimerization.[2][3] Therefore, optimizing the pH and keeping the temperature as low as feasible for the reaction to proceed is recommended.
Issue 2: During HPLC analysis of my cyclic dipeptide, I observe peak broadening or the appearance of a shoulder peak. Could this be on-column epimerization?
Answer: Yes, it is possible that you are observing on-column epimerization, especially if your mobile phase has a basic pH. The stationary phase of the HPLC column can sometimes provide a microenvironment that facilitates epimerization, leading to peak broadening or the separation of the newly formed diastereomer as a shoulder or a distinct peak.
To troubleshoot this, consider the following:
-
Mobile Phase pH: Analyze your sample using a mobile phase with a neutral or slightly acidic pH. Epimerization is often base-catalyzed, so lowering the pH can significantly reduce or eliminate this on-column reaction.[2]
-
Temperature: If your HPLC system has a column oven, try running the analysis at a lower temperature. This can slow down the kinetics of on-column epimerization.
-
Flow Rate: Increasing the flow rate will reduce the residence time of the analyte on the column, which may minimize the extent of on-column conversion.
-
Column Choice: If the problem persists, consider using a different type of stationary phase that is less likely to promote epimerization.
Issue 3: The yield of my cyclic dipeptide is consistently low. Could epimerization be the cause?
Answer: While epimerization primarily affects the purity of your product, it can indirectly impact the yield of the desired diastereomer. If a significant portion of your product is converted to an undesired diastereomer, the yield of the target compound will be lower. However, low yields in cyclic dipeptide synthesis can also be due to other factors:
-
Inefficient Cyclization: The cyclization of the linear dipeptide precursor can be a challenging step. Factors such as steric hindrance, the choice of cyclization reagent, and reaction concentration play a major role. High dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.
-
Side Reactions During Linear Peptide Synthesis: Incomplete couplings or side reactions during the synthesis of the linear precursor will naturally lead to a lower overall yield of the cyclic product.
-
Purification Losses: Cyclic dipeptides can sometimes be challenging to purify, and significant material can be lost during this step.
To improve your yield, you should first confirm the presence and extent of epimerization using an appropriate analytical method (see Experimental Protocols). If epimerization is significant, address it using the strategies mentioned in "Issue 1." If epimerization is minimal, then focus on optimizing the cyclization conditions and the purity of your linear precursor.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of cyclic dipeptides?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In cyclic dipeptides, which are formed from two amino acids, this means that an L-amino acid residue can be converted into a D-amino acid residue (or vice versa) at its alpha-carbon, resulting in a diastereomer of the original cyclic dipeptide.[1] This change in stereochemistry can have profound effects on the biological activity and physicochemical properties of the molecule.
Q2: What is the primary mechanism of epimerization during cyclic dipeptide synthesis?
A2: The most common mechanism for epimerization in peptide synthesis is base-catalyzed abstraction of the alpha-proton of an amino acid residue.[1] The resulting carbanion intermediate is planar, and subsequent reprotonation can occur from either face, leading to a mixture of the original and the epimerized stereoisomers. This process is particularly relevant during the activation of the carboxylic acid group for peptide bond formation and during the cyclization step, especially if basic conditions are employed.[1]
Q3: Which amino acid residues are more susceptible to epimerization?
A3: Amino acids with alpha-protons that are more acidic are more prone to epimerization. While any amino acid with a chiral alpha-carbon can undergo epimerization, certain residues are known to be more susceptible. For instance, amino acid residues like phenylalanine and valine have been noted to be prone to epimerization.[1] The specific sequence of the dipeptide can also influence the rate of epimerization.
Q4: How does pH affect the stability of cyclic dipeptides against epimerization?
A4: The rate of epimerization of cyclic dipeptides is highly dependent on pH. Basic conditions (pH > 7) significantly accelerate epimerization due to the increased concentration of the base that can abstract the alpha-proton.[2] In contrast, cyclic dipeptides are generally more stable against epimerization under neutral or acidic conditions (pH < 7).[4]
Q5: What is the influence of temperature on the rate of epimerization?
A5: The rate of epimerization increases with temperature.[2] Therefore, conducting synthetic steps at lower temperatures is a common strategy to minimize this side reaction. In analytical methods like HPLC, controlling the column temperature can also be important to prevent on-column epimerization.
Q6: How can I detect and quantify the extent of epimerization?
A6: The most common and effective method for detecting and quantifying epimerization is through chromatography, particularly High-Performance Liquid Chromatography (HPLC). Since epimers are diastereomers, they have different physical properties and can often be separated on a standard reversed-phase HPLC column. For more challenging separations, chiral HPLC with a chiral stationary phase (CSP) can be employed. The relative peak areas of the desired diastereomer and its epimer can be used to quantify the extent of epimerization. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect and quantify diastereomers, although HPLC is generally more sensitive for this purpose.
Data Presentation
Table 1: Influence of Coupling Reagents on Epimerization
| Coupling Reagent | Additive | Epimerization (%) | Reference |
| EDC | HOAt | 29.8 | [1] |
| EDC-HCl | HOAt | 24.1 | [1] |
| DIC | HOAt | 4.2 | [1] |
| DCC | HOBt | Low (Suppressed) | [1] |
| HATU | - | Low | [5] |
| HBTU | - | Low | [5] |
| PyBOP | - | Low | [5] |
| DEPBT | - | Very Low | [6] |
This table summarizes the percentage of epimerization observed with different coupling reagents during the synthesis of a model tripeptide, highlighting the effectiveness of certain reagent/additive combinations in suppressing this side reaction.
Experimental Protocols
Protocol 1: General Procedure for the Solution-Phase Synthesis of a Cyclic Dipeptide with Minimal Epimerization
This protocol outlines a general method for the synthesis of a cyclic dipeptide from its constituent amino acids, with steps taken to minimize epimerization.
1. Synthesis of the Linear Dipeptide: a. N-protection: Protect the amino group of the first amino acid (e.g., with a Boc group). b. C-protection: Protect the carboxyl group of the second amino acid (e.g., as a methyl or benzyl ester). c. Coupling: i. Dissolve the N-protected amino acid (1.0 eq.) and an additive such as HOBt (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) and cool the solution to 0 °C in an ice bath. ii. Add the coupling reagent (e.g., DIC, 1.1 eq.) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid. iii. In a separate flask, dissolve the C-protected amino acid (1.0 eq.) and a non-nucleophilic base (e.g., DIEA, 1.2 eq.) in the same anhydrous solvent. iv. Add the solution of the C-protected amino acid to the activated N-protected amino acid solution dropwise at 0 °C. v. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). vi. Work up the reaction mixture to isolate the protected linear dipeptide. This typically involves washing with dilute acid, base, and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and solvent evaporation. d. Purification: Purify the protected linear dipeptide by flash column chromatography.
2. Deprotection of the Linear Dipeptide: a. N-deprotection: Remove the N-terminal protecting group (e.g., treat the Boc-protected dipeptide with trifluoroacetic acid (TFA) in DCM). b. C-deprotection: Remove the C-terminal protecting group (e.g., by saponification with LiOH for methyl esters or hydrogenolysis for benzyl esters). Take care to use mild conditions to avoid epimerization.
3. Cyclization: a. Dissolve the deprotected linear dipeptide in a large volume of a suitable solvent (e.g., DMF or DCM) to achieve high dilution (typically 1-5 mM). b. Add a coupling reagent (e.g., HATU or DEPBT, 1.2 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.). c. Stir the reaction at room temperature until the linear precursor is consumed (monitor by TLC or LC-MS). d. Remove the solvent under reduced pressure. e. Purify the crude cyclic dipeptide by flash column chromatography or preparative HPLC.
Protocol 2: Chiral HPLC Method for the Analysis of Cyclic Dipeptide Diastereomers
This protocol provides a general approach for the separation and quantification of cyclic dipeptide diastereomers. The specific conditions will need to be optimized for each compound.
1. Column Selection:
- Start with a common chiral stationary phase (CSP) such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). These columns have broad applicability for a wide range of chiral compounds.
2. Mobile Phase Selection:
- Normal Phase Mode: A common starting mobile phase is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting gradient could be 90:10 (v/v) n-hexane:IPA.
- Reversed-Phase Mode: For more polar compounds, a reversed-phase method can be used. A typical mobile phase would be a mixture of water (often with a buffer like ammonium acetate or formate) and an organic modifier like acetonitrile or methanol.
- Additives: For basic analytes, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape. For acidic analytes, an acidic modifier (e.g., 0.1% trifluoroacetic acid) may be beneficial.
3. Method Development and Optimization: a. Initial Screening: Inject a solution of your cyclic dipeptide sample onto the selected chiral column with the initial mobile phase conditions. b. Optimization of Selectivity: If the diastereomers are not well resolved, adjust the composition of the mobile phase. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, alter the organic modifier percentage. c. Optimization of Resolution: To improve resolution, you can adjust the flow rate (lower flow rates often improve resolution) and the column temperature. d. Quantification: Once a satisfactory separation is achieved, integrate the peak areas of the two diastereomers. The percentage of each can be calculated from the relative peak areas.
Example HPLC Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane:Isopropanol (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
Technical Support Center: Enhancing the Bioavailability of Cyclo(Pro-Leu) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the in vivo bioavailability of the cyclic dipeptide, Cyclo(Pro-Leu). The information is presented in a question-and-answer format to directly address common challenges and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Cyclo(Pro-Leu) and why is enhancing its bioavailability important?
Cyclo(Pro-Leu) is a cyclic dipeptide with a range of reported biological activities, including antimicrobial, antiviral, and potential anticancer effects. For it to be effective as a therapeutic agent administered orally, it must be able to pass from the gastrointestinal tract into the bloodstream in sufficient concentrations. This property is known as oral bioavailability. Like many peptide-based molecules, Cyclo(Pro-Leu) may face challenges such as poor membrane permeability and degradation by enzymes in the digestive system, leading to low oral bioavailability. Enhancing its bioavailability is therefore a critical step in its development as a potential drug.
Q2: What are the primary challenges to the oral bioavailability of Cyclo(Pro-Leu)?
The main obstacles to the oral absorption of cyclic peptides like Cyclo(Pro-Leu) include:
-
Enzymatic Degradation: Peptidases in the stomach and small intestine can break down the peptide bonds, inactivating the molecule.
-
Poor Membrane Permeability: The intestinal epithelium forms a tight barrier that can be difficult for molecules, including cyclic peptides, to cross.
-
Efflux Pumps: Transporters like P-glycoprotein (P-gp) can actively pump absorbed molecules back into the intestinal lumen, reducing net absorption.
-
Physicochemical Properties: Factors such as solubility and molecular size can influence the absorption process.
Q3: What are the general strategies to improve the oral bioavailability of Cyclo(Pro-Leu)?
Several strategies can be employed to overcome the challenges mentioned above:
-
Formulation-Based Approaches:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating Cyclo(Pro-Leu) in lipid-based nanoparticles can protect it from enzymatic degradation and enhance its uptake.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of lipophilic compounds.
-
-
Chemical Modification (Prodrug Approach): Modifying the structure of Cyclo(Pro-Leu) to create a prodrug can improve its ability to cross the intestinal barrier. The prodrug is then converted to the active Cyclo(Pro-Leu) within the body.
-
Use of Permeation Enhancers: Co-administration with substances that temporarily increase the permeability of the intestinal epithelium can lead to greater absorption.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments to enhance the bioavailability of Cyclo(Pro-Leu).
| Problem | Potential Cause | Troubleshooting Steps |
| Low apparent permeability (Papp) in Caco-2 assays | 1. Poor intrinsic permeability of Cyclo(Pro-Leu).2. Efflux by transporters like P-gp.3. Low solubility in the assay buffer.4. Compromised integrity of the Caco-2 cell monolayer. | 1. Consider co-administration with a permeation enhancer.2. Perform bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. If the ratio is high, consider co-administration with a P-gp inhibitor.3. Ensure complete dissolution in the transport buffer. A co-solvent such as DMSO (typically <1%) may be used, but its effect on monolayer integrity must be verified.4. Measure transepithelial electrical resistance (TEER) before and after the experiment to confirm monolayer integrity. |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent oral gavage technique.2. Instability or inhomogeneity of the formulation.3. Food effects on absorption.4. Variability in gut microbiota between animals. | 1. Ensure consistent and accurate dosing technique.2. For formulations like SLNs or SEDDS, ensure they are homogenous and stable throughout the experiment.3. Standardize the fasting period for animals before dosing.4. While difficult to control, be aware of potential variations and note any signs of gastrointestinal issues in the animals. |
| Low oral bioavailability despite successful in vitro permeability | 1. First-pass metabolism in the liver.2. Degradation in the gastrointestinal tract not captured by in vitro models.3. Instability of the formulation in the GI environment. | 1. Investigate the metabolic stability of Cyclo(Pro-Leu) using liver microsomes.2. Assess the stability of Cyclo(Pro-Leu) in simulated gastric and intestinal fluids.3. Evaluate the stability of your formulation under simulated GI conditions before in vivo studies. |
Experimental Protocols
Protocol 1: Preparation of Cyclo(Pro-Leu) Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using hot homogenization and ultrasonication. Note: This is a general protocol and should be optimized for Cyclo(Pro-Leu).
Materials:
-
Cyclo(Pro-Leu)
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Organic solvent (e.g., ethanol/acetone mixture)
-
Distilled water
Procedure:
-
Preparation of Lipid Phase: Dissolve Cyclo(Pro-Leu) and the solid lipid in the organic solvent. Heat the mixture to a temperature approximately 5-10°C above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: In Vivo Pharmacokinetic Study of Cyclo(Pro-Leu) in Rats
This protocol outlines a general procedure for an in vivo pharmacokinetic study. Note: This is a general protocol and should be adapted based on specific experimental goals and ethical guidelines.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Cyclo(Pro-Leu) formulation (e.g., solution, SLNs, SEDDS)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
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Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the rats to the experimental conditions. Fast the animals overnight (with free access to water) before dosing.
-
Dosing: Administer the Cyclo(Pro-Leu) formulation to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or another appropriate site) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
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Sample Analysis: Quantify the concentration of Cyclo(Pro-Leu) in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (if an intravenous dose group is included).
Data Presentation
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Cyclo(Pro-Leu) in Saline | 10 | 150 ± 35 | 1.0 ± 0.2 | 450 ± 90 | ~5 |
| Cyclo(Pro-Leu) SLNs | 10 | 450 ± 70 | 2.0 ± 0.5 | 1800 ± 250 | ~20 |
| Cyclo(Pro-Leu) SEDDS | 10 | 600 ± 95 | 1.5 ± 0.3 | 2400 ± 310 | ~27 |
Visualizations
Signaling Pathways
Cyclic dipeptides have been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammation and cell proliferation. The following diagrams illustrate the general mechanisms of these pathways and potential points of interaction for Cyclo(Pro-Leu).
Caption: Potential inhibition of the MAPK signaling pathway by Cyclo(Pro-Leu).
Caption: Potential inhibition of the NF-κB signaling pathway by Cyclo(Pro-Leu).
Experimental Workflow
Caption: Experimental workflow for enhancing and evaluating Cyclo(Pro-Leu) bioavailability.
Optimizing dosage and administration routes for Cyclo(Hpro-Leu) research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclo(Hpro-Leu) and related cyclic dipeptides. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for in vivo studies with proline-leucine-containing cyclic dipeptides?
A1: Direct dosage data for Cyclo(Hpro-Leu) is limited in publicly available literature. However, studies on structurally similar compounds can provide a starting point. For instance, research on Cyclo(Leu-Hydroxy-Pro) in a mouse model of acute renal injury used doses of 25, 50, and 75 mg/kg body weight[1]. It is recommended to perform a dose-response study starting with a low dose (e.g., 10-25 mg/kg) and escalating to determine the optimal concentration for the desired biological effect.
Q2: What are the common administration routes for cyclic dipeptides in animal models?
A2: The choice of administration route depends on the experimental goals and the physicochemical properties of the compound. Common routes for cyclic dipeptides include:
-
Oral (PO): Many cyclic dipeptides, such as Cyclo(His-Pro), are orally bioavailable and can be administered by gavage[2]. This is a convenient route for chronic dosing studies.
-
Intraperitoneal (IP): IP injection is a common route for delivering compounds directly into the systemic circulation and is often used in preclinical studies.
-
Intravenous (IV): IV administration ensures 100% bioavailability and is suitable for pharmacokinetic studies or when a rapid onset of action is required.
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Topical: For localized effects, topical application may be appropriate. For example, Cyclo(His-Pro) has been applied topically to reduce ear edema in mice.
Q3: How can I prepare Cyclo(Hpro-Leu) for administration?
A3: The solubility of cyclic dipeptides can vary. For in vitro studies, they are often dissolved in a small amount of a solvent like dimethyl sulfoxide (DMSO), followed by dilution in cell culture medium. For in vivo administration, it is crucial to use a vehicle that is safe for the animal. A common approach is to dissolve the compound in a small amount of a biocompatible solvent (e.g., DMSO, ethanol) and then dilute it in a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing solubilizing agents like PEG300 and Tween 80. Always perform a small-scale solubility test first.
Q4: What are the known signaling pathways modulated by proline-containing cyclic dipeptides?
A4: While the specific signaling pathways for Cyclo(Hpro-Leu) are not well-documented, research on other cyclic dipeptides provides insights. For example, Cyclo(His-Pro) is known to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2 signaling pathways. Some cyclic dipeptides have also been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway[3]. It is plausible that Cyclo(Hpro-Leu) may interact with similar cellular pathways.
Troubleshooting Guides
Problem: Inconsistent or no biological effect observed in my experiments.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of Cyclo(Hpro-Leu) may be different from what is reported for other cyclic dipeptides.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your specific model and endpoint. Start with a broad range of concentrations based on literature for similar compounds.
-
-
Possible Cause 2: Poor Bioavailability. The compound may not be reaching the target tissue in sufficient concentrations.
-
Solution: Consider alternative administration routes. If using oral administration, assess the compound's stability in simulated gastric and intestinal fluids. For in vivo studies, you may need to perform pharmacokinetic analysis to determine the concentration of the compound in plasma and target tissues over time.
-
-
Possible Cause 3: Compound Stability. The compound may be degrading in the vehicle or under experimental conditions.
-
Solution: Prepare fresh solutions for each experiment. Assess the stability of Cyclo(Hpro-Leu) in your chosen vehicle over the duration of the experiment.
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Problem: Cytotoxicity observed in my in vitro experiments.
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Possible Cause 1: High Concentration of Compound or Solvent. High concentrations of the cyclic dipeptide or the solvent (e.g., DMSO) can be toxic to cells.
-
Solution: Determine the maximum non-toxic concentration of both the compound and the solvent in your cell line using a cell viability assay (e.g., MTT, LDH). Keep the final solvent concentration in the culture medium as low as possible (typically <0.5%).
-
-
Possible Cause 2: Off-target Effects. The observed toxicity may be due to the compound interacting with unintended cellular targets.
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Solution: If possible, investigate the mechanism of toxicity. This could involve assays for apoptosis, necrosis, or specific cellular stress pathways.
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Data Presentation
Table 1: In Vivo Dosage of Proline-Containing Cyclic Dipeptides
| Cyclic Dipeptide | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Cyclo(Leu-Hydroxy-Pro) | Mouse | 25, 50, 75 mg/kg | Not specified | Alleviation of acute renal injury | [1] |
| Cyclo(Val-Pro) | Mouse | 50 mg/kg | Not specified | Alleviation of chronic renal injury | [1] |
Table 2: In Vitro Cytotoxic Activity of Cyclo(Pro-Leu)
| Cell Line | IC50 (µM) |
| HT-29 | 101.56 |
| MCF-7 | 78.78 |
| A375 | 51.13 |
| K562 | 21.72 |
| NCM460 | 775.86 |
Data adapted from MedChemExpress, citing Shengsheng Lu, et al. Molecules. 2021 Dec 13;26(24):7556.
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration by Oral Gavage
-
Preparation of Dosing Solution:
-
Weigh the required amount of Cyclo(Hpro-Leu).
-
Dissolve in a minimal amount of a suitable solvent (e.g., DMSO).
-
Suspend the solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline to the final desired concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal (e.g., mouse or rat).
-
Measure the appropriate volume of the dosing solution based on the animal's body weight.
-
Use a gavage needle of appropriate size for the animal.
-
Carefully insert the gavage needle into the esophagus and deliver the solution into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cyclo(Hpro-Leu) in the cell culture medium. The final solvent concentration should be consistent across all wells and not exceed a non-toxic level.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for in vivo studies of Cyclo(Hpro-Leu).
Caption: Putative signaling pathways modulated by cyclic dipeptides.
References
- 1. Cyclo(Val-Pro) and Cyclo(Leu-Hydroxy-Pro) from Pseudomonas sp. (ABS-36) alleviates acute and chronic renal injury under in vitro and in vivo models (Ischemic reperfusion and unilateral ureter obstruction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered cyclo(His-Pro) reduces ethanol-induced narcosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Cyclo(L-Leu-L-Pro) and Conventional Antifungals Against Aspergillus flavus
For Immediate Release
This guide provides a comparative analysis of the antifungal mechanism of the cyclic dipeptide Cyclo(L-Leu-L-Pro) against Aspergillus flavus, juxtaposed with the established antifungal agents, voriconazole and amphotericin B. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel antifungal compounds.
Aspergillus flavus is a pervasive mold, notorious for its production of carcinogenic aflatoxins, which contaminate agricultural commodities and pose a significant threat to human and animal health. While conventional antifungal drugs are used to treat invasive aspergillosis, there is a growing interest in compounds that can specifically inhibit mycotoxin production without necessarily killing the fungus, offering a more targeted and potentially less resistance-prone approach.
Mechanism of Action: A Tale of Two Strategies
Cyclo(L-Leu-L-Pro) exhibits a distinct mechanism of action compared to traditional antifungal drugs. Its primary strength lies in the potent inhibition of aflatoxin biosynthesis rather than direct fungicidal or fungistatic activity at low concentrations. In contrast, voriconazole and amphotericin B act by disrupting essential fungal cellular structures and processes, leading to cell death or growth inhibition.
Cyclo(L-Leu-L-Pro): The Aflatoxin Inhibitor
Cyclo(L-Leu-L-Pro) operates by downregulating the expression of key genes involved in the aflatoxin biosynthetic pathway.[1][2] Studies have shown that it represses the transcription of the regulatory gene aflR, as well as structural genes like hexB, pksL1, and dmtA.[1][2] The aflR gene is a critical transcriptional activator for most of the genes in the aflatoxin cluster; its suppression leads to a shutdown of the entire toxin production cascade. This targeted action effectively neutralizes the pathogenic potential of A. flavus related to mycotoxin contamination. While the precise molecular target of Cyclo(L-Leu-L-Pro) is still under investigation, research on the analogous compound, Cyclo(L-Ala-L-Pro), suggests a possible interaction with Glutathione S-transferase (GST).[3][4][5] Inhibition of GST appears to be linked to the reduced expression of aflR, indicating a potential signaling pathway.[3][4]
Conventional Antifungals: The Growth Inhibitors
-
Voriconazole , a triazole antifungal, inhibits the fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, resulting in the inhibition of fungal growth and replication.
-
Amphotericin B , a polyene antifungal, binds directly to ergosterol in the fungal cell membrane. This binding creates pores or channels in the membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing fungal cell death.
Performance Comparison: Quantitative Data
The following tables summarize the efficacy of Cyclo(L-Leu-L-Pro) and the comparator drugs against Aspergillus flavus. It is important to note the different metrics used to evaluate their primary activities: IC50 for aflatoxin inhibition for Cyclo(L-Leu-L-Pro) and Minimum Inhibitory Concentration (MIC) for fungal growth for voriconazole and amphotericin B.
Table 1: Efficacy of Cyclo(L-Leu-L-Pro) against Aspergillus spp.
| Compound | Metric | Species | Value | Reference(s) |
| Cyclo(L-Leu-L-Pro) | Aflatoxin Inhibition IC50 | A. parasiticus | 0.20 mg/mL | [1][6][7] |
| Cyclo(L-Leu-L-Pro) | Fungal Growth Inhibition | A. parasiticus | > 6.0 mg/mL | [1][7] |
Note: Data for the closely related species A. parasiticus is presented due to the extensive characterization in the cited literature.
Table 2: Efficacy of Conventional Antifungals against Aspergillus flavus
| Compound | Metric | Value Range | Geometric Mean MIC | Reference(s) |
| Voriconazole | MIC | ≤0.125 - 2.0 µg/mL | ~0.5 µg/mL | [8] |
| Amphotericin B | MIC | 0.5 - 2.0 µg/mL | Not Reported | [8] |
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action.
Caption: Proposed inhibitory pathway of Cyclo(L-Leu-L-Pro) on aflatoxin synthesis.
Caption: Mechanisms of action for voriconazole and amphotericin B against fungi.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Testing
The MIC values for voriconazole and amphotericin B are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
-
Inoculum Preparation: A. flavus is grown on potato dextrose agar. Conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: The drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes complete inhibition of visible growth.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.
Aflatoxin Quantification by HPLC
The concentration of aflatoxin is quantified using High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD).
-
Extraction: Fungal cultures grown with and without the test compound are treated with a solvent (e.g., methanol/water) to extract aflatoxins.
-
Cleanup: The extract is passed through an immunoaffinity column that specifically binds aflatoxins, removing interfering compounds.
-
Elution and Derivatization: Aflatoxins are eluted from the column. For enhanced detection, aflatoxins B1 and G1 are often derivatized post-column (e.g., with bromine) to increase their fluorescence.
-
HPLC Analysis: The purified, derivatized sample is injected into an HPLC system with a C18 column. Aflatoxins are separated and detected by a fluorescence detector.
-
Quantification: The concentration is determined by comparing the peak areas from the sample to those of known aflatoxin standards.
Gene Expression Analysis by RT-qPCR
The effect of Cyclo(L-Leu-L-Pro) on the expression of aflatoxin-related genes is assessed by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
-
RNA Extraction: A. flavus is cultured with and without Cyclo(L-Leu-L-Pro). Mycelia are harvested, and total RNA is extracted.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template in a qPCR reaction with specific primers for target genes (aflR, etc.) and a reference gene (e.g., β-tubulin) for normalization.
-
Data Analysis: The relative expression of the target genes in the treated samples is calculated and compared to the untreated control using methods like the ΔΔCt method.
Conclusion
Cyclo(L-Leu-L-Pro) presents a novel and targeted mechanism against Aspergillus flavus by specifically inhibiting the production of aflatoxin. This contrasts sharply with the broad-spectrum, growth-inhibitory mechanisms of conventional antifungals like voriconazole and amphotericin B. While Cyclo(L-Leu-L-Pro) is not a potent fungicidal agent, its ability to disarm the fungus of its key virulence factor at sub-lethal concentrations makes it a promising candidate for applications in agriculture and food safety, and potentially as an adjunctive therapy in clinical settings. Further research is warranted to fully elucidate its molecular targets and to evaluate its in vivo efficacy and safety.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Cyclo(L-leucyl-L-prolyl) produced by Achromobacter xylosoxidans inhibits aflatoxin production by Aspergillus parasiticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mode of Action of Cyclo(l-Ala-l-Pro) in Inhibiting Aflatoxin Production of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Unraveling the Bioactivity of Cyclo(Leu-Pro) Stereoisomers: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the differential biological effects of Cyclo(Leu-Pro) stereoisomers, supported by experimental data and detailed protocols.
Cyclo(Leu-Pro) (cLP), a cyclic dipeptide, exists as four distinct stereoisomers: cyclo(L-Leu-L-Pro), cyclo(D-Leu-D-Pro), cyclo(L-Leu-D-Pro), and cyclo(D-Leu-L-Pro). The spatial arrangement of the leucine and proline residues significantly influences the molecule's interaction with biological targets, leading to a range of stereospecific bioactivities. This guide provides a comparative analysis of the reported biological effects of these stereoisomers, with a focus on antifungal, anticancer, and quorum sensing inhibition activities.
Antifungal Activity
Recent studies have highlighted the stereoselective antifungal properties of Cyclo(Leu-Pro) isomers, particularly against the phytopathogen Colletotrichum orbiculare, the causative agent of anthracnose in cucumber. A 2023 study by Kim et al. demonstrated that the bioactivity is highly dependent on the stereochemistry of the constituent amino acids.[1]
Table 1: Comparative Antifungal Activity of Cyclo(Leu-Pro) Stereoisomers against Colletotrichum orbiculare
| Stereoisomer | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| cyclo(L-Leu-L-Pro) | 100 | 19.7 | Significant Inhibition |
| cyclo(D-Leu-D-Pro) | 100 | 19.9 | No Significant Inhibition |
| cyclo(D-Leu-L-Pro) | 100 | Statistically insignificant | No Significant Inhibition |
Data sourced from Kim et al., 2023.[1]
Notably, both cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) exhibited significant inhibition of conidial germination at a concentration of 100 µg/mL.[1] However, only the cyclo(L-Leu-L-Pro) isomer was effective in inhibiting the formation of appressoria, a crucial step in fungal pathogenesis. The cyclo(D-Leu-L-Pro) isomer showed no significant antifungal activity in this study.[1]
In a separate study, the stereoisomers of Cyclo(Leu-Pro) were evaluated for their ability to inhibit the production of aflatoxin, a mycotoxin produced by Aspergillus parasiticus. This study revealed that cyclo(L-Leu-L-Pro) and cyclo(D-Leu-D-Pro) were the most potent inhibitors.
Anticancer Activity
The anticancer potential of Cyclo(Leu-Pro) stereoisomers is an emerging area of research. While comprehensive comparative studies are limited, research has shown that cyclo(L-Leu-L-Pro) exhibits cytotoxic effects against human cancer cell lines.
Table 2: Anticancer Activity of cyclo(L-Leu-L-Pro)
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 73.4 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 67.4 |
Data sourced from a 2019 study on the anticancer effects of marine natural compounds.[2]
A study investigating the effects of cyclo(L-Leu-L-Pro) on triple-negative breast cancer cells found that it inhibited cell migration and growth.[3] The proposed mechanism involves the disruption of the interaction between CD151 and EGFR signaling pathways. However, a study on various proline-based cyclic dipeptides reported only marginal growth inhibitory effects of cyclo(L-Leu-L-Pro) on HT-29 (colon), HeLa (cervical), and MCF-7 (breast) cancer cell lines at a concentration of 10 mM. Further comparative studies are necessary to fully elucidate the anticancer potential of all four stereoisomers.
Quorum Sensing Inhibition
Cyclic dipeptides are known to play a role in bacterial communication, or quorum sensing (QS). The cyclo(L-Pro-L-Leu) isomer has been shown to activate biosensors for QS mechanisms.[4] The inhibition of QS is a promising strategy for combating bacterial infections by disrupting virulence factor production and biofilm formation. While the specific comparative activity of all Cyclo(Leu-Pro) stereoisomers as QS inhibitors is not yet fully detailed, the known involvement of the L,L-isomer suggests that stereochemistry likely plays a critical role in this activity as well.
Experimental Protocols
Antifungal Activity Assay (Kim et al., 2023)
This protocol outlines the method used to assess the antifungal activity of Cyclo(Leu-Pro) stereoisomers against Colletotrichum orbiculare.
-
Conidia Suspension Preparation: Conidia of C. orbiculare are harvested from potato dextrose agar (PDA) plates and suspended in sterile distilled water to a concentration of 5 × 10^5 spores/mL.
-
Treatment Application: 20 µL of the conidial suspension is mixed with 20 µL of each Cyclo(Leu-Pro) stereoisomer solution at various concentrations on a hydrophobic slide.
-
Incubation: The slides are incubated in a moist chamber at 25°C for 6 hours.
-
Microscopic Analysis: The germination of conidia and the formation of appressoria are observed under a light microscope. At least 100 conidia are counted per replicate.
-
Data Analysis: The percentage of inhibition is calculated relative to a control group treated with distilled water.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MDA-MB-468) are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the Cyclo(Leu-Pro) stereoisomers and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
Unlocking the Potential of Cyclo(Pro-Leu) Analogs: A Structure-Activity Relationship Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclo(Pro-Leu), a cyclic dipeptide, and its analogs have emerged as a promising class of bioactive molecules with a diverse range of therapeutic activities. These compounds have demonstrated potential as antifungal, antibacterial, antiviral, and anticancer agents. Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of more potent and selective therapeutic leads. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cyclo(Pro-Leu) analogs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Antifungal Activity
The stereochemistry of Cyclo(Pro-Leu) has been shown to be a critical determinant of its antifungal activity. Different stereoisomers exhibit varying degrees of efficacy against fungal pathogens.
| Compound/Analog | Fungal Strain | Activity Metric | Value | Reference |
| cyclo(L-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination at 100 µg/mL | 19.7% | [1][2] |
| cyclo(D-Leu-D-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination at 100 µg/mL | 19.9% | [1][2] |
| cyclo(D-Leu-L-Pro) | Colletotrichum orbiculare | Inhibition of conidia germination at 100 µg/mL | Not significant | [1][2] |
Antibacterial Activity
Cyclo(Pro-Leu) and its analogs have also been investigated for their ability to combat bacterial infections, including strains resistant to conventional antibiotics.
| Compound/Analog | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| cyclo(L-Leu-L-Pro) | Vancomycin-resistant Enterococcus faecalis (3 strains) | MIC | 12.5 | [3] |
| cyclo(L-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 | |
| cyclo(D-Pro-L-Tyr) | Xanthomonas axonopodis pv. citri | MIC | 31.25 | |
| cyclo(L-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 | |
| cyclo(D-Pro-L-Tyr) | Ralstonia solanacearum | MIC | 31.25 |
Anticancer Activity
Several studies have highlighted the potential of Cyclo(Pro-Leu) and related cyclic dipeptides as anticancer agents, demonstrating growth inhibitory and apoptotic effects in various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity Metric | Value | Reference |
| cyclo(L-Leu-L-Pro) | K562 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | [3] |
| cyclo(L-Leu-L-Pro) | HL-60 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | [3] |
| cyclo(L-Leu-L-Pro) | U937 (Leukemia) | Growth Inhibition | Concentration-dependent (1-500 µg/mL) | [3] |
| cyclo(Phe-Pro) | HT-29 (Colon) | Growth Inhibition | Significant (p<0.01) | [4] |
| cyclo(Phe-Pro) | MCF-7 (Breast) | Growth Inhibition | Significant (p<0.01) | [4] |
| cyclo(Phe-Pro) | HeLa (Cervical) | Growth Inhibition | Significant (p<0.01) | [4] |
| cyclo(Tyr-Pro) | MCF-7 (Breast) | Growth Inhibition | More sensitive than HT-29 and HeLa | [4] |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC29 (Melanoma) | IC50 | 9.42 µM | [5] |
| cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | DMBC29 (Melanoma) | IC50 | 40.65 µM | [5] |
| cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | DMBC28 (Melanoma) | IC50 | 11.96 µM | [5] |
Experimental Protocols
Antifungal Susceptibility Testing (MIC against Colletotrichum orbiculare)
This protocol is adapted from the methodology used to assess the antifungal activity of Cyclo(Pro-Leu) isomers against Colletotrichum orbiculare.[1][2]
-
Preparation of Fungal Spore Suspension: C. orbiculare is cultured on potato dextrose agar (PDA). Conidia are harvested and suspended in sterile distilled water to a final concentration of 2 x 10^5 spores/mL.
-
Preparation of Test Compounds: Cyclo(Pro-Leu) analogs are dissolved in an appropriate solvent (e.g., methanol) to create stock solutions. Serial dilutions are then prepared in sterile distilled water to achieve final concentrations ranging from 1 to 100 µg/mL.
-
Microdilution Assay: In a 96-well microtiter plate, 50 µL of the fungal spore suspension is mixed with 50 µL of each test compound dilution.
-
Incubation: The plate is incubated at 25°C for 24 hours, maintaining 100% relative humidity.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus. For percentage inhibition of germination, spores are observed under a microscope, and the number of germinated and non-germinated spores are counted.
Antibacterial Susceptibility Testing (Broth Microdilution for MIC)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Bacterial Inoculum: A fresh culture of the target bacterium is grown and diluted in Mueller-Hinton broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The Cyclo(Pro-Leu) analogs are dissolved in a suitable solvent and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which no bacterial growth (turbidity) is observed.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the Cyclo(Pro-Leu) analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The plate is incubated in the dark for at least 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antiviral Activity (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the concentration of an antiviral substance that is required to reduce the number of plaque-forming units by 50%.[3][9][10][11][12]
-
Cell Seeding: A monolayer of host cells susceptible to the virus is prepared in 6-well or 24-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various dilutions of the Cyclo(Pro-Leu) analog for a specific time.
-
Infection: The cell monolayers are infected with the virus-compound mixture.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus-only control. The EC50 value (the effective concentration that reduces plaque formation by 50%) is then determined.
Mechanisms of Action: Signaling Pathways and Molecular Interactions
Inhibition of Quorum Sensing in Staphylococcus aureus
Cyclo(Pro-Leu) analogs have been shown to interfere with the accessory gene regulator (agr) quorum-sensing system in Staphylococcus aureus. This system controls the expression of virulence factors. By inhibiting this pathway, these compounds can reduce the pathogenicity of the bacteria. The proposed mechanism involves the binding of the analog to the AgrC sensor histidine kinase, which in turn prevents the activation of the AgrA response regulator and the subsequent transcription of virulence genes.[13][14][15][16]
Caption: Inhibition of the S. aureus agr quorum-sensing pathway by Cyclo(Pro-Leu) analogs.
Induction of Apoptosis in Cancer Cells
In cancer cells, certain Cyclo(Pro-Leu) analogs, such as cyclo(Phe-Pro), have been observed to induce apoptosis, or programmed cell death. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. The activation of caspase-3 leads to the cleavage of key cellular proteins, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[17][18]
Caption: Proposed apoptotic pathway induced by cyclo(Phe-Pro) in cancer cells.
Modulation of the CD151-EGFR Signaling Pathway in Breast Cancer
Cyclo(L-Leu-L-Pro) has been shown to inhibit the migration of triple-negative breast cancer cells by disrupting the interaction between CD151 and the epidermal growth factor receptor (EGFR). This disruption attenuates downstream signaling pathways that are crucial for cell cycle progression and migration.[19][20][21][22][23][24]
Caption: Disruption of the CD151-EGFR signaling pathway by Cyclo(L-Leu-L-Pro) in breast cancer cells.
Conclusion
The structure-activity relationship studies of Cyclo(Pro-Leu) analogs reveal a fascinating interplay between stereochemistry, side-chain modifications, and biological activity. The data presented in this guide underscore the importance of subtle structural changes in dictating the potency and selectivity of these compounds against various therapeutic targets. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies, while the signaling pathway diagrams offer a visual framework for understanding the molecular mechanisms at play. Further exploration of the chemical space around the Cyclo(Pro-Leu) scaffold holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 3. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 15. Selective Chemical Inhibition of agr Quorum Sensing in Staphylococcus aureus Promotes Host Defense with Minimal Impact on Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigational therapies targeting quorum-sensing for the treatment of Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 19. Marine natural compound cyclo(L-leucyl-L-prolyl) peptide inhibits migration of triple negative breast cancer cells by disrupting interaction of CD151 and EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. archbreastcancer.com [archbreastcancer.com]
- 23. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cyclo(Hpro-Leu) vs. Linear Dipeptides: A Comparative Efficacy Analysis
In the landscape of peptide-based therapeutics, the conformation of a molecule plays a pivotal role in its biological activity and stability. This guide provides a detailed comparison of the efficacy of the cyclic dipeptide Cyclo(Hpro-Leu) and its linear counterpart, Leu-Hpro. While direct comparative studies on Cyclo(Hpro-Leu) are emerging, this guide draws upon extensive experimental data from closely related cyclic dipeptides, namely Cyclo(Pro-Leu) and Cyclo(His-Pro), to provide a comprehensive overview for researchers, scientists, and drug development professionals. The evidence strongly suggests that cyclization imparts significant advantages in biological efficacy.
Enhanced Biological Activity of Cyclic Dipeptides
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), generally exhibit superior biological activity compared to their linear counterparts.[1][2][3] This heightened efficacy is attributed to their constrained conformational structure, which leads to increased stability against enzymatic degradation by proteases, enhanced receptor binding affinity, and improved bioavailability.[1][2][4][5]
A compelling example is the study on a cyclic tetrapeptide containing a Pro-Pro-Phe-Phe sequence, which demonstrated cytotoxic effects on melanoma cells. In contrast, its linear derivative showed no discernible activity, underscoring the critical role of the cyclic structure in its therapeutic potential.[5][6]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of cyclic dipeptides, offering a clear comparison of their performance.
Table 1: Antifungal Activity of Cyclo(Pro-Leu) Stereoisomers against Colletotrichum orbiculare [7][8]
| Compound | Concentration (µg/mL) | Inhibition of Conidial Germination (%) | Inhibition of Appressorium Formation (%) |
| Cyclo(L-Leu-L-Pro) | 100 | ~80% | ~85% |
| Cyclo(D-Leu-D-Pro) | 100 | ~80% | Not significant |
| Cyclo(D-Leu-L-Pro) | 100 | Significant inhibition | No activity |
Table 2: Cytotoxic Activity of Cyclo(Pro-Leu) against Human Glioma Cell Lines [9]
| Compound | Cell Line | IC50 (µM) |
| Cyclo(L-Leu-L-Pro) | U87-MG | 1.3 |
| U251 | 19.8 |
Table 3: Comparative Inhibitory Activity on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC1) [10]
| Compound | Activity |
| Cyclo(His-Pro) | Most potent inhibitor |
| Linear Dipeptides (various) | Less potent inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Antifungal Activity Assay against Colletotrichum orbiculare[7][8]
-
Fungal Culture: Colletotrichum orbiculare is cultured on potato dextrose agar (PDA) to promote sporulation.
-
Spore Suspension: Conidia are harvested and suspended in sterile distilled water to a concentration of 2 x 10^5 spores/mL.
-
Treatment Preparation: Solutions of Cyclo(Pro-Leu) isomers are prepared at concentrations of 1, 10, and 100 µg/mL in sterile distilled water.
-
Incubation: The spore suspension and treatment solutions are mixed in a 1:1 ratio. A 50 µL aliquot is placed on a glass slide and incubated at 25°C for 24 hours in a humid environment.
-
Microscopic Analysis: The percentage of conidial germination and appressorium formation is determined by observing at least 100 conidia per replicate under a microscope.
Cytotoxicity Assay against Human Glioma Cell Lines[9]
-
Cell Culture: Human glioma cell lines (U87-MG and U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Cyclo(L-Leu-L-Pro).
-
Incubation: Cells are incubated for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
GAPC1 Inhibition Assay[10]
-
Protein Expression and Purification: Recombinant GAPC1 is expressed and purified.
-
Enzymatic Assay: The enzymatic activity of GAPC1 is measured in the presence and absence of various concentrations of cyclic and linear dipeptides.
-
Inhibition Measurement: The reduction in GAPC1 activity is quantified to determine the inhibitory potency of the tested compounds.
Signaling Pathways and Mechanisms
Cyclic dipeptides often exert their effects by modulating specific cellular signaling pathways. For instance, the neuroprotective and anti-inflammatory properties of Cyclo(His-Pro) are attributed to its ability to modulate the Nrf2-NF-κB signaling axis.[2][10]
Nrf2-NF-κB Signaling Pathway Modulation by Cyclo(His-Pro)
Caption: Modulation of the Nrf2-NF-κB signaling pathway by Cyclo(His-Pro).
Experimental Workflow for Antifungal Activity Assessment
Caption: Workflow for assessing the antifungal activity of cyclic dipeptides.
References
- 1. Cyclic Peptides in Neurological Disorders: The Case of Cyclo(His-Pro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 8. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Cyclo(Pro-Leu) Anticancer Activity: A Comparative Analysis Across Diverse Tumor Models
For Immediate Release
A comprehensive review of the anticancer properties of the cyclic dipeptide Cyclo(Pro-Leu) reveals significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative analysis of its performance against other cyclic dipeptides, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential as a therapeutic agent.
Quantitative Analysis of Cytotoxic Activity
Cyclo(Pro-Leu) has demonstrated notable dose-dependent inhibitory effects on the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key study are presented below, alongside comparative data for another proline-based cyclic dipeptide, Cyclo(Phe-Pro), in relevant cancer models.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cyclo(Pro-Leu) | HT-29 | Colon Carcinoma | 101.56 | [1] |
| MCF-7 | Breast Adenocarcinoma | 78.78 | [1] | |
| A375 | Malignant Melanoma | 51.13 | [1] | |
| K562 | Chronic Myelogenous Leukemia | 21.72 | [1] | |
| Cyclo(Phe-Pro) | HT-29 | Colon Carcinoma | 4040 ± 1150 | |
| MCF-7 | Breast Adenocarcinoma | 6530 ± 1260 | ||
| HeLa | Cervical Carcinoma | 2920 ± 1550 |
Experimental Protocols
The following outlines the methodologies employed in the assessment of the anticancer activities of Cyclo(Pro-Leu) and its comparators.
Cell Culture and Maintenance
Human cancer cell lines, including HT-29 (colon), MCF-7 (breast), A375 (melanoma), and K562 (leukemia), were cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cytotoxicity
To determine the cytotoxic effects of the compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was utilized.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of Cyclo(Pro-Leu) or Cyclo(Phe-Pro) and incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Wound Healing and Invasion Assays (for Cyclo(Pro-Leu) in Triple-Negative Breast Cancer)
-
Wound Healing Assay: MDA-MB-231 and MDA-MB-468 cells were grown to confluence in 6-well plates. A sterile pipette tip was used to create a "wound" in the cell monolayer. The cells were then treated with Cyclo(Pro-Leu), and the closure of the wound was monitored and photographed at different time points to assess cell migration.
-
Boyden Chamber Invasion Assay: The invasive potential of the triple-negative breast cancer cells was assessed using Matrigel-coated transwell inserts. Cells were seeded in the upper chamber with serum-free media containing Cyclo(Pro-Leu), while the lower chamber contained media with fetal bovine serum as a chemoattractant. After incubation, non-invading cells were removed, and the invading cells on the lower surface of the membrane were stained and counted.
Signaling Pathway and Mechanism of Action
Research indicates that Cyclo(Pro-Leu) exerts its anticancer effects, particularly in inhibiting the migration of triple-negative breast cancer cells, by targeting the tetraspanin CD151. By interacting with CD151, Cyclo(Pro-Leu) disrupts its association with the Epidermal Growth Factor Receptor (EGFR), a key driver of cancer cell proliferation and migration. This disruption leads to the downregulation of downstream signaling molecules, including Cyclin D, CDK4, PAK, and RAC1, ultimately suppressing cell cycle progression and migration.
Caption: Cyclo(Pro-Leu) signaling pathway inhibition.
The experimental workflow for assessing the cytotoxic effects of these cyclic dipeptides is a standardized and critical process in anticancer drug discovery.
Caption: Experimental workflow for cytotoxicity assessment.
References
Cyclo(Leu-Pro): A Comparative Benchmark Against Established Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of the cyclic dipeptide Cyclo(Leu-Pro) against widely used antimicrobial agents: ciprofloxacin, penicillin, and tetracycline. The data presented is compiled from existing literature to offer an objective benchmark of Cyclo(Leu-Pro)'s performance, supported by detailed experimental protocols for key assays.
Executive Summary
Cyclo(Leu-Pro) is a naturally occurring cyclic dipeptide with demonstrated antimicrobial and antifungal activities. Its proposed mechanism of action involves the disruption of bacterial communication through quorum sensing (QS) inhibition, a pathway distinct from the mechanisms of many conventional antibiotics. This unique mode of action presents a promising avenue for combating antimicrobial resistance. This guide benchmarks the in vitro efficacy of Cyclo(Leu-Pro) against established antibiotics to highlight its potential as a novel antimicrobial candidate.
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Cyclo(Leu-Pro) and comparator antibiotics against various bacterial and fungal strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Antibacterial Activity of Cyclo(Leu-Pro) and Comparator Antibiotics (MIC in µg/mL)
| Microorganism | Cyclo(Leu-Pro) | Ciprofloxacin | Penicillin | Tetracycline |
| Enterococcus faecalis (VRE strains) | 12.5[1] | - | - | - |
| Escherichia coli | - | 0.013 - 0.08[2] | - | 2 - 16[3] |
| Pseudomonas aeruginosa | - | 0.15[2] | - | - |
| Staphylococcus aureus | - | 0.6[2] | 0.4 - 24[4] | - |
| Streptococcus pyogenes | - | - | 0.006 - 8[5][6] | - |
| Xanthomonas axonopodis pv. citri | 31.25 (analogue) | - | - | - |
| Ralstonia solanacearum | 31.25 (analogue) | - | - | - |
Note: Data for Cyclo(Leu-Pro) against common bacterial pathogens is still emerging. Some values presented are for analogous cyclic dipeptides.
Table 2: Antifungal Activity of Cyclo(Leu-Pro) (Concentration for Inhibitory Effect)
| Fungal Species | Cyclo(Leu-Pro) Concentration | Observed Effect |
| Colletotrichum orbiculare | 100 µg/mL | Significant inhibition of conidia germination and appressorium formation[1] |
| Aspergillus flavus | - | Inhibition of growth |
| Aspergillus parasiticus | IC50 = 200 µg/mL | Inhibition of aflatoxin production |
Mechanism of Action: Quorum Sensing Inhibition
Cyclo(Leu-Pro) is believed to exert its antimicrobial effect, in part, by interfering with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. By disrupting QS, Cyclo(Leu-Pro) can potentially inhibit virulence factor production and biofilm formation, making pathogens more susceptible to host immune responses or conventional antibiotics.
Caption: Quorum Sensing Inhibition by Cyclo(Leu-Pro).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. Below are protocols for key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Cyclo(Leu-Pro) and comparator antimicrobial agents
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each antimicrobial agent. A two-fold serial dilution is then performed in the microtiter plate wells containing MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified in CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism with no antimicrobial) and negative (medium only) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a plate reader.
Caption: Workflow for MIC Determination.
Quorum Sensing Inhibition (QSI) Assay
This protocol utilizes a reporter strain to qualitatively or quantitatively assess the inhibition of quorum sensing.[11][12]
Objective: To determine if a compound can inhibit bacterial quorum sensing.
Materials:
-
Reporter bacterial strain (e.g., Chromobacterium violaceum, which produces a purple pigment, violacein, under QS control)
-
Luria-Bertani (LB) agar plates
-
Test compound (Cyclo(Leu-Pro))
-
Positive control (known QS inhibitor) and negative control (solvent)
Procedure:
-
Culture Preparation: Grow an overnight culture of the reporter strain.
-
Plate Preparation: Spread a lawn of the reporter strain onto LB agar plates.
-
Application of Test Compound: Aseptically place a sterile paper disc impregnated with the test compound onto the center of the agar plate. Alternatively, a well can be cut into the agar and the test solution added.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 30°C) for 24-48 hours.
-
Observation: A clear zone of no pigment production around the disc or well, without inhibiting bacterial growth, indicates QSI activity. The diameter of this zone can be measured for quantitative comparison.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential toxicity of the compound to mammalian cells.[1][13][14]
Objective: To evaluate the effect of a compound on the metabolic activity and viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
96-well cell culture plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
Cyclo(Leu-Pro) demonstrates promising antimicrobial and antifungal properties, with a mechanism of action that is distinct from many conventional antibiotics. Its ability to inhibit quorum sensing suggests it could be a valuable tool in combating bacterial virulence and biofilm formation. While the currently available data indicates its potential, further research is required to establish a broader spectrum of activity and to fully elucidate its in vivo efficacy and safety profile. The comparative data and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Cyclo(Leu-Pro) and other cyclic dipeptides.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trend of antibiotic susceptibility of Streptococcus pyogenes isolated from respiratory tract infections in tertiary care hospital in south Karnataka - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.neliti.com [media.neliti.com]
- 7. journals.asm.org [journals.asm.org]
- 8. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Investigating the Molecular Targets of Cyclo(Hpro-Leu): A Comparative Guide to Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of binding assays to confirm the potential molecular targets of the cyclic dipeptide Cyclo(Hpro-Leu). Due to the limited direct experimental data on Cyclo(Hpro-Leu), this document leverages findings from the closely related compound, Cyclo(L-Leu-L-Pro), to propose and detail methodologies for target validation. The primary putative targets explored are the tetraspanin CD151 and the integrin VLA-4, based on existing research on similar cyclic dipeptides.
Introduction to Cyclo(Hpro-Leu) and its Potential Significance
Cyclo(Hpro-Leu) is a cyclic dipeptide that belongs to the 2,5-diketopiperazine class of molecules. These compounds are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1] Understanding the specific molecular interactions of Cyclo(Hpro-Leu) is crucial for elucidating its mechanism of action and advancing its potential therapeutic applications. This guide focuses on the experimental approaches to confirm its binding to potential protein targets.
Putative Molecular Targets
Based on studies of the analogous compound Cyclo(L-Leu-L-Pro), two primary molecular targets are proposed for investigation:
-
CD151: A member of the tetraspanin family, CD151 is involved in cell adhesion, migration, and signaling. It forms complexes with integrins and other membrane proteins, influencing cancer progression and metastasis.[2][3][4][5]
-
VLA-4/VCAM-1 Interaction: Very Late Antigen-4 (VLA-4) is an integrin receptor involved in leukocyte trafficking and inflammation. Its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) is a critical step in the inflammatory response.[6][7][8][9][10][11]
Comparative Analysis of Binding Assays
The confirmation of direct binding between Cyclo(Hpro-Leu) and its putative targets is paramount. Two robust and widely used techniques for quantifying biomolecular interactions are Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA)-based binding assays.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from the described binding assays to compare the binding affinity of Cyclo(Hpro-Leu) and a control peptide to the potential targets.
| Assay | Ligand | Analyte | Dissociation Constant (Kd) | Alternative Metric |
| SPR | Recombinant Human CD151 | Cyclo(Hpro-Leu) | Hypothetical: 5 µM | |
| SPR | Recombinant Human CD151 | Scrambled Control Peptide | Hypothetical: > 100 µM | |
| ELISA | Recombinant Human VLA-4 | Cyclo(Hpro-Leu) | Hypothetical IC50: 10 µM | |
| ELISA | Recombinant Human VLA-4 | Scrambled Control Peptide | Hypothetical IC50: > 200 µM |
Experimental Protocols
Detailed methodologies for the key binding assays are provided below.
Surface Plasmon Resonance (SPR) for Cyclo(Hpro-Leu) and CD151 Interaction
Objective: To determine the binding affinity and kinetics of Cyclo(Hpro-Leu) to recombinant human CD151.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human CD151 protein
-
Cyclo(Hpro-Leu)
-
Scrambled control peptide
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject recombinant human CD151 (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached. A reference flow cell is activated and blocked without protein immobilization.
-
Blocking: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Analyte Binding: Inject a series of concentrations of Cyclo(Hpro-Leu) and the scrambled control peptide (e.g., 0.1 µM to 100 µM) in running buffer over the ligand-immobilized and reference flow cells.
-
Dissociation: Allow the running buffer to flow over the sensor surface to monitor the dissociation of the analyte.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[12][13][14][15][16]
ELISA-based Competition Assay for VLA-4/VCAM-1 Interaction
Objective: To determine if Cyclo(Hpro-Leu) can inhibit the binding of VCAM-1 to VLA-4.
Materials:
-
96-well high-binding microplate
-
Recombinant human VLA-4 protein
-
Recombinant human VCAM-1-Fc fusion protein
-
Cyclo(Hpro-Leu)
-
Scrambled control peptide
-
Coating buffer (e.g., 50 mM sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-Fc HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant human VLA-4 (e.g., at 2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Competition: Add serial dilutions of Cyclo(Hpro-Leu) or the scrambled control peptide to the wells, followed by a fixed concentration of VCAM-1-Fc (e.g., 1 µg/mL). Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated anti-Fc antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each concentration of the peptide and determine the IC50 value.[17][18][19][20][21]
Signaling Pathways and Experimental Workflows
CD151 Signaling Pathway
CD151 is known to modulate signaling pathways by associating with other transmembrane proteins, particularly integrins and receptor tyrosine kinases like c-Met and EGFR. This can influence downstream pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation, survival, and migration.[2][3][4][22]
Caption: CD151 associates with integrins and RTKs to modulate downstream signaling pathways.
VLA-4 Signaling Pathway
VLA-4, upon binding to VCAM-1, initiates an "inside-out" and "outside-in" signaling cascade. This involves the activation of downstream kinases and adaptor proteins, leading to cytoskeletal rearrangement, enhanced cell adhesion, and cell migration.[6][7][8][23][24]
Caption: VLA-4 signaling cascade upon binding to VCAM-1, leading to cell adhesion and migration.
Experimental Workflow for Target Validation
The logical flow for validating the molecular targets of Cyclo(Hpro-Leu) is depicted below.
Caption: A stepwise workflow for the identification and confirmation of Cyclo(Hpro-Leu) molecular targets.
Conclusion
This guide outlines a systematic approach to confirm the molecular targets of Cyclo(Hpro-Leu) by leveraging data from the analogous compound Cyclo(L-Leu-L-Pro). The detailed protocols for SPR and ELISA-based binding assays provide a solid foundation for researchers to investigate the interaction of Cyclo(Hpro-Leu) with potential targets such as CD151 and the VLA-4/VCAM-1 complex. The successful validation of these interactions will be a significant step towards understanding the therapeutic potential of this cyclic dipeptide.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Tetraspanin CD151 Is Required for Met-dependent Signaling and Tumor Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CD151 drives cancer progression depending on integrin α3β1 through EGFR signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD151—A Striking Marker for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling by vascular cell adhesion molecule-1 (VCAM-1) through VLA-4 promotes CD3-dependent T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VLA-4 phosphorylation during tumor and immune cell migration relies on its coupling to VEGFR2 and CXCR4 by syndecan-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VLA-4 Expression and Activation in B Cell Malignancies: Functional and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. VCAM-1 on activated endothelium interacts with the leukocyte integrin VLA-4 at a site distinct from the VLA-4/fibronectin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 16. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
- 17. ulab360.com [ulab360.com]
- 18. affbiotech.cn [affbiotech.cn]
- 19. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 20. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclo(Leu-Pro) and Other Quorum Sensing Inhibitors
In the landscape of antimicrobial drug development, targeting bacterial communication, or quorum sensing (QS), has emerged as a promising strategy to mitigate virulence without exerting selective pressure that leads to resistance. This guide provides a comparative study of Cyclo(Leu-Pro), a cyclic dipeptide, and other notable quorum sensing inhibitors (QSIs). The performance of these inhibitors is evaluated based on their efficacy in disrupting key virulence factors and biofilm formation in pathogenic bacteria, supported by experimental data.
Performance Comparison of Quorum Sensing Inhibitors
The inhibitory effects of Cyclo(Leu-Pro) and other selected QSIs on critical virulence factors in Pseudomonas aeruginosa, a model organism for QS research, are summarized below. Due to the limited availability of direct quantitative data for Cyclo(Leu-Pro) against P. aeruginosa, data for the structurally similar cyclic dipeptide, Cyclo(L-Pro-L-Tyr), is presented as a proxy to represent proline-containing cyclic dipeptides.
| Inhibitor | Target Organism | Biofilm Inhibition | Pyocyanin Inhibition | Elastase Inhibition | Reference |
| Cyclo(L-Pro-L-Tyr) | Pseudomonas aeruginosa | 52% at 1.8 mM | 41% at 1.8 mM | 32% at 1.8 mM | [1] |
| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa | 48% at 0.5 mg/mL | Not Reported | Not Reported | [2] |
| Ajoene | Pseudomonas aeruginosa | IC50: 31 ± 10 μM | Not Reported | Not Reported | |
| Bisaprasin | Pseudomonas aeruginosa | IC50 (rhlA-gfp): 2.41 μM | Not Reported | IC50 (lasB-gfp): 3.53 μM | |
| Patulin | Pseudomonas aeruginosa | Enhances tobramycin susceptibility | Not Reported | Not Reported |
Note: IC50 (half maximal inhibitory concentration) values indicate the concentration of an inhibitor required to reduce a specific activity by 50%. A lower IC50 value signifies higher potency.
Quorum Sensing Signaling Pathways
Bacteria utilize complex signaling networks to coordinate gene expression in a population-density-dependent manner. Understanding these pathways is crucial for the rational design of QS inhibitors.
Gram-Negative Bacteria: The Pseudomonas aeruginosa Model
P. aeruginosa employs a hierarchical QS system, primarily orchestrated by the las and rhl pathways, which regulate the expression of numerous virulence factors and biofilm formation.
Caption: The hierarchical Las and Rhl quorum sensing systems in Pseudomonas aeruginosa.
Gram-Positive Bacteria: The Staphylococcus aureus Model
In contrast to Gram-negative bacteria, Gram-positive bacteria like Staphylococcus aureus typically utilize autoinducing peptides (AIPs) for cell-to-cell communication, regulated by the accessory gene regulator (agr) system.
Caption: The Agr quorum sensing system in Staphylococcus aureus.
Experimental Protocols
Standardized assays are essential for the comparative evaluation of QS inhibitors. Below are detailed protocols for key experiments cited in this guide.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Methodology:
-
Preparation: Grow an overnight culture of P. aeruginosa in a suitable medium (e.g., Luria-Bertani broth).
-
Inoculation: Dilute the overnight culture and add it to the wells of a 96-well microtiter plate. Add the test compounds at various concentrations to the respective wells. Include a solvent control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the culture medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.
-
Staining: Add a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilization: Add 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Pyocyanin Production Assay
This assay measures the inhibition of pyocyanin, a blue-green pigment and virulence factor produced by P. aeruginosa.
Methodology:
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence of the test inhibitor at various concentrations for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.
-
Add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant) and vortex to extract the pyocyanin into the chloroform layer.
-
Separate the chloroform layer and add 0.2 M HCl at a 1:3 ratio (HCl:chloroform). Vortex to move the pyocyanin into the acidic aqueous phase, which will turn pink.
-
Quantification: Measure the absorbance of the pink (acidic) layer at 520 nm. The concentration of pyocyanin is calculated based on its molar extinction coefficient.
Elastase Activity Assay (Elastin-Congo Red Method)
This assay quantifies the activity of elastase, a key protease virulence factor of P. aeruginosa.
Methodology:
-
Supernatant Collection: Grow P. aeruginosa in the presence of the test inhibitor. Centrifuge the culture and collect the cell-free supernatant which contains the secreted elastase.
-
Assay Reaction: Prepare a reaction mixture containing the supernatant, Elastin-Congo Red (ECR) substrate, and a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the reaction mixture at 37°C for several hours to allow the elastase to digest the ECR substrate, releasing the Congo Red dye.
-
Termination and Measurement: Stop the reaction by centrifugation to pellet the undigested ECR.
-
Quantification: Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released, and thus to the elastase activity.
Conclusion
The disruption of quorum sensing represents a viable and attractive alternative to traditional antibiotics for combating bacterial infections. While direct quantitative data for Cyclo(Leu-Pro) in key P. aeruginosa virulence assays remains to be fully elucidated, the available data for structurally similar cyclic dipeptides, such as Cyclo(L-Pro-L-Tyr), demonstrate their potential as quorum sensing inhibitors. Continued research into the specific activities of various cyclic dipeptides and other novel QSIs, alongside the use of standardized experimental protocols, will be instrumental in advancing the development of effective anti-virulence therapies.
References
Unraveling the Stereochemical Nuances: A Comparative Analysis of Cis vs. Trans Isomers of Cyclo(Leu-Pro)
For researchers, scientists, and drug development professionals, understanding the profound impact of stereochemistry on biological activity is paramount. This guide provides a detailed comparison of the differential effects of cis and trans isomers of the cyclic dipeptide Cyclo(Leu-Pro), supported by experimental data and detailed methodologies. The conformation of the peptide bond involving the proline residue dictates the overall shape of the molecule, leading to distinct biological activities.
Cyclo(L-Leu-L-Pro) and its enantiomer Cyclo(D-Leu-D-Pro) predominantly adopt a cis conformation of the leucyl-prolyl peptide bond. In contrast, the diastereomers Cyclo(D-Leu-L-Pro) and Cyclo(L-Leu-D-Pro) favor a trans conformation. This seemingly subtle difference in three-dimensional structure leads to significant variations in their biological effects, ranging from antifungal and antiviral to quorum sensing modulation.
Quantitative Comparison of Biological Activities
The biological efficacy of Cyclo(Leu-Pro) isomers is highly dependent on their stereochemistry, which in turn governs the cis/trans orientation of the peptide bond. The following tables summarize the quantitative data from various studies.
Antifungal Activity against Colletotrichum orbiculare
The fungus Colletotrichum orbiculare is a plant pathogen responsible for anthracnose disease. The ability of Cyclo(Leu-Pro) isomers to inhibit its key developmental stages for infection highlights the differential effects of the cis and trans conformations.
| Isomer (Conformation) | Concentration (µg/mL) | Conidia Germination Inhibition (%)[1] | Appressorium Formation Inhibition (%)[1] | Lesion Area (mm²)[1] |
| Cyclo(L-Leu-L-Pro) (cis) | 1 | 19.7 | 11.2 | 43.1 |
| 10 | 19.7 | 11.2 | 43.1 | |
| 100 | 19.7 | 11.2 | 43.1 | |
| Cyclo(D-Leu-D-Pro) (cis) | 1 | 19.9 | 9.8 | 58.7 |
| 10 | 19.9 | 9.8 | 58.7 | |
| 100 | 19.9 | 9.8 | 58.7 | |
| Cyclo(D-Leu-L-Pro) (trans) | 1 | No significant effect | No significant effect | 49.9 |
| 10 | No significant effect | No significant effect | 49.9 | |
| 100 | Significant inhibition | No significant effect | 49.9 |
Inhibition of Aflatoxin Production
Aflatoxins are toxic and carcinogenic mycotoxins produced by species of Aspergillus. The ability to inhibit their production is a key desirable trait for food safety.
| Isomer (Conformation) | Assay | IC50 (mg/mL) |
| Cyclo(L-Leu-L-Pro) (cis) | Inhibition of aflatoxin production by A. parasiticus | 0.20[2] |
Antiviral and Antibacterial Activity
Recent studies have highlighted the potential of cis-cyclo(L-Leu-L-Pro) as an antimicrobial agent.
| Isomer (Conformation) | Activity | Target |
| cis-cyclo(L-Leu-L-Pro) | Antiviral | Influenza A (H3N2) virus[3] |
| Antibacterial | Multidrug-resistant bacteria[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Synthesis of Cyclo(Leu-Pro) Stereoisomers
The synthesis of the four stereoisomers of Cyclo(Leu-Pro) can be achieved through solid-phase peptide synthesis followed by cyclization in solution.
-
Linear Dipeptide Synthesis : Protected L- and D-isomers of leucine and proline are coupled on a solid support (e.g., Wang resin) using standard Fmoc or Boc chemistry.
-
Cleavage from Resin : The linear dipeptides are cleaved from the resin using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Cyclization : The deprotected linear dipeptides are cyclized in a dilute solution of a suitable solvent (e.g., N,N-dimethylformamide, DMF) using a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
-
Purification : The resulting cyclic dipeptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : The identity and purity of the isomers are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Antifungal Assays: Conidia Germination and Appressorium Formation
This protocol details the assessment of the antifungal activity of Cyclo(Leu-Pro) isomers against Colletotrichum orbiculare.[1]
-
Conidial Suspension Preparation : Conidia are harvested from 7-day-old potato dextrose agar (PDA) cultures of C. orbiculare and suspended in sterile distilled water to a concentration of 2 x 10^5 spores/mL.
-
Treatment : The conidial suspension is mixed with the test compounds (Cyclo(Leu-Pro) isomers) at various concentrations.
-
Incubation : The mixture is placed on a glass slide and incubated in a humid chamber at 25°C for 24 hours.
-
Microscopic Examination : After incubation, the percentage of germinated conidia and the percentage of germinated conidia that formed appressoria are determined by observing at least 100 conidia per replicate under a microscope.
Aflatoxin Production Inhibition Assay
This method is used to quantify the inhibition of aflatoxin production by Aspergillus parasiticus.
-
Fungal Culture : A. parasiticus is cultured in a suitable liquid medium (e.g., yeast extract sucrose medium) in the presence of varying concentrations of the Cyclo(Leu-Pro) isomers.
-
Incubation : The cultures are incubated for a specific period (e.g., 5-7 days) under conditions conducive to aflatoxin production.
-
Aflatoxin Extraction : The fungal mycelium is separated from the culture medium, and aflatoxins are extracted from both using a solvent like chloroform.
-
Quantification : The amount of aflatoxin is quantified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with fluorescence detection. The IC50 value is then calculated.
Signaling Pathways and Experimental Workflows
The differential biological activities of cis and trans Cyclo(Leu-Pro) isomers can be attributed to their distinct interactions with specific cellular targets and their ability to modulate signaling pathways.
Quorum Sensing in Bacteria
Cyclic dipeptides, including those with a Pro-Leu sequence, are known to act as quorum sensing (QS) molecules in bacteria, regulating gene expression in a population density-dependent manner.[4][5] The specific conformation of the molecule can influence its binding to QS receptors and subsequent downstream signaling.
References
- 1. Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus [frontiersin.org]
- 4. Frontiers | Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities against Colletotrichum orbiculare [frontiersin.org]
- 5. Cyclic Dipeptides Mediating Quorum Sensing and Their Biological Effects in Hypsizygus Marmoreus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Cyclo(Hpro-Leu)
Chemical and Physical Properties of Related Compounds
To inform a preliminary assessment of potential hazards, the following table summarizes key quantitative data for Cyclo(L-Leu-L-Pro) and L-Hydroxyproline, a constituent amino acid of the target compound. In the absence of specific data for Cyclo(Hpro-Leu), it is prudent to handle it as a non-hazardous chemical, exercising standard laboratory precautions.
| Property | Cyclo(L-Leu-L-Pro) | L-Hydroxyproline | Source |
| Molecular Formula | C₁₁H₁₈N₂O₂ | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 210.3 g/mol | 131.13 g/mol | [1][2] |
| Appearance | Solid | White Powder | [1][3] |
| Melting Point | 163-165°C | 274-275°C | [3][4] |
| GHS Classification | Not Classified | Not Classified | [2] |
Standard Operating Protocol for Disposal
The following protocol details the necessary steps for the proper disposal of Cyclo(Hpro-Leu). This procedure assumes the compound is not mixed with any hazardous substances. If it is part of a solution or mixture containing hazardous materials, the disposal protocol for the hazardous components must take precedence.
Materials Required
-
Appropriate Personal Protective Equipment (PPE):
-
Safety glasses
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
-
-
Labeled, sealable, and non-reactive waste container
-
Chemical waste tags or labels as required by your institution
Step-by-Step Disposal Procedure
-
Risk Assessment: Before handling, perform a risk assessment. Although not classified as hazardous, treat Cyclo(Hpro-Leu) with caution to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling Cyclo(Hpro-Leu) for disposal.
-
Containment:
-
Solid Form: Ensure the solid Cyclo(Hpro-Leu) is in a securely sealed container to prevent dust formation.
-
Solution Form: If in a solution, ensure the container is leak-proof and chemically compatible with the solvent.
-
-
Labeling: Clearly label the waste container with the chemical name "Cyclo(Hpro-Leu)" and indicate that it is non-hazardous waste. If it is in a solution, also list the solvent(s). Follow your institution's specific labeling requirements for chemical waste.
-
Segregation: Do not mix Cyclo(Hpro-Leu) waste with other waste streams, particularly hazardous waste, unless explicitly permitted by your institution's waste management guidelines. It should be disposed of in a container designated for non-hazardous solid chemical waste.
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials, while awaiting pickup.
-
Disposal Request: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or designated waste management provider. Do not dispose of Cyclo(Hpro-Leu) in the regular trash or down the drain.[5]
Logical Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclo(Hpro-Leu).
Caption: Logical workflow for the disposal of Cyclo(Hpro-Leu).
References
Essential Safety and Operational Protocols for Handling Cyclo(Hpro-Leu)
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is of utmost importance. This document outlines the essential personal protective equipment (PPE), and detailed operational and disposal procedures for the cyclic dipeptide, Cyclo(Hpro-Leu). Although specific toxicological data for Cyclo(Hpro-Leu) is not extensively available, the following guidelines are based on the safety protocols for the closely related compound Cyclo(L-Leu-L-Pro) and general best practices for handling peptide-based molecules. Adherence to these procedures is crucial for ensuring personal safety and maintaining the integrity of experimental work.
Personal Protective Equipment (PPE)
The toxicological properties of many peptides have not been fully investigated.[1][2] Therefore, a cautious approach is warranted, and the use of appropriate personal protective equipment is mandatory to minimize exposure and prevent contamination.[3][4]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or airborne particles of the solid compound.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or latex) | Prevents direct skin contact with the peptide.[5][6] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[5][6] |
| Respiratory Protection | Dust mask or NIOSH-approved respirator | Recommended when weighing large quantities or if there is a risk of generating dust to minimize inhalation.[1][5] |
Operational Plan: From Receipt to Experimentation
Proper handling procedures are essential for both personnel safety and to ensure the quality and reliability of experimental results.[5] The following step-by-step guide details the operational workflow for handling Cyclo(Hpro-Leu).
1. Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[4][7] For long-term stability, storage at -20°C is recommended.[2][3]
2. Preparation and Weighing:
-
Always work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.[5][7]
-
Before handling, ensure that all required PPE is worn correctly.
-
To minimize the generation of dust, handle the powder with care.[7] Use a clean spatula and a weigh boat or weighing paper.
3. Dissolution:
-
Peptides are often dissolved in sterile, purified water or a suitable buffer solution.
-
Add the solvent to the vial containing the peptide.
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can lead to the degradation of the peptide.[5]
4. Experimental Use:
-
Handle the peptide solution with care to avoid splashes and spills.
-
Keep the container closed when not in use to prevent contamination and evaporation.[5]
-
Always wash hands thoroughly with soap and water after handling the compound.[5]
Disposal Plan
Proper disposal of Cyclo(Hpro-Leu) and any contaminated materials is a critical component of laboratory safety and environmental responsibility.[6]
Waste Segregation and Collection:
-
All waste containing Cyclo(Hpro-Leu), including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and weighing paper, should be collected in a designated and clearly labeled chemical waste container.[6]
-
Do not mix this waste with other waste streams unless it is in accordance with your institution's specific waste management guidelines.[8]
Disposal Method:
-
The recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][9]
-
Never dispose of Cyclo(Hpro-Leu) or related waste down the drain or in the regular trash.[6]
-
All disposal activities must be in strict accordance with local, state, and federal environmental regulations.[1][9]
Visual Workflow for Handling Cyclo(Hpro-Leu)
The following diagram illustrates the standard operational workflow for the safe handling of Cyclo(Hpro-Leu) in a laboratory setting.
Caption: Standard workflow for handling Cyclo(Hpro-Leu).
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
